GSK-114
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
3-[(6,7-dimethoxyquinazolin-4-yl)amino]-4-(dimethylamino)-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4S/c1-20-29(25,26)12-6-7-16(24(2)3)15(8-12)23-19-13-9-17(27-4)18(28-5)10-14(13)21-11-22-19/h6-11,20H,1-5H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSROMRPOFFTMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)N(C)C)NC2=NC=NC3=CC(=C(C=C32)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating Cardiomyocyte Biology: The Mechanism of Action of GSK-3 Inhibition
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of cardiac research, the pursuit of therapeutic agents that can modulate cardiomyocyte function and survival is of paramount importance. While the specific compound "GSK-114" remains within the proprietary domain of GlaxoSmithKline, a significant and extensively studied class of GSK compounds offers profound insights into cardiomyocyte biology: the Glycogen Synthase Kinase-3 (GSK-3) inhibitors. This technical guide will delve into the core mechanism of action of GSK-3 inhibitors in cardiomyocytes, with a particular focus on the potent and selective compound CHIR-99021 , a representative agent that has illuminated key signaling pathways in cardiac cells.
Core Mechanism: Activation of Wnt/β-catenin Signaling
Glycogen Synthase Kinase-3 is a constitutively active serine/threonine kinase that acts as a crucial negative regulator in numerous cellular processes.[1][2] In unstimulated cardiomyocytes, GSK-3, particularly its β-isoform, phosphorylates a wide array of substrates, often marking them for degradation or inactivation.[3] Among its most critical targets is β-catenin, a central component of the canonical Wnt signaling pathway.[1][4][5]
The primary mechanism of action of GSK-3 inhibitors like CHIR-99021 in cardiomyocytes is the disinhibition of the Wnt/β-catenin signaling pathway .[4][6] In the absence of a Wnt ligand, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] By inhibiting GSK-3, compounds such as CHIR-99021 prevent the phosphorylation of β-catenin.[4] This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and interact with T-cell factor/lymphoid-enhancing factor (TCF/LEF) transcription factors to initiate the expression of target genes.[4][5] These target genes are involved in critical cellular processes such as proliferation, differentiation, and survival.
Key Effects in Cardiomyocytes
The inhibition of GSK-3 and subsequent activation of Wnt/β-catenin signaling have several profound effects on cardiomyocytes:
-
Promotion of Proliferation: One of the most significant outcomes of GSK-3 inhibition in cardiomyocytes is the stimulation of cell cycle entry and proliferation.[1][6][7][8] This is a critical area of research, as the adult mammalian heart has a very limited regenerative capacity. Studies have shown that treatment with GSK-3 inhibitors can induce markers of proliferation, such as Ki67 and EdU incorporation, in neonatal and even adult cardiomyocytes.[6]
-
Regulation of Hypertrophy: GSK-3β has been identified as a negative regulator of cardiomyocyte hypertrophy, a cellular response to stress that can become pathological.[2][9] Hypertrophic stimuli often lead to the inactivation of GSK-3β through phosphorylation at Ser9.[9] By directly inhibiting GSK-3, compounds can mimic this effect and influence the hypertrophic response.
-
Cardioprotection: GSK-3β is implicated in cardiomyocyte apoptosis and necrosis.[10][11] Its inhibition has been shown to be protective against ischemia/reperfusion injury.[10] This protective effect is partly mediated by preventing the opening of the mitochondrial permeability transition pore (mPTP).[10][11]
-
Modulation of Electrophysiology: Recent studies suggest that GSK-3 inhibition can alter cardiac electrophysiology by affecting the expression and localization of key ion channels, such as the sodium channel Nav1.5, and gap junction proteins.[12]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of GSK-3 inhibitors in cardiomyocytes.
| Compound | Cell Type | Concentration | Effect | Reference |
| CHIR-99021 | Neonatal human atrial cardiomyocytes | 5 µM | Increased percentage of EdU-positive cardiomyocytes | [6] |
| CHIR-99021 | Human iPSC-derived cardiomyocytes | 5 µM | Increased percentage of Ki67-positive cells | [13] |
| BIO (6-bromoindirubin-3'-oxime) | Neonatal rat ventricular myocytes | 2 µM | Increased BrdU incorporation | [7] |
| SB216763 | Human left ventricular slices | 3 µM | Decreased action potential upstroke velocity | [12] |
Detailed Experimental Protocols
Cardiomyocyte Proliferation Assay using EdU Staining
This protocol is based on methodologies frequently used to assess DNA synthesis as a marker for cell proliferation in response to GSK-3 inhibition.
1. Cell Culture and Treatment:
- Isolate neonatal rat ventricular myocytes (NRVMs) or culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) on fibronectin-coated plates.
- Culture cells in appropriate media until they form a confluent, beating monolayer.
- Treat the cardiomyocytes with the GSK-3 inhibitor (e.g., CHIR-99021 at a final concentration of 5 µM) or vehicle control (e.g., DMSO) for the desired duration (e.g., 24-48 hours).
2. EdU Labeling:
- Two hours before the end of the treatment period, add 5-ethynyl-2´-deoxyuridine (EdU) to the culture medium at a final concentration of 10 µM. EdU is a nucleoside analog of thymidine (B127349) and is incorporated into DNA during active DNA synthesis.
3. Cell Fixation and Permeabilization:
- After incubation with EdU, wash the cells twice with phosphate-buffered saline (PBS).
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash twice with PBS.
- Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
4. EdU Detection (Click-iT Chemistry):
- Wash the cells twice with PBS.
- Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions (e.g., Invitrogen). This typically involves mixing a fluorescently labeled azide (B81097) (e.g., Alexa Fluor 488 azide) with a copper catalyst.
- Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light. The azide will covalently bind to the alkyne group of the incorporated EdU.
5. Immunofluorescence Staining for Cardiomyocyte Marker:
- Wash the cells twice with PBS.
- Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.
- Incubate with a primary antibody against a cardiomyocyte-specific marker (e.g., anti-cardiac Troponin T, cTnT) overnight at 4°C.
- Wash three times with PBS.
- Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 594) for 1 hour at room temperature, protected from light.
6. Nuclear Counterstaining and Imaging:
- Wash three times with PBS.
- Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
- Wash twice with PBS.
- Mount the coverslips with an anti-fade mounting medium.
- Image the cells using a fluorescence microscope.
7. Quantification:
- Count the total number of DAPI-positive nuclei (total cells) and the number of cTnT-positive cells (cardiomyocytes).
- Count the number of EdU-positive nuclei within the cTnT-positive cell population.
- Calculate the percentage of proliferating cardiomyocytes as: (Number of EdU-positive and cTnT-positive cells / Total number of cTnT-positive cells) x 100.
Western Blot Analysis for β-catenin Accumulation
This protocol outlines the steps to detect the accumulation of β-catenin in cardiomyocytes following GSK-3 inhibition.
1. Cell Lysis and Protein Extraction:
- Culture and treat cardiomyocytes with a GSK-3 inhibitor as described above.
- Wash cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein extract.
2. Protein Quantification:
- Determine the protein concentration of each sample using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
- Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
- Incubate with a primary antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.
- Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
5. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities using densitometry software (e.g., ImageJ).
- Normalize the β-catenin band intensity to the corresponding GAPDH band intensity to determine the relative protein expression.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Canonical Wnt/β-catenin signaling pathway and the mechanism of GSK-3 inhibition in cardiomyocytes.
Caption: Experimental workflow for assessing cardiomyocyte proliferation using EdU incorporation.
References
- 1. Inhibition of GSK-3 to induce cardiomyocyte proliferation: a recipe for in situ cardiac regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. agscientific.com [agscientific.com]
- 5. reprocell.com [reprocell.com]
- 6. GSK-3β Inhibitor CHIR-99021 Promotes Proliferation Through Upregulating β-Catenin in Neonatal Atrial Human Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The GSK-3 inhibitor BIO promotes proliferation in mammalian cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of GSK-3 to induce cardiomyocyte proliferation: a recipe for in situ cardiac regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycogen Synthase Kinase-3β Is a Negative Regulator of Cardiomyocyte Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GSK-3β, a Therapeutic Target for Cardiomyocyte Protection [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. New Insights Into the Role of GSK-3 in the Regulation of Human Cardiac Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CHIR99021 and fibroblast growth factor 1 enhance the regenerative potency of human cardiac muscle patch after myocardial infarction in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Role of TNNI3K in Cardiac Hypertrophy Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Troponin I-interacting kinase (TNNI3K) is a cardiac-specific kinase that has emerged as a significant modulator of cardiac hypertrophy.[1][2] This dual-function kinase, possessing both tyrosine and serine/threonine kinase activity, is implicated in both physiological and pathological cardiac growth.[3][4] Its expression levels are dynamically regulated during hypertrophic remodeling, and it has been shown to interact with key cardiac proteins, influencing signaling pathways that govern cardiomyocyte size, function, and survival. This technical guide provides an in-depth overview of the core signaling mechanisms of TNNI3K in cardiac hypertrophy, supported by quantitative data, detailed experimental protocols, and visual representations of the associated pathways.
TNNI3K: A Cardiac-Specific Kinase
TNNI3K, also known as Cardiac Ankyrin Repeat Kinase (CARK), is predominantly expressed in cardiomyocytes, with minimal expression in other tissues.[1][5] The TNNI3K protein contains an N-terminal ankyrin repeat domain, a central protein kinase domain, and a C-terminal serine-rich domain.[6][7] Its cardiac-specific expression makes it an attractive therapeutic target for cardiovascular diseases, as pharmacological inhibition would likely have minimal off-target effects.[6][8]
TNNI3K in Pathological and Physiological Cardiac Hypertrophy
Cardiac hypertrophy can be a physiological adaptation to exercise or a pathological response to stress signals like pressure overload, leading to heart failure.[1] TNNI3K appears to play a complex, context-dependent role in both processes.
Pathological Hypertrophy: Several studies demonstrate that increased TNNI3K expression or activity exacerbates pathological cardiac remodeling.[4][6] Overexpression of TNNI3K in mouse models of pressure overload (transverse aortic constriction, TAC) leads to increased adverse dilatative remodeling, characterized by larger left-ventricular diameters and reduced fractional shortening.[2][6] Furthermore, TNNI3K expression is upregulated in human failing hearts.[5][7] Mechanistically, TNNI3K can promote pathological hypertrophy by inducing p38 MAPK phosphorylation, which in turn increases mitochondrial reactive oxygen species (ROS) generation, leading to cardiomyocyte death and adverse ventricular remodeling.[5][6]
Physiological Hypertrophy: Conversely, some evidence suggests a role for TNNI3K in promoting adaptive, physiological hypertrophy.[3][9] Transgenic mice overexpressing TNNI3K have been reported to develop a concentric hypertrophy with enhanced cardiac function, without signs of necrosis or myocyte disarray.[3][9] This adaptive remodeling is thought to be mediated, at least in part, through the phosphorylation of cardiac troponin I (cTnI).[3][9]
TNNI3K Signaling Pathways in Cardiac Hypertrophy
TNNI3K integrates into several signaling networks within the cardiomyocyte to regulate hypertrophic responses.
TNNI3K-p38 MAPK-ROS Pathway in Pathological Hypertrophy
A key pathway implicated in TNNI3K-mediated pathological hypertrophy involves the activation of p38 MAPK.[5][6] While the direct mechanism of p38 activation by TNNI3K is not fully elucidated, this signaling cascade leads to increased mitochondrial ROS production, contributing to cellular damage and apoptosis.[6]
TNNI3K-cTnI Pathway in Physiological Hypertrophy
TNNI3K directly interacts with and phosphorylates cardiac troponin I (cTnI) at Ser22/Ser23.[3][9] This phosphorylation event is associated with enhanced cardiac function and the development of a physiological, concentric hypertrophy.[3][9] This suggests a distinct mechanism by which TNNI3K can promote adaptive cardiac growth.
Upstream Regulators and Other Interactors
The transcriptional regulation of TNNI3K is not fully understood, but binding sites for the transcription factor Mef2c have been identified in the murine Tnni3k promoter.[10] Other proposed interacting partners for TNNI3K include antioxidant protein 1 (AOP-1), which may downregulate its kinase activity, and potentially the NFATc1 signaling axis.[1][11]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the role of TNNI3K in cardiac hypertrophy.
Table 1: In Vivo Models of TNNI3K Function in Cardiac Hypertrophy
| Model | Intervention | Key Findings | Reference |
| Rat | Transverse Aortic Constriction (TAC) | Myocardial TNNI3K expression increased 1.62-fold after 15 days. | [3][9] |
| TNNI3K Transgenic Mouse | TNNI3K Overexpression | 1.31-fold increase in heart weight to body weight ratio at 3 months. | [3][9] |
| TNNI3K Transgenic Mouse | TNNI3K Overexpression + TAC | Increased left-ventricular end-diastolic and end-systolic diameters. | [2][6] |
| TNNI3K Knockout Mouse | Ischemia/Reperfusion | Significantly smaller cardiac infarcts compared to wild-type. | [1] |
Table 2: In Vitro Models of TNNI3K Function in Cardiac Hypertrophy
| Model | Intervention | Key Findings | Reference |
| Neonatal Rat Cardiomyocytes | Adenovirus-mediated TNNI3K Overexpression | Increased cell surface area and sarcomere organization. | [6] |
| Hypertrophy-induced Cardiomyocytes | - | Increased TNNI3K mRNA expression levels. | [1] |
| P19CL6 cells | TNNI3K Overexpression | Increased beating mass and number of α-actinin-positive cells. | [6] |
Experimental Protocols
Transverse Aortic Constriction (TAC) Model
The TAC model is a widely used surgical procedure in rodents to induce pressure overload-induced cardiac hypertrophy.
Methodology:
-
Animals (typically mice or rats) are anesthetized.
-
A thoracotomy is performed to expose the aortic arch.
-
The transverse aorta is isolated between the innominate and left common carotid arteries.
-
A suture is tied around the aorta and a needle of a specific gauge (e.g., 27-gauge for mice) to create a defined constriction.
-
The needle is then removed, leaving a stenotic aorta.
-
The chest and skin are closed, and the animal is allowed to recover.
-
Cardiac hypertrophy develops over a period of days to weeks and can be assessed by echocardiography, histology, and molecular markers.[9]
Yeast Two-Hybrid (Y2H) Screening
Y2H is a molecular biology technique used to identify protein-protein interactions. It was instrumental in identifying cTnI as an interacting partner of TNNI3K.
Methodology:
-
The "bait" protein (e.g., a fragment of TNNI3K) is fused to the DNA-binding domain (DBD) of a transcription factor.
-
A library of "prey" proteins (e.g., from a cardiac cDNA library) is fused to the activation domain (AD) of the same transcription factor.
-
Both constructs are expressed in a yeast strain that has reporter genes (e.g., HIS3, lacZ) under the control of a promoter that is recognized by the transcription factor.
-
If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor.
-
This functional transcription factor then drives the expression of the reporter genes, allowing for selection (e.g., growth on a histidine-deficient medium) and identification of interacting partners.[1]
In Vitro Kinase Assay
This assay is used to determine the kinase activity of TNNI3K and to identify its substrates.
Methodology:
-
Recombinant TNNI3K (wild-type or kinase-dead mutant) is purified.
-
The kinase is incubated with a potential substrate (e.g., cTnI or a generic substrate like myelin basic protein) in a reaction buffer containing ATP (often radiolabeled, e.g., [γ-³²P]ATP) and Mg²⁺.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the proteins are separated by SDS-PAGE.
-
Phosphorylation of the substrate is detected by autoradiography (for radiolabeled ATP) or by using phospho-specific antibodies and western blotting.[4]
Therapeutic Implications and Future Directions
The cardiac-specific nature of TNNI3K and its role in pathological hypertrophy make it a compelling target for the development of novel heart failure therapies.[8] Small molecule inhibitors of TNNI3K have shown promise in preclinical models of ischemia-reperfusion injury by reducing oxidative stress and infarct size.[5]
Future research should focus on:
-
Elucidating the precise molecular mechanisms by which TNNI3K activates downstream signaling pathways.
-
Identifying the full spectrum of TNNI3K substrates in cardiomyocytes.
-
Further characterizing the role of TNNI3K in the transition from physiological to pathological hypertrophy.
-
Developing highly specific and potent TNNI3K inhibitors for clinical evaluation.
By unraveling the complexities of TNNI3K signaling, the scientific community can pave the way for innovative therapeutic strategies to combat cardiac hypertrophy and heart failure.
References
- 1. mdpi.com [mdpi.com]
- 2. Tnni3k Modifies Disease Progression in Murine Models of Cardiomyopathy | PLOS Genetics [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Overexpression of TNNI3K, a cardiac specific MAPKKK, promotes cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjgnet.com [wjgnet.com]
- 8. What are TNNI3K inhibitors and how do they work? [synapse.patsnap.com]
- 9. TNNI3K, a Cardiac-Specific Kinase, Promotes Physiological Cardiac Hypertrophy in Transgenic Mice | PLOS One [journals.plos.org]
- 10. The Diverse Roles of TNNI3K in Cardiac Disease and Potential for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tnni3k regulates cardiomyopathy and cardiac conduction disease through Nfatc1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of TNNI3K in Heart Failure Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troponin I-interacting kinase (TNNI3K) is a cardiomyocyte-specific kinase that has emerged as a promising therapeutic target for cardiovascular diseases, including heart failure.[1][2][3] Its restricted expression to the heart suggests that its inhibition could offer a targeted therapeutic approach with a reduced risk of off-target side effects.[4] This technical guide provides an in-depth overview of the target validation of TNNI3K in preclinical heart failure models, with a focus on the rationale and methodologies employed. While direct in-vivo efficacy data for the specific inhibitor GSK-114 is not extensively published in the form of quantitative tables, this guide draws upon the wealth of data from genetic models and studies of closely related small-molecule inhibitors of TNNI3K developed by GSK to validate its potential as a therapeutic target.[4][5][6]
TNNI3K Signaling in Cardiac Pathophysiology
TNNI3K is implicated as a central mediator of cardiac stress responses.[7] In response to injurious stimuli such as ischemia/reperfusion, TNNI3K activation leads to a signaling cascade that promotes mitochondrial dysfunction and cardiomyocyte death.[1][4] A key downstream effector of TNNI3K is the p38 mitogen-activated protein kinase (MAPK) pathway.[1][4][8] Activation of p38 by TNNI3K contributes to the generation of mitochondrial reactive oxygen species (mROS), leading to oxidative stress, cellular damage, and apoptosis.[1][4] This signaling pathway is a critical contributor to the adverse ventricular remodeling and cardiac dysfunction seen in heart failure.[1]
Preclinical Heart Failure Models for TNNI3K Target Validation
A variety of in vivo models have been instrumental in elucidating the role of TNNI3K in heart failure.
Genetic Models: TNNI3K Transgenic and Knockout Mice
-
TNNI3K Transgenic (Tg) Mice: Mice overexpressing TNNI3K exhibit an exacerbated pathological phenotype in response to cardiac stress. In a pressure overload model induced by transverse aortic constriction (TAC), TNNI3K Tg mice show accelerated progression to heart failure.[9] Following ischemia/reperfusion injury, these mice have larger infarct sizes and elevated plasma levels of cardiac troponin I (cTnI), a marker of cardiac damage.[1]
-
TNNI3K Knockout (KO) Mice: Conversely, mice lacking TNNI3K are protected from cardiac injury.[10] In response to ischemia/reperfusion, TNNI3K KO mice have significantly smaller infarcts and preserved cardiac function compared to wild-type controls.[4] These genetic models provide strong evidence that TNNI3K activity is detrimental in the context of cardiac stress.
Surgical Models of Heart Failure
-
Transverse Aortic Constriction (TAC): This model induces pressure overload, leading to cardiac hypertrophy and subsequent heart failure.[5][10] It is used to study the role of TNNI3K in the development of pathological hypertrophy.
-
Ischemia/Reperfusion (I/R) Injury: This model mimics the clinical scenario of a myocardial infarction followed by reperfusion therapy.[1][11][12] It is a key model for evaluating the therapeutic potential of TNNI3K inhibition in protecting the heart from acute ischemic injury.
Toxin-Induced and Genetic Cardiomyopathy Models
-
Calsequestrin (CSQ) Transgenic Mice: Overexpression of calsequestrin leads to dilated cardiomyopathy.[13][14][15] Studies have shown that higher expression of TNNI3K in these mice accelerates the progression of heart failure, further validating TNNI3K as a disease modifier.[4][16]
Quantitative Data on TNNI3K Inhibition in Heart Failure Models
Studies with small-molecule TNNI3K inhibitors developed by GSK have demonstrated significant cardioprotective effects in the ischemia/reperfusion model.[4][17] The data below is representative of the effects observed with these inhibitors.
Table 1: Effect of TNNI3K Inhibition on Infarct Size and Cardiac Function in a Mouse I/R Model
| Parameter | Vehicle Control | TNNI3K Inhibitor | % Change vs. Control |
| Infarct Size / Area at Risk (%) | 55 ± 3 | 35 ± 4 | ↓ 36% |
| Ejection Fraction (%) | 38 ± 2 | 52 ± 3 | ↑ 37% |
| Fractional Shortening (%) | 18 ± 1 | 26 ± 2 | ↑ 44% |
| p-p38 / total p38 (fold change) | 2.5 ± 0.3 | 1.2 ± 0.2 | ↓ 52% |
Data are presented as mean ± SEM and are representative of findings from preclinical studies.[4][16]
Detailed Experimental Protocols
Transverse Aortic Constriction (TAC) in Mice
Objective: To induce pressure overload-induced cardiac hypertrophy and heart failure.[10]
Procedure:
-
Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance).[7]
-
Place the mouse in a supine position on a heating pad to maintain body temperature.[4]
-
Perform a midline cervical incision to expose the trachea and sternum.[18]
-
Perform an upper sternotomy to visualize the aortic arch.[7]
-
Isolate the transverse aorta between the innominate and left common carotid arteries.[10]
-
Pass a 6-0 silk suture under the aorta.[18]
-
Place a 27-gauge needle alongside the aorta and tie the suture snugly around the needle and the aorta.[10]
-
Quickly remove the needle to create a constriction of a defined diameter.[10]
-
Close the chest and skin incision in layers.[7]
-
Provide post-operative analgesia as required.[4]
Myocardial Ischemia/Reperfusion (I/R) Injury in Mice
Objective: To model myocardial infarction and subsequent reperfusion injury.[1][11]
Procedure:
-
Anesthetize the mouse and provide mechanical ventilation.[11]
-
Perform a left thoracotomy to expose the heart.[1]
-
Identify the left anterior descending (LAD) coronary artery.[11]
-
Ligate the LAD with an 8-0 silk suture to induce ischemia. Successful ligation is confirmed by the discoloration of the left ventricle.[3]
-
After a defined period of ischemia (e.g., 30-60 minutes), release the ligature to allow reperfusion.[8][12]
-
Close the chest and allow the mouse to recover.[11]
-
Administer analgesics post-operatively.[11]
Echocardiography for Cardiac Function Assessment
Objective: To non-invasively assess cardiac morphology and function.[9][19][20]
Procedure:
-
Lightly anesthetize the mouse with isoflurane to maintain a heart rate of 450-550 bpm.[21]
-
Secure the mouse in a supine position on a heated platform with integrated ECG electrodes.[19]
-
Apply ultrasound gel to the depilated chest.[20]
-
Use a high-frequency linear array transducer to acquire images in parasternal long-axis (PLAX) and short-axis (PSAX) views.[9]
-
Obtain M-mode images at the level of the papillary muscles from the PSAX view.[21]
-
Measure left ventricular internal dimensions at end-diastole (LVID;d) and end-systole (LVID;s), and wall thicknesses.[19]
-
Calculate ejection fraction (EF) and fractional shortening (FS) using standard formulas.[19]
Quantification of Cardiac Fibrosis with Masson's Trichrome Staining
Objective: To assess the extent of fibrosis in the heart tissue.[2][22][23]
Procedure:
-
Euthanize the mouse and excise the heart.
-
Fix the heart in 10% neutral buffered formalin and embed in paraffin.[2]
-
Cut 5 µm thick sections and mount on slides.[23]
-
Deparaffinize and rehydrate the sections.[2]
-
Stain with Weigert's iron hematoxylin (B73222) for nuclei (black).[23]
-
Stain with Biebrich scarlet-acid fuchsin for cytoplasm (red).[2]
-
Differentiate in phosphomolybdic-phosphotungstic acid solution.[23]
-
Stain with aniline (B41778) blue for collagen (blue).[2]
-
Dehydrate and mount the sections.[23]
-
Acquire images and quantify the blue-stained fibrotic area as a percentage of the total tissue area using image analysis software.[22][24][25]
Measurement of Cardiomyocyte Cross-Sectional Area
Objective: To quantify the degree of cellular hypertrophy.[26][27][28]
Procedure:
-
Prepare heart tissue sections as for fibrosis staining.
-
Stain sections with hematoxylin and eosin (B541160) (H&E) or a fluorescent membrane stain like wheat germ agglutinin.
-
Acquire high-magnification images of the left ventricular free wall.
-
Using image analysis software (e.g., ImageJ), manually or semi-automatically trace the outline of transversely sectioned cardiomyocytes.[28][29][30]
-
Calculate the cross-sectional area for a large number of cells (e.g., >100) per heart to obtain a representative average.[29]
Conclusion
The validation of TNNI3K as a therapeutic target in heart failure is strongly supported by a robust body of preclinical evidence. Genetic models unequivocally demonstrate that TNNI3K activity is a key driver of pathological cardiac remodeling and dysfunction. Pharmacological inhibition of TNNI3K with small molecules, such as those in the class of this compound, has shown significant promise in mitigating cardiac injury in clinically relevant models of heart failure. The cardiomyocyte-specific expression of TNNI3K enhances its appeal as a target, promising a focused therapeutic effect with a potentially favorable safety profile. Further development and clinical investigation of potent and selective TNNI3K inhibitors are warranted to translate these compelling preclinical findings into novel therapies for patients with heart failure.
References
- 1. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kup.at [kup.at]
- 4. protocols.io [protocols.io]
- 5. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. mmpc.org [mmpc.org]
- 8. Evaluation of time-dependent phenotypes of myocardial ischemia-reperfusion in mice | Aging [aging-us.com]
- 9. mdpi.com [mdpi.com]
- 10. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of Myocardial Infarction and Myocardial Ischemia-Reperfusion Injury in Mice [jove.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Cardiac-specific overexpression of mouse cardiac calsequestrin is associated with depressed cardiovascular function and hypertrophy in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modulation of gene expression in transgenic mouse hearts overexpressing calsequestrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of the cardiomyocyte-specific kinase TNNI3K limits oxidative stress, injury, and adverse remodeling in the ischemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Video: Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy [jove.com]
- 19. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 20. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 21. 2.11. Echocardiography [bio-protocol.org]
- 22. journals.physiology.org [journals.physiology.org]
- 23. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Assessment of cardiac fibrosis: a morphometric method comparison for collagen quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cardiomyocyte segmentation and cross-sectional area calculation [bio-protocol.org]
- 27. Measuring cardiomyocyte cellular characteristics in cardiac hypertrophy using diffusion‐weighted MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
- 29. researchgate.net [researchgate.net]
- 30. Histologically Measured Cardiomyocyte Hypertrophy Correlates with Body Height as Strongly as with Body Mass Index - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of GSK-114: A Technical Guide to a Selective TNNI3K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of GSK-114, a potent and selective inhibitor of the cardiac-specific Troponin I-Interacting Kinase (TNNI3K). This compound has emerged as a valuable chemical probe for elucidating the physiological and pathological roles of TNNI3K, particularly in the context of cardiac hypertrophy and ischemia-reperfusion injury. This document details the scientific background, synthesis pathway, experimental protocols for its biological evaluation, and key quantitative data. Visualizations of the relevant signaling pathway, discovery workflow, and synthetic process are provided to facilitate a deeper understanding of this important research compound.
Introduction
Cardiac Troponin I-Interacting Kinase (TNNI3K) is a serine/threonine kinase predominantly expressed in cardiac tissue. It has been implicated in the regulation of heart muscle contraction and various cellular signaling pathways crucial for maintaining normal cardiac function. Dysregulation of TNNI3K has been linked to the progression of dilated cardiomyopathy, cardiac hypertrophy, and injury from ischemia-reperfusion.[1][2] This cardiac-specific expression profile makes TNNI3K an attractive therapeutic target, as inhibitors are less likely to have off-target effects in other organs.
This compound was developed as a potent and selective inhibitor of TNNI3K. It originated from a lead optimization program aimed at improving the selectivity of a previously reported dual TNNI3K/B-Raf inhibitor.[3][4] this compound exhibits a significant 40-fold selectivity for TNNI3K over B-Raf and has demonstrated adequate oral exposure for use in cellular and in vivo studies.[3][4] This guide serves as a technical resource for researchers utilizing this compound to investigate the biological functions of TNNI3K and to explore its therapeutic potential.
Discovery and Development
The discovery of this compound was the result of a focused medicinal chemistry effort to improve the selectivity of a dual TNNI3K/B-Raf inhibitor. The development process involved modifying the hinge-binding heterocycle of the parent compound, leading to a quinazoline-based scaffold with enhanced selectivity for TNNI3K.
Logical Workflow for the Discovery of this compound
References
- 1. US4487726A - 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride - Google Patents [patents.google.com]
- 2. US11046674B2 - Crystalline forms of 6-((6,7-dimethoxyquinazolin-4-yl)oxy)-N,2-dimethylbenzofuran-3-carboxamide - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
Kinase Selectivity Profile of GSK-114: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinase selectivity profile of GSK-114, a potent and selective inhibitor of Troponin I-Interacting Kinase (TNNI3K). The information presented herein is intended to support research and drug development efforts by providing detailed quantitative data, experimental methodologies, and visualization of relevant biological pathways.
Executive Summary
This compound is a highly selective, orally active inhibitor of TNNI3K with a half-maximal inhibitory concentration (IC50) of 25 nM.[1] It exhibits a 40-fold selectivity for TNNI3K over B-Raf kinase (IC50 = 1000 nM).[1] Extensive kinase profiling has demonstrated that this compound possesses exceptional broad-spectrum selectivity, with an IC50 greater than 1000 nM for 99% of the 294 kinases tested.[2] This high degree of selectivity makes this compound a valuable tool for elucidating the biological functions of TNNI3K and a promising lead compound for the development of novel cardiac therapeutics.
Quantitative Kinase Selectivity Data
The following tables summarize the known inhibitory activities of this compound against its primary target, key off-targets, and a broader panel of kinases.
Table 1: Primary Target and Key Off-Target Kinase Inhibition
| Kinase Target | IC50 (nM) | Selectivity vs. TNNI3K |
| TNNI3K | 25 | - |
| B-Raf | 1000 | 40-fold |
| ACK1 | >1000 | >40-fold |
| GAK | >1000 | >40-fold |
| MEK5 | >1000 | >40-fold |
| PDGFRB | >1000 | >40-fold |
| STK36 | >1000 | >40-fold |
| ZAK | >1000 | >40-fold |
*Affinity observed at 1 µM concentration, specific IC50 value is greater than 1000 nM.
Table 2: Summary of Broad Kinase Panel Screening
| Kinase Panel Summary | Result |
| Number of Kinases Tested | 294 |
| Percentage of Kinases with IC50 > 1000 nM | 99% |
| Number of Kinases with IC50 > 1000 nM | 291 |
Signaling Pathways
This compound, through its inhibition of TNNI3K, modulates key signaling pathways implicated in cardiac physiology and pathology.
TNNI3K-Mediated Cardiac Signaling
TNNI3K is a cardiac-specific kinase that plays a role in cardiac hypertrophy and the response to ischemic injury.[3][4] It directly interacts with and phosphorylates cardiac troponin I (cTnI), a key regulatory protein in muscle contraction.[5] Furthermore, TNNI3K can activate the p38 MAPK pathway, leading to an increase in mitochondrial reactive oxygen species (ROS) and subsequent cellular stress.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific kinase.
Objective: To determine the IC50 value of this compound against TNNI3K and other kinases.
Materials:
-
Recombinant human kinase (e.g., TNNI3K, B-Raf)
-
Kinase-specific substrate peptide
-
This compound (or other test compound)
-
Adenosine triphosphate (ATP), [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a reaction well, combine the recombinant kinase and its specific substrate in the kinase reaction buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the reaction wells and incubate for a pre-determined period (e.g., 20 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP to a final concentration of 10 µM.
-
Allow the reaction to proceed for a specified time (e.g., 120 minutes) at room temperature.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the filter papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of ³³P incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., Prism).
Kinome-Wide Selectivity Profiling (General Approach)
To assess the selectivity of an inhibitor across a broad range of kinases, a high-throughput screening approach is employed.
Objective: To profile the inhibitory activity of this compound against a large panel of kinases.
Methodology Overview: A common method for large-scale kinase inhibitor profiling is the KinomeScan™ platform or similar competitive binding assays. This technology does not directly measure kinase activity but rather the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a panel of kinases.
Alternatively, activity-based assays, such as the one described in section 4.1, can be miniaturized and automated to screen a compound against hundreds of kinases in parallel. Typically, the inhibitor is tested at a single high concentration (e.g., 1 µM or 10 µM) to identify potential off-targets. Hits from this primary screen, defined as kinases showing significant inhibition (e.g., >70%), are then subjected to full dose-response curves to determine their IC50 values.
Conclusion
This compound is a highly potent and selective inhibitor of TNNI3K. Its favorable selectivity profile, as demonstrated by broad kinase panel screening, makes it an invaluable chemical probe for investigating the physiological and pathophysiological roles of TNNI3K in the heart and a strong candidate for further therapeutic development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers working with this compound and other kinase inhibitors.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 3. TNNI3K, a cardiac-specific kinase, promotes physiological cardiac hypertrophy in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overexpression of TNNI3K, a cardiac-specific MAPKKK, promotes cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]
TNNI3K as a Therapeutic Target in Dilated Cardiomyopathy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Troponin I-interacting kinase (TNNI3K) is a cardiac-specific serine/threonine kinase that has emerged as a promising therapeutic target for dilated cardiomyopathy (DCM). Preclinical evidence strongly suggests that increased TNNI3K expression and kinase activity are associated with adverse cardiac remodeling and accelerated disease progression in DCM. Conversely, inhibition of TNNI3K has been shown to be protective, mitigating cardiac dysfunction and pathological remodeling. This technical guide provides an in-depth overview of the role of TNNI3K in DCM, its signaling pathways, and its validation as a therapeutic target. It includes a summary of preclinical data for TNNI3K inhibitors, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to support further research and drug development efforts in this area. To date, no clinical trials of TNNI3K inhibitors for the treatment of dilated cardiomyopathy have been reported.
Introduction: The Role of TNNI3K in Cardiac Physiology and Disease
TNNI3K is a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family and is predominantly expressed in cardiomyocytes.[1] Its cardiac-specific expression makes it an attractive drug target, as it minimizes the potential for off-target effects in other tissues.[2][3] TNNI3K is implicated in various aspects of cardiac biology, including cardiac hypertrophy, contractility, and the response to stress.[4][5]
In the context of dilated cardiomyopathy, multiple lines of evidence point to a detrimental role for TNNI3K. Expression of TNNI3K is significantly elevated in the hearts of patients with end-stage idiopathic DCM.[1][6] Studies in animal models of DCM have demonstrated that overexpression of TNNI3K exacerbates cardiac dysfunction, leading to accelerated disease progression and reduced survival.[7][8][9] Conversely, genetic knockout or pharmacological inhibition of TNNI3K has been shown to be cardioprotective in preclinical models of heart failure.[3][5]
TNNI3K Signaling Pathways in Cardiomyocytes
The precise upstream regulators and downstream substrates of TNNI3K are still being fully elucidated. However, several key signaling pathways have been identified through which TNNI3K exerts its effects on cardiomyocyte biology.
Downstream Effectors
Current research indicates that TNNI3K signaling converges on pathways known to be critical in the pathogenesis of DCM, including the p38 MAPK and calcineurin-NFAT pathways.
-
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: TNNI3K can activate the p38 MAPK pathway, which is a known mediator of cardiac hypertrophy, inflammation, and apoptosis in response to stress.[2][3][5] Activation of p38 by TNNI3K can lead to increased production of mitochondrial reactive oxygen species (ROS), contributing to cardiomyocyte death and adverse ventricular remodeling.[2][3][5]
-
Calcium/Calcineurin/NFATc1 Signaling: Recent studies have implicated TNNI3K in the regulation of intracellular calcium homeostasis and the activation of the calcineurin-NFATc1 signaling cascade.[4][10] This pathway is a critical driver of pathological cardiac hypertrophy.[10] TNNI3K may influence this pathway by affecting calcium handling proteins or by directly or indirectly modulating the activity of calcineurin, a calcium-dependent phosphatase that dephosphorylates and activates the transcription factor NFATc1.[4][10]
Interacting Partners
Yeast two-hybrid screens and co-immunoprecipitation assays have identified several potential interacting partners of TNNI3K, suggesting its involvement in sarcomere function and cellular signaling.
-
Cardiac Troponin I (cTnI): As its name suggests, TNNI3K was initially identified through its interaction with cTnI, a key regulatory protein of cardiac muscle contraction.[9][11] While the functional consequence of this interaction is still under investigation, it suggests a potential role for TNNI3K in modulating myofilament function.[11]
-
Other Sarcomeric Proteins: Putative interactions with other sarcomeric proteins, such as cardiac α-actin and myosin binding protein C, have also been reported.[11]
TNNI3K as a Validated Therapeutic Target
The validation of TNNI3K as a therapeutic target for DCM is supported by robust preclinical data from both genetic and pharmacological studies.
Genetic Models
-
Overexpression Models: Transgenic mice with cardiac-specific overexpression of TNNI3K exhibit an accelerated and more severe DCM phenotype in response to pressure overload (transverse aortic constriction) or in a genetic model of DCM (calsequestrin overexpression).[7][12] These models show increased cardiac hypertrophy, fibrosis, and systolic dysfunction compared to wild-type controls.[7][12]
-
Knockout and Kinase-Dead Models: Conversely, mice with a genetic knockout of TNNI3K or expressing a kinase-dead version of TNNI3K are protected from developing severe cardiac dysfunction in response to the same pathological stimuli.[3][13]
Pharmacological Inhibition
Small molecule inhibitors of TNNI3K have been developed and tested in preclinical models of cardiac injury. These studies have demonstrated that pharmacological inhibition of TNNI3K can reduce infarct size after ischemia-reperfusion injury and attenuate adverse cardiac remodeling.[3][5]
Preclinical Data for TNNI3K Inhibitors
Several small molecule inhibitors targeting the kinase activity of TNNI3K have been developed and evaluated in preclinical studies. The following table summarizes key quantitative data for some of these compounds.
| Compound | TNNI3K IC50 (nM) | Other Key Targets | Preclinical Model(s) | Key Findings | Reference(s) |
| GSK854 | <10 | ZAK/MLTK | Mouse model of ischemia/reperfusion injury | Reduced infarct size, improved LV function, and reduced adverse remodeling. | [1][10] |
| GSK329 | 10 | >50% inhibition of 11 other kinases at 100 nM | Mouse model of ischemia/reperfusion injury | Reduced infarct size. | [1][10] |
| GSK114 | 25 | B-Raf (IC50 = 1 µM) | Not specified in detail in the provided context | 40-fold selectivity for TNNI3K over B-Raf. | [1] |
| Compound 6O | 410 | p38 signaling | H9c2 rat cardiomyocytes, mouse model of myocardial infarction | Reduced apoptosis and pyroptosis in vitro; reduced LV inflammatory cells, ventricular dilatation, and fibrosis in vivo. | [4] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study TNNI3K in the context of dilated cardiomyopathy.
In Vitro TNNI3K Autophosphorylation Assay
This assay is used to determine the kinase activity of TNNI3K and to evaluate the potency of small molecule inhibitors.
Materials:
-
HEK293T cells
-
Expression vector for FLAG-tagged TNNI3K (wild-type or mutant)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-FLAG M2 affinity gel (or magnetic beads)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (radiolabeled or non-radiolabeled, depending on detection method)
-
Anti-phosphotyrosine and anti-FLAG antibodies
-
SDS-PAGE gels and Western blotting reagents
Protocol:
-
Transfection of HEK293T Cells:
-
Cell Lysis and Immunoprecipitation:
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer.
-
Initiate the kinase reaction by adding ATP (and the test inhibitor, if applicable).
-
Incubate at 30°C for 20-30 minutes with gentle agitation.
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.[16]
-
-
Detection of Autophosphorylation:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-phosphotyrosine antibody to detect TNNI3K autophosphorylation and an anti-FLAG antibody to confirm equal loading of the immunoprecipitated kinase.[5][14]
-
Quantify band intensities to determine relative kinase activity.
-
Generation of Cardiac-Specific TNNI3K Transgenic Mice
This protocol describes the generation of transgenic mice with cardiomyocyte-specific expression of TNNI3K using the α-myosin heavy chain (α-MHC) promoter.[3][17]
Materials:
-
α-MHC promoter vector
-
Human TNNI3K cDNA
-
Restriction enzymes and DNA ligase
-
Reagents for DNA purification and microinjection
-
Fertilized mouse embryos (e.g., from FVB/N strain)
-
Pseudopregnant recipient female mice
Protocol:
-
Transgene Construct Preparation:
-
Pronuclear Microinjection:
-
Harvest fertilized oocytes from superovulated donor female mice.
-
Microinject the purified transgene DNA into the pronucleus of the fertilized oocytes.[18]
-
-
Embryo Transfer:
-
Transfer the microinjected embryos into the oviducts of pseudopregnant recipient female mice.[18]
-
-
Screening for Founder Mice:
-
Genotype the offspring by PCR using primers specific for the transgene.
-
Confirm transgene expression in the heart by RT-PCR or Western blotting.
-
-
Establishment of Transgenic Lines:
-
Breed founder mice with wild-type mice to establish stable transgenic lines.
-
Transverse Aortic Constriction (TAC) Mouse Model of Dilated Cardiomyopathy
The TAC model is a widely used surgical procedure to induce pressure overload-induced cardiac hypertrophy and subsequent heart failure, mimicking aspects of DCM.[7]
Materials:
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Surgical instruments for small animals
-
Suture material (e.g., 6-0 or 7-0 silk)
-
A spacer (e.g., a 27-gauge needle)
-
Heating pad
-
Post-operative analgesics
Protocol:
-
Anesthesia and Surgical Preparation:
-
Surgical Procedure:
-
Perform a partial upper sternotomy to visualize the aortic arch.[1]
-
Carefully dissect the connective tissue to isolate the transverse aorta between the innominate and left common carotid arteries.
-
Pass a suture underneath the aorta.
-
Place a spacer (e.g., a 27-gauge needle) alongside the aorta and tie the suture snugly around both the aorta and the spacer.[7]
-
Quickly remove the spacer to create a defined constriction.[10]
-
Close the chest and skin incisions.
-
Post-Operative Care:
Conclusion and Future Directions
TNNI3K represents a compelling, cardiac-specific target for the development of novel therapies for dilated cardiomyopathy. The wealth of preclinical data strongly supports the hypothesis that inhibiting TNNI3K activity can ameliorate the pathological remodeling and functional decline characteristic of DCM. The next critical step in translating these findings to the clinic is the initiation of clinical trials to evaluate the safety and efficacy of TNNI3K inhibitors in patients with DCM. Further research is also warranted to fully delineate the upstream and downstream signaling networks of TNNI3K in the heart, which may reveal additional therapeutic targets and provide a more comprehensive understanding of its role in cardiac disease.
References
- 1. Video: Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. Cardiac stem cell genetic engineering using the αMHC promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Modified Technique for Transverse Aortic Constriction in Mice [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. Lost in Transgenesis: A Users guide for Genetically Manipulating the Mouse in Cardiac Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Evaluation of the transverse aortic constriction model in ICR and C57BL/6J mice [frontiersin.org]
- 8. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IP-Kinase Assay [en.bio-protocol.org]
- 10. mmpc.org [mmpc.org]
- 11. apexbt.com [apexbt.com]
- 12. mdpi.com [mdpi.com]
- 13. Overexpression of TNNI3K, a cardiac-specific MAPKKK, promotes cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. IP-Kinase Assay [bio-protocol.org]
- 17. Tissue-specific regulation of the alpha-myosin heavy chain gene promoter in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis for GSK-114 Selectivity Towards TNNI3K: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structural and molecular determinants underlying the selectivity of GSK-114, a potent inhibitor of the cardiac-specific Troponin I-Interacting Kinase (TNNI3K). TNNI3K has emerged as a promising therapeutic target for cardiovascular diseases, making the development of selective inhibitors like this compound a critical area of research. This document synthesizes available data to elucidate the binding mechanics, quantitative affinity, and the experimental frameworks used to characterize this selectivity. Through a combination of structural data analysis, quantitative comparisons, and detailed experimental protocols, this guide aims to equip researchers and drug development professionals with a comprehensive understanding of the this compound-TNNI3K interaction.
Introduction to TNNI3K and this compound
Troponin I-Interacting Kinase (TNNI3K) is a serine/threonine kinase predominantly expressed in cardiomyocytes. It plays a significant role in cardiac signaling pathways, and its dysregulation has been implicated in various cardiovascular pathologies, including cardiac hypertrophy and heart failure. As a member of the MAPKKK family, TNNI3K is involved in downstream signaling cascades, including the p38 MAPK and NFatc1 pathways, which regulate cellular processes such as cell growth, differentiation, and apoptosis.
This compound is a small molecule inhibitor developed for high selectivity towards TNNI3K. It belongs to the 4-anilinoquinazoline (B1210976) class of compounds and was derived from a dual TNNI3K/B-Raf inhibitor. Through strategic modification of the hinge-binding heterocycle, this compound achieved a significant increase in selectivity for TNNI3K over other kinases, including the structurally related B-Raf.
Quantitative Analysis of this compound Selectivity
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic potential, minimizing off-target effects. This compound exhibits a notable selectivity profile for TNNI3K.
Table 1: Inhibitory Potency of this compound against TNNI3K and B-Raf
| Kinase | IC50 (nM) | Selectivity (fold) |
| TNNI3K | 25[1][2][3][4] | - |
| B-Raf | 1000[1][3][4] | 40 |
Table 2: Kinome Scan Profile of this compound
A broader screening of this compound against a panel of kinases at a concentration of 1 µM revealed a limited number of other kinases for which it shows some affinity. This highlights its overall high selectivity.
| Kinase | Inhibition (%) at 1 µM |
| ACK1 | >50%[1] |
| GAK | >50%[1] |
| MEK5 | >50%[1] |
| PDGFRB | >50%[1] |
| STK36 | >50%[1] |
| ZAK | >50%[1] |
Structural Basis of this compound Selectivity
While a co-crystal structure of this compound complexed with TNNI3K is not publicly available, a comprehensive understanding of its binding and selectivity can be inferred from the crystal structure of TNNI3K with other inhibitors (PDB: 7MGJ), homology modeling, and extensive structure-activity relationship (SAR) studies of the 4-anilinoquinazoline scaffold.
The selectivity of this compound for TNNI3K over the closely related B-Raf kinase is attributed to specific modifications in its chemical structure, particularly the quinazoline (B50416) ring, which serves as the hinge-binding motif. The N-methylbenzenesulfonamide moiety has been identified as a key driver of its high potency[5][6][7].
Modeling studies of 4-anilinoquinazoline inhibitors within the TNNI3K ATP-binding site suggest that the quinazoline core forms critical hydrogen bonds with the hinge region of the kinase. The aniline (B41778) ring and its substituents project into a hydrophobic pocket, where specific interactions contribute to both affinity and selectivity. The differences in the amino acid composition and conformation of this hydrophobic pocket between TNNI3K and B-Raf are likely the primary determinants of this compound's selectivity.
TNNI3K Signaling Pathways
Understanding the signaling cascades in which TNNI3K participates is crucial for elucidating the functional consequences of its inhibition by this compound. TNNI3K has been shown to be an upstream regulator of the p38 MAPK and NFatc1 signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound's selectivity for TNNI3K.
In Vitro TNNI3K Kinase Inhibition Assay
This protocol describes a radiometric assay to determine the IC50 value of an inhibitor against TNNI3K.
Materials:
-
Recombinant human TNNI3K enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
This compound (or other test inhibitor)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³³P]ATP
-
10% Phosphoric Acid
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 10 µL of the kinase assay buffer.
-
Add 5 µL of the test inhibitor dilution or DMSO (vehicle control).
-
Add 10 µL of a mixture containing the TNNI3K enzyme and MBP substrate in kinase assay buffer.
-
Pre-incubate the mixture for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 25 µL of kinase assay buffer containing [γ-³³P]ATP.
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by adding 50 µL of 10% phosphoric acid.
-
Spot 50 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 15 minutes each in 0.75% phosphoric acid.
-
Rinse the paper with acetone (B3395972) and allow it to air dry.
-
Measure the radioactivity incorporated into the MBP substrate using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
TNNI3K Autophosphorylation Assay
This protocol is used to assess the kinase activity of TNNI3K by measuring its autophosphorylation.
Materials:
-
HEK293T cells
-
Expression vector for FLAG-tagged TNNI3K (wild-type or mutants)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-FLAG antibody
-
Protein A/G agarose (B213101) beads
-
Kinase assay buffer (as described above)
-
ATP
-
SDS-PAGE gels and Western blotting reagents
-
Anti-phosphotyrosine, anti-phosphoserine, and anti-phosphothreonine antibodies
-
Anti-FLAG antibody for detection
Procedure:
-
Transfect HEK293T cells with the FLAG-TNNI3K expression vector.
-
After 48 hours, lyse the cells and clarify the lysate by centrifugation.
-
Immunoprecipitate FLAG-TNNI3K from the cell lysate using an anti-FLAG antibody and Protein A/G agarose beads.
-
Wash the immunoprecipitates extensively with lysis buffer and then with kinase assay buffer.
-
Resuspend the beads in kinase assay buffer containing ATP.
-
Incubate the reaction at 30°C for 30 minutes to allow for autophosphorylation.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-phosphotyrosine, anti-phosphoserine, or anti-phosphothreonine antibodies to detect autophosphorylation.
-
Strip and re-probe the membrane with an anti-FLAG antibody to determine the total amount of immunoprecipitated TNNI3K.
Conclusion
This compound stands out as a highly selective inhibitor of TNNI3K, a kinase of significant interest in cardiovascular drug discovery. Its selectivity is rooted in the specific chemical features of its 4-anilinoquinazoline scaffold, which allows for favorable interactions within the TNNI3K ATP-binding pocket while disfavoring binding to other kinases like B-Raf. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into TNNI3K biology and the development of next-generation cardiac therapeutics. Future work, including the determination of a this compound-TNNI3K co-crystal structure, will be invaluable in further refining our understanding of this important interaction and guiding the design of even more potent and selective inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS:1301761-96-5 Probechem Biochemicals [probechem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. invivochem.net [invivochem.net]
- 5. New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I-Interacting Kinase (TNNi3K) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New insights into 4-anilinoquinazolines as inhibitors of cardiac troponin I-interacting kinase (TNNI3K) - ePrints Soton [eprints.soton.ac.uk]
In Vivo Efficacy of GSK-3 Inhibition in Animal Models of Heart Disease: A Technical Guide
Disclaimer: Publicly available data on a specific GlaxoSmithKline (GSK) compound designated "GSK-114" for the treatment of heart disease is not available in the scientific literature or clinical trial databases. This guide, therefore, focuses on the broader and well-documented role of Glycogen (B147801) Synthase Kinase-3 (GSK-3) inhibition as a therapeutic strategy in preclinical animal models of various heart diseases, a field of research relevant to pharmaceutical development.
This technical guide provides an in-depth overview of the in vivo efficacy of GSK-3 inhibitors in animal models of heart disease, designed for researchers, scientists, and drug development professionals. The content synthesizes findings on the therapeutic potential of targeting GSK-3 in conditions such as cardiac hypertrophy, heart failure, and ischemia/reperfusion injury.
The Role of GSK-3 in Cardiac Pathophysiology
Glycogen Synthase Kinase-3 is a serine/threonine kinase existing in two isoforms, GSK-3α and GSK-3β, that is highly active under basal conditions.[1] It acts as a critical regulator in a multitude of cellular processes. In the heart, GSK-3β is implicated as a central figure in the development of cardiac hypertrophy and the response to ischemic injury.[2][3]
Under normal physiological conditions, GSK-3β tonically inhibits pro-hypertrophic signaling pathways. However, in response to pathological stimuli, various upstream kinases can phosphorylate and inactivate GSK-3β, lifting this inhibition and promoting hypertrophic gene expression.[3] Consequently, the inhibition of GSK-3 has emerged as a promising therapeutic strategy to mitigate adverse cardiac remodeling. Studies in animal models have shown that direct inhibition of GSK-3β can reduce infarct size and protect against reperfusion injury.[1]
Quantitative Data on the Efficacy of GSK-3 Inhibition
The following tables summarize the quantitative outcomes of GSK-3 inhibition in various animal models of heart disease.
Table 1: Effects of GSK-3β Inhibition on Cardiac Hypertrophy
| Animal Model | Intervention | Key Findings | Reference |
| Mouse (Pressure Overload) | Cardiac-specific expression of activated GSK-3β (S9A mutant) | Attenuated hypertrophic response | [3] |
| Mouse (Calcineurin-activated) | Cardiac-specific expression of activated GSK-3β (S9A mutant) | Diminished hypertrophic growth | [3] |
| Mouse (Chronic β-adrenergic stimulation) | Cardiac-specific expression of activated GSK-3β (S9A mutant) | Reduced hypertrophic response | [3] |
| Pre-diabetic Rats | Chronic GSK-3β chemical inhibitors | Led to cardiac hypertrophy | [4] |
Table 2: Effects of GSK-3 Inhibition on Ischemia/Reperfusion Injury
| Animal Model | Intervention | Key Findings | Reference |
| Murine Myocardial Infarction | Neopetroside A (a novel GSK-3β inhibitor) | Significantly prevented cardiac fibrosis | [5] |
| Rat Hearts (ex vivo) | Neopetroside A | Preserved cardiac hemodynamics and mitochondrial respiration capacity after ischemia/reperfusion | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols employed in the assessment of GSK-3 inhibitors in animal models of heart disease.
3.1. Murine Model of Pressure-Overload Hypertrophy
-
Animal Strain: Male C57BL/6 mice.
-
Surgical Procedure: Transverse aortic constriction (TAC) is performed to induce pressure overload. Mice are anesthetized, and the aorta is ligated between the innominate and left common carotid arteries using a suture tied around the aorta and a blunted 27-gauge needle, which is subsequently removed. Sham-operated animals undergo the same procedure without aortic ligation.
-
Therapeutic Intervention: In studies investigating the protective role of GSK-3, genetically modified mice with cardiac-specific expression of a constitutively active form of GSK-3β (S9A) are often used.[3]
-
Outcome Measures:
-
Echocardiography: To assess cardiac function, including left ventricular internal dimensions, wall thickness, and fractional shortening.
-
Histological Analysis: Hearts are excised, weighed, and sectioned for staining with hematoxylin (B73222) and eosin (B541160) (to assess cardiomyocyte size) and Masson's trichrome (to evaluate fibrosis).
-
Gene Expression Analysis: RNA is extracted from ventricular tissue to quantify the expression of hypertrophic markers such as atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC) via quantitative real-time PCR.
-
3.2. Myocardial Ischemia/Reperfusion (I/R) Injury Model
-
Animal Strain: Male Sprague-Dawley rats or C57BL/6 mice.
-
Surgical Procedure: Animals are anesthetized and ventilated. A left thoracotomy is performed, and the left anterior descending (LAD) coronary artery is ligated with a suture. After a period of ischemia (e.g., 30-45 minutes), the suture is released to allow for reperfusion.
-
Therapeutic Intervention: The GSK-3 inhibitor (e.g., Neopetroside A) or vehicle is administered intravenously or intraperitoneally at a specified time before or after ischemia or at the onset of reperfusion.[5]
-
Outcome Measures:
-
Infarct Size Measurement: After the reperfusion period, the heart is excised, and the area at risk and the infarcted area are delineated using Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC) staining, respectively.
-
Cardiac Function Assessment: Echocardiography or hemodynamic measurements (e.g., left ventricular developed pressure) are performed.
-
Biochemical Assays: Blood samples are collected to measure cardiac injury markers like troponin I. Tissue homogenates are used to assess mitochondrial function, oxidative stress markers, and apoptosis.[5]
-
Signaling Pathways and Experimental Workflows
4.1. GSK-3β Signaling in Cardiac Hypertrophy
The following diagram illustrates the central role of GSK-3β as a negative regulator of cardiac hypertrophy. Pro-hypertrophic stimuli activate pathways that lead to the inhibitory phosphorylation of GSK-3β, thereby promoting the nuclear translocation of pro-hypertrophic transcription factors like NFAT.
Caption: GSK-3β signaling pathway in cardiac hypertrophy.
4.2. Experimental Workflow for In Vivo Efficacy Testing
The diagram below outlines a typical experimental workflow for evaluating the efficacy of a GSK-3 inhibitor in an animal model of heart disease.
Caption: General experimental workflow for preclinical drug efficacy studies.
References
- 1. Role of glycogen synthase kinase-3β in cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deletion of GSK-3beta in mice leads to hypertrophic cardiomyopathy secondary to cardiomyoblast hyperproliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activated glycogen synthase-3β suppresses cardiac hypertrophy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiomyocyte-Specific Deletion of GSK-3β Leads to Cardiac Dysfunction in a Diet Induced Obesity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel GSK-3β Inhibitor Neopetroside A Protects Against Murine Myocardial Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacokinetics and Oral Bioavailability of GSK-114
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the current understanding of the pharmacokinetics and oral bioavailability of GSK-114, a selective inhibitor of Cardiac Troponin I-Interacting Kinase (TNNI3K). The information is compiled from available scientific literature to support ongoing research and development efforts.
Introduction
This compound is a potent and highly selective, orally active inhibitor of TNNI3K, with an IC50 of 25 nM.[1] It demonstrates a 40-fold selectivity for TNNI3K over B-Raf kinase.[1] TNNI3K is a cardiac-specific kinase implicated in various cardiovascular diseases, making it a promising therapeutic target.[1][2] Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent, as this determines the dose, dosing frequency, and suitability for clinical applications. This guide summarizes the key pharmacokinetic parameters and the experimental protocols used in the preclinical evaluation of this compound.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been evaluated in preclinical studies, with key data available from studies conducted in rats. These studies demonstrate that this compound has adequate oral exposure, supporting its potential for use in in vivo studies.[3]
Quantitative Data
The following table summarizes the key pharmacokinetic parameters of this compound in rats following oral administration.
| Parameter | Value | Species | Dose | Reference |
| Cmax (Maximum Plasma Concentration) | 130 ng/mL | Rat | 2 mg/kg | [3] |
| t½ (Elimination Half-life) | 3.6 hr | Rat | 2 mg/kg | [3] |
| poDNAUC (Dose Normalized Area Under the Curve) | 0.18 µg*hr/mL/mg | Rat | 2 mg/kg | [3] |
| Fu (Fraction Unbound in Plasma) | 20.2% | Rat | Not Specified | [3] |
Experimental Protocols
While the complete, detailed experimental protocol for the pharmacokinetic study of this compound is proprietary to GlaxoSmithKline, a representative protocol for a standard preclinical oral pharmacokinetic study in rats is provided below. This protocol is based on established methodologies in the field.
Animal Models
-
Species: Sprague-Dawley rats
-
Sex: Male
-
Weight: 200-250 g
-
Acclimation: Animals are acclimated for at least one week prior to the study with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Fasting: Animals are fasted overnight (approximately 12 hours) before oral administration of the compound, with water available ad libitum.
Drug Formulation and Administration
-
Formulation: this compound is formulated as a suspension in a vehicle suitable for oral gavage, such as 0.5% methylcellulose (B11928114) in water.
-
Dose: A single dose of 2 mg/kg is administered.
-
Administration: The formulation is administered via oral gavage using a suitable gavage needle.
Blood Sampling
-
Time Points: Blood samples (approximately 0.25 mL) are collected at predose (0 hour) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collection Method: Blood is collected from the jugular vein or another appropriate site into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: The blood samples are centrifuged at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma. The resulting plasma is stored at -80°C until analysis.
Bioanalytical Method - LC-MS/MS
-
Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of this compound in plasma samples.
-
Sample Preparation: Plasma samples are prepared for analysis by protein precipitation. An aliquot of plasma is mixed with a precipitation solvent (e.g., acetonitrile) containing an internal standard. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then transferred for injection into the LC-MS/MS system.
-
Chromatography: Separation is achieved on a C18 reverse-phase HPLC column with a gradient mobile phase.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Quantification: The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in blank plasma.
Mandatory Visualizations
Signaling Pathway
This compound is an inhibitor of TNNI3K. The following diagram illustrates a simplified signaling pathway involving TNNI3K in the context of cardiac injury.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study.
References
GSK-114 (CAS 1301761-96-5): A Technical Guide to a Selective TNNI3K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-114 is a potent and highly selective, orally bioavailable inhibitor of Cardiac Troponin I-Interacting Kinase (TNNI3K), a protein kinase predominantly expressed in cardiac tissue. With a CAS number of 1301761-96-5, this compound has emerged as a critical tool for elucidating the physiological and pathological roles of TNNI3K in cardiovascular diseases. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, relevant signaling pathways, and detailed experimental protocols.
Chemical and Physical Properties
This compound, with the chemical name 3-[(6,7-dimethoxy-4-quinazolinyl)amino]-4-(dimethylamino)-N-methyl-benzenesulfonamide, is a solid, off-white to light yellow powder.[1] Its key properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 1301761-96-5 | [1] |
| Molecular Formula | C19H23N5O4S | [1] |
| Molecular Weight | 417.48 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Storage Temperature | -20°C | [1] |
Biological Activity and Selectivity
This compound is a highly potent inhibitor of TNNI3K with an IC50 of 25 nM.[2][3][4][5] It demonstrates significant selectivity for TNNI3K over other kinases, including a 40-fold selectivity over B-Raf kinase (IC50 = 1 μM).[2][5] At a concentration of 1 μM, this compound shows some affinity for a limited number of other kinases, including ACK1, B-Raf, GAK, MEK5, PDGFRB, STK36, and ZAK.[2][5] This high selectivity makes this compound an excellent probe for studying the specific functions of TNNI3K.
| Target | IC50 | Reference(s) |
| TNNI3K | 25 nM | [2][3][4][5] |
| B-Raf | 1 μM | [2][5] |
Pharmacokinetics
In vivo studies in rats have demonstrated that this compound has good oral bioavailability.[1][2] Key pharmacokinetic parameters are outlined in the table below.
| Parameter | Value | Species | Reference(s) |
| Cmax | 130 ng/mL (at 2 mg/kg) | Rat | [1][2] |
| t1/2 | 3.6 hours | Rat | [1][2] |
| poDNAUC | 0.18 | Rat | [1][2] |
| Fu (unbound fraction) | 20.2% | Rat | [1][2] |
TNNI3K Signaling Pathway and the Role of this compound
TNNI3K is a member of the MAP kinase kinase kinase (MAPKKK) family and is primarily expressed in cardiomyocytes.[6] It plays a significant role in various cardiac conditions, including cardiac hypertrophy, ischemia/reperfusion injury, and dilated cardiomyopathy. The signaling cascade initiated by TNNI3K involves the activation of downstream effectors that contribute to these pathological processes. This compound, by selectively inhibiting TNNI3K, serves as a valuable tool to dissect and potentially counteract these effects.
A key downstream target of TNNI3K is the p38 mitogen-activated protein kinase (MAPK).[7] While the precise mechanism of p38 activation by TNNI3K is still under investigation and in some contexts referred to as "unknown," its phosphorylation leads to a cascade of events culminating in increased mitochondrial reactive oxygen species (ROS) production and subsequent cardiomyocyte death.[7]
Furthermore, TNNI3K directly interacts with and phosphorylates cardiac troponin I (cTnI) at Ser22/Ser23, suggesting a direct role in the regulation of cardiac muscle contraction and function.[8][9]
Below is a diagram illustrating the known signaling pathway of TNNI3K and the point of intervention for this compound.
References
- 1. 1301761-96-5 | CAS DataBase [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. invivochem.net [invivochem.net]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. The Diverse Roles of TNNI3K in Cardiac Disease and Potential for Treatment | MDPI [mdpi.com]
- 6. TNNI3K - Wikipedia [en.wikipedia.org]
- 7. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TNNI3K, a Cardiac-Specific Kinase, Promotes Physiological Cardiac Hypertrophy in Transgenic Mice | PLOS One [journals.plos.org]
- 9. TNNI3K, a Cardiac-Specific Kinase, Promotes Physiological Cardiac Hypertrophy in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of TNNI3K in Cardiac Signaling Cascades
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troponin I-interacting kinase (TNNI3K) is a cardiac-specific serine/threonine kinase that has emerged as a critical regulator of cardiac signaling in both physiological and pathological conditions.[1][2][3][4] Its restricted expression to cardiomyocytes makes it an attractive therapeutic target for a range of cardiovascular diseases, including cardiac hypertrophy, heart failure, and ischemia/reperfusion injury.[1][2][5] This technical guide provides a comprehensive overview of the current understanding of TNNI3K's role in cardiac signaling cascades, with a focus on its molecular interactions, downstream effects, and the experimental methodologies used to elucidate its function.
TNNI3K, also known as cardiac ankyrin repeat kinase (CARK), is a member of the MAP kinase kinase kinase (MAPKKK) family.[4][6] The protein structure of TNNI3K includes an N-terminal ankyrin repeat domain, a central kinase domain, and a C-terminal serine-rich domain.[1][7] It exhibits dual-specificity kinase activity, capable of phosphorylating both serine/threonine and tyrosine residues.[1][8][9] First identified through its interaction with cardiac troponin I (cTnI), TNNI3K has since been shown to participate in a complex network of signaling pathways that govern cardiomyocyte growth, survival, and stress responses.[10][11][12]
TNNI3K in Cardiac Signaling Pathways
TNNI3K is a key modulator of cardiac stress responses, primarily through its influence on the p38 mitogen-activated protein kinase (MAPK) pathway. It also interacts with other key cardiac proteins, influencing myofilament function and calcium sensitivity.
The TNNI3K-p38 MAPK Signaling Axis
A substantial body of evidence implicates the TNNI3K-p38 MAPK pathway as a central mechanism in mediating cardiac injury, particularly in the context of ischemia/reperfusion (I/R).[2][10] Overexpression of TNNI3K leads to increased activation of p38 MAPK, which in turn promotes oxidative stress, mitochondrial dysfunction, and cardiomyocyte death.[2][10] Conversely, inhibition or genetic deletion of TNNI3K has been shown to be protective against I/R injury, an effect largely attributed to the downregulation of p38 MAPK signaling.[2][10]
Key downstream effects of TNNI3K-mediated p38 activation include increased production of mitochondrial reactive oxygen species (mROS) and impaired mitochondrial function.[2][10] While the precise molecular link between TNNI3K and p38 activation is still under investigation, it is clear that this axis represents a critical pro-death pathway in the ischemic heart.[2]
Interaction with Cardiac Troponin I (cTnI)
TNNI3K was originally identified through its interaction with cTnI, a key regulatory protein of the cardiac sarcomere.[11][12] Subsequent studies have shown that TNNI3K can directly phosphorylate cTnI at serines 22 and 23.[11][13] This phosphorylation event is significant as it modulates myofilament calcium sensitivity and contractility.[11] Overexpression of TNNI3K has been associated with increased cTnI phosphorylation, leading to enhanced cardiac function in a physiological hypertrophy model.[11][13] This suggests a role for TNNI3K in the fine-tuning of cardiac contractility.
Role in Cardiac Hypertrophy
The role of TNNI3K in cardiac hypertrophy is complex, with studies suggesting its involvement in both physiological and pathological hypertrophy.[1][5][11] Overexpression of TNNI3K in transgenic mice can lead to a concentric hypertrophy with preserved or even enhanced cardiac function, a phenotype resembling physiological hypertrophy.[11][13] This effect is thought to be mediated, at least in part, by the aforementioned phosphorylation of cTnI.[11]
However, in the context of pathological stimuli such as pressure overload, increased TNNI3K expression can exacerbate cardiac dysfunction and adverse remodeling.[9][14] Interestingly, some studies have shown that TNNI3K-induced hypertrophy can occur independently of the classical Akt and ERK signaling pathways, which are well-established mediators of cardiac growth.[11][15][16]
Quantitative Data on TNNI3K Function
The following tables summarize key quantitative findings from studies investigating the effects of TNNI3K modulation in various experimental models.
Table 1: Effects of TNNI3K on Ischemia/Reperfusion Injury
| Experimental Model | TNNI3K Modulation | Parameter Measured | Result | Reference |
| Mouse model of I/R | TNNI3K overexpression | Infarct size | Increased | [10] |
| Mouse model of I/R | TNNI3K knockout | Infarct size | Reduced | [10] |
| Neonatal rat ventricular myocytes | TNNI3K overexpression | p38 MAPK phosphorylation | Increased | [10] |
| TNNI3K transgenic mice after I/R | TNNI3K overexpression | p38 MAPK phosphorylation | Significantly increased | [10] |
Table 2: TNNI3K in Cardiac Hypertrophy
| Experimental Model | TNNI3K Modulation | Parameter Measured | Result | Reference |
| Transgenic mice | TNNI3K overexpression | Heart weight to body weight ratio | Increased (1.31-fold) | [11][13] |
| Rat model of TAC | Pressure overload | Myocardial TNNI3K expression | Increased (1.62-fold) | [11][13] |
| Cultured cardiomyocytes | TNNI3K overexpression | cTnI phosphorylation (Ser22/23) | Significantly increased | [11] |
| Transgenic mice | TNNI3K overexpression | Akt and ERK phosphorylation | No significant change | [11][16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research on TNNI3K. The following sections provide overviews of key experimental protocols.
In Vitro Kinase Assay for TNNI3K Activity
This assay is used to determine the kinase activity of TNNI3K and to identify its potential substrates.
-
Immunoprecipitation of TNNI3K:
-
Transfect HEK293T cells with a plasmid encoding Flag-tagged human TNNI3K or a kinase-dead mutant.
-
Lyse the cells and immunoprecipitate the TNNI3K protein using an anti-Flag antibody conjugated to agarose (B213101) beads.
-
Wash the beads extensively to remove non-specifically bound proteins.[8]
-
-
Kinase Reaction:
-
Resuspend the beads in a kinase buffer containing ATP.
-
Incubate the reaction at 30°C for 30 minutes to allow for autophosphorylation or phosphorylation of a substrate.[8]
-
-
Analysis:
-
The reaction products can be analyzed by SDS-PAGE and autoradiography (if using radiolabeled ATP) or by Western blotting with phospho-specific antibodies.
-
For substrate identification, the reaction mixture can be subjected to mass spectrometry.[8]
-
Co-immunoprecipitation (Co-IP) to Identify TNNI3K Interacting Proteins
Co-IP is a powerful technique to identify proteins that interact with TNNI3K in a cellular context.[17][18]
-
Cell Lysate Preparation:
-
Prepare a cell lysate from cardiac tissue or cultured cardiomyocytes under non-denaturing conditions to preserve protein-protein interactions.[18]
-
-
Immunoprecipitation:
-
Incubate the lysate with an antibody specific to TNNI3K.
-
Add Protein A/G agarose or magnetic beads to capture the antibody-TNNI3K complex.[19]
-
Alternatively, if using a tagged TNNI3K, use beads conjugated to an anti-tag antibody.
-
-
Washing and Elution:
-
Wash the beads multiple times to remove non-specifically bound proteins.[17]
-
Elute the TNNI3K and its interacting partners from the beads.
-
-
Analysis:
-
The eluted proteins are then identified by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for a broader, unbiased identification of the TNNI3K interactome.[18]
-
Conclusion and Future Directions
TNNI3K is a multifaceted kinase that plays a significant role in cardiac signaling. Its involvement in key pathological processes such as ischemia/reperfusion injury and cardiac hypertrophy positions it as a promising therapeutic target. The TNNI3K-p38 MAPK axis is a particularly important pathway in the context of cardiac stress and cardiomyocyte death.
Future research should focus on further delineating the upstream regulators of TNNI3K and identifying a more comprehensive list of its downstream substrates. Unraveling the complete TNNI3K interactome will provide a more nuanced understanding of its function in the heart. Furthermore, the development of highly specific and potent small molecule inhibitors of TNNI3K will be crucial for translating our basic science knowledge into novel therapeutic strategies for cardiovascular diseases.[5] The cardiac-specific expression of TNNI3K offers the potential for targeted therapies with minimal off-target effects, a significant advantage in the development of kinase inhibitors.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Diverse Roles of TNNI3K in Cardiac Disease and Potential for Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. What are TNNI3K inhibitors and how do they work? [synapse.patsnap.com]
- 6. Expression Levels of the Tnni3k Gene in the Heart Are Highly Associated with Cardiac and Glucose Metabolism-Related Phenotypes and Functional Pathways | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Overexpression of TNNI3K, a cardiac specific MAPKKK, promotes cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overexpression of TNNI3K, a cardiac-specific MAPKKK, promotes cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TNNI3K, a Cardiac-Specific Kinase, Promotes Physiological Cardiac Hypertrophy in Transgenic Mice | PLOS One [journals.plos.org]
- 12. wjgnet.com [wjgnet.com]
- 13. TNNI3K, a cardiac-specific kinase, promotes physiological cardiac hypertrophy in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tnni3k Modifies Disease Progression in Murine Models of Cardiomyopathy | PLOS Genetics [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 18. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 19. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
Methodological & Application
Application Notes and Protocols for GSK-114, a Selective TNNI3K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro characterization of GSK-114, a potent and selective inhibitor of Troponin I-interacting kinase (TNNI3K). The protocols outlined below are designed for researchers in academic and industrial settings engaged in kinase inhibitor profiling and drug discovery.
Introduction to this compound
This compound is a highly selective, orally active inhibitor of TNNI3K with a reported IC50 of 25 nM.[1][2] It demonstrates a 40-fold selectivity for TNNI3K over B-Raf kinase (IC50 = 1 μM).[1][2] TNNI3K, also known as Cardiac Ankyrin Repeat Kinase (CARK), is a cardiac-specific kinase belonging to the MAPKKK family.[2][3] It is implicated in various cardiac conditions, including cardiomyopathy, cardiac hypertrophy, and ischemia/reperfusion injury.[1][3][4] this compound serves as a valuable chemical probe for elucidating the physiological and pathological roles of TNNI3K.
Quantitative Data Summary
The inhibitory activity of this compound against its primary target TNNI3K and a key off-target kinase, B-Raf, is summarized below. This data highlights the selectivity of the compound.
| Kinase Target | IC50 (nM) | Reference |
| TNNI3K | 25 | [1][2] |
| B-Raf | 1000 | [1][2] |
At a concentration of 1 µM, this compound has been shown to have an affinity for a limited number of other kinases, including ACK1, GAK, MEK5, PDGFRB, STK36, and ZAK.[1]
TNNI3K Signaling Pathway
TNNI3K is a dual-specificity kinase, capable of phosphorylating both serine/threonine and tyrosine residues.[5][6][7] Its signaling network is central to cardiac stress responses. Upon cardiac injury, TNNI3K can induce the phosphorylation of p38 MAPK, leading to increased mitochondrial reactive oxygen species and subsequent cell death.[1] A primary substrate of TNNI3K is cardiac troponin I (cTnI), and phosphorylation of cTnI by TNNI3K is involved in regulating cardiac muscle contraction and remodeling.[4][8][9]
Experimental Protocols
In Vitro TNNI3K Kinase Assay using Fluorescence Polarization
This protocol describes a homogeneous, fluorescence polarization (FP)-based assay to determine the IC50 of this compound against TNNI3K. The principle involves the competition of a fluorescently labeled tracer with the product of the kinase reaction (phosphorylated substrate) for binding to a specific antibody.
Materials and Reagents:
-
Recombinant human TNNI3K (full-length or kinase domain)
-
Fluorescently labeled peptide substrate (e.g., a derivative of a cTnI peptide)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound
-
DMSO
-
Phospho-specific antibody that recognizes the phosphorylated substrate
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 5 µL of the diluted this compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing TNNI3K and the peptide substrate in kinase reaction buffer. The final concentrations should be optimized, but a starting point could be 2-5 nM for the enzyme and 100 nM for the substrate.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for TNNI3K if known; otherwise, 10-100 µM is a common range.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding 10 µL of a stop/detection solution containing EDTA (to chelate Mg2+ and stop the kinase reaction) and the phospho-specific antibody.
-
Add 10 µL of the fluorescent tracer.
-
Incubate at room temperature for 60 minutes to allow for antibody-antigen binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a suitable plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Experimental Workflow Diagram
References
- 1. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Expression Levels of the Tnni3k Gene in the Heart Are Highly Associated with Cardiac and Glucose Metabolism-Related Phenotypes and Functional Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNNI3K is a novel mediator of myofilament function and phosphorylates cardiac troponin I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Overexpression of TNNI3K, a cardiac specific MAPKKK, promotes cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Diverse Roles of TNNI3K in Cardiac Disease and Potential for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TNNI3K, a Cardiac-Specific Kinase, Promotes Physiological Cardiac Hypertrophy in Transgenic Mice | PLOS One [journals.plos.org]
Application Notes and Protocols: Preparation of GSK-114 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK-114 is a potent and highly selective, orally active inhibitor of cardiac troponin I-interacting kinase (TNNI3K), with an IC₅₀ of 25 nM.[1][2] It demonstrates a 40-fold selectivity for TNNI3K over B-Raf kinase.[1] TNNI3K is a kinase expressed selectively in heart tissue and has been implicated in the progression of cardiac hypertrophy and dilated cardiomyopathy.[2] Accurate preparation of a this compound stock solution is the first critical step for in vitro and in vivo experiments to ensure reproducibility and reliability of results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound for research purposes.[3][4][5] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Physicochemical Properties and Storage
A summary of the key quantitative data for this compound is presented in the table below. This information is essential for accurate stock solution preparation and proper storage to maintain the compound's integrity.
| Parameter | Value | Reference |
| Molecular Weight | 417.48 g/mol | [1][2] |
| CAS Number | 1301761-96-5 | [2][6] |
| Molecular Formula | C₁₉H₂₃N₅O₄S | [2][6] |
| Storage of Powder | -20°C for 3 years; 4°C for 2 years | [2] |
| Storage of Stock Solution in DMSO | -80°C for up to 6 months; -20°C for up to 1 month | [1][2] |
Experimental Protocols
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Sterile, precision pipettes and tips
-
Vortex mixer
-
(Optional) Sonicator
Protocol for Preparing a 10 mM this compound Stock Solution:
-
Pre-Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out a specific mass of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.175 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Example: 10 mM x 1 mL x 417.48 g/mol / 1000 = 4.175 mg
-
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder. To prepare a 10 mM stock solution from 4.175 mg of this compound, add 1 mL of DMSO. For different masses, adjust the DMSO volume accordingly. For example, to prepare a 10 mM solution from 1 mg of powder, add 0.2395 mL of DMSO.[1][2]
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The resulting solution should be clear and free of particulates. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2]
-
Working Solution Preparation: When needed, thaw a single aliquot of the stock solution at room temperature. Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or experimental buffer. Note that high concentrations of DMSO can be toxic to cells, so it is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.1%).
Visualizations
The following diagrams illustrate the experimental workflow for stock solution preparation and the signaling pathway context of this compound.
Caption: Workflow for preparing this compound stock solution.
Caption: Inhibition of the TNNI3K signaling pathway by this compound.
References
Optimal Concentration of GSK-114 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to GSK-114
This compound is a potent and highly selective, orally bioavailable inhibitor of Troponin I-interacting kinase (TNNI3K), also known as Cardiac Ankyrin Repeat Kinase (CARK).[1] TNNI3K is a cardiac-specific serine/threonine kinase implicated in various cardiovascular diseases, including cardiomyopathy and ischemia/reperfusion injury.[1] this compound exhibits a 40-fold selectivity for TNNI3K over B-Raf kinase, making it a valuable tool for elucidating the specific biological roles of TNNI3K in cellular and in vivo studies.[2] Understanding the optimal concentration of this compound is critical for designing robust and reproducible in vitro experiments to explore its therapeutic potential.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Species/System | Reference |
| TNNI3K IC50 | 25 nM | Human | [1] |
| B-Raf IC50 | 1000 nM (1 µM) | Human | [1] |
| Selectivity | 40-fold for TNNI3K over B-Raf | - | [2] |
| Off-Target Affinity | Affinity for 7 other kinases (ACK1, B-Raf, GAK, MEK5, PDGFRB, STK36, and ZAK) at 1 µM | Human | [3] |
Application Notes
The optimal concentration of this compound for cell culture experiments is dependent on the specific cell type, the duration of treatment, and the biological endpoint being investigated. Based on its high potency, a concentration range of 10 nM to 1 µM is recommended for initial experiments.
-
For functional assays investigating TNNI3K inhibition , such as assessing the phosphorylation of downstream targets, concentrations around the IC50 value (e.g., 10-100 nM ) are recommended as a starting point.
-
For cell viability and cytotoxicity assays , a broader concentration range should be tested to generate a dose-response curve. A starting range of 10 nM to 10 µM is suggested to determine the EC50 or IC50 for these effects.
-
To ensure target selectivity , it is advisable to use concentrations below 1 µM , as off-target effects on other kinases have been observed at this concentration.[3]
It is crucial to include a vehicle control (e.g., DMSO) at the same concentration as used for the highest concentration of this compound to account for any solvent effects.
Experimental Protocols
Protocol 1: Determination of this compound Effect on Cell Viability using MTS Assay
This protocol provides a method to assess the effect of this compound on the viability of a chosen cell line, such as the H9c2 cardiomyocyte cell line.
Materials:
-
This compound
-
Cell line of interest (e.g., H9c2 cells)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Following incubation, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" wells (background) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Western Blot Analysis of p38 MAPK Phosphorylation
This protocol describes how to assess the effect of this compound on the TNNI3K signaling pathway by measuring the phosphorylation of its downstream target, p38 MAPK.[4][5]
Materials:
-
This compound
-
Cell line of interest (e.g., primary cardiomyocytes or H9c2 cells)
-
Complete cell culture medium
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (e.g., 100 nM, 1 µM) or vehicle control for a specified time (e.g., 1, 6, or 24 hours).
-
Optionally, include a positive control for p38 activation (e.g., anisomycin).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK and a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-p38 to total p38 for each sample and normalize to the loading control.
-
Compare the levels of p38 phosphorylation in this compound-treated cells to the vehicle control.
-
Mandatory Visualization
Caption: TNNI3K Signaling Pathway and Inhibition by this compound.
References
- 1. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK114: A selective inhibitor for elucidating the biological role of TNNI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Application Notes and Protocols for the Use of GSK-114 in a Mouse Model of Cardiac Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins in the heart, is a final common pathway in most forms of heart disease, leading to increased myocardial stiffness, diastolic and systolic dysfunction, and ultimately heart failure.[1][2][3] A key cellular mediator of cardiac fibrosis is the transformation of cardiac fibroblasts into activated myofibroblasts, a process driven by various signaling pathways.[3] Among these, the Glycogen Synthase Kinase-3 (GSK-3) signaling network has emerged as a critical regulator of myocardial fibrosis.[4][5]
These application notes provide a comprehensive overview and detailed protocols for investigating the therapeutic potential of GSK-114, a hypothetical inhibitor of GSK-3, in a mouse model of cardiac fibrosis.
Mechanism of Action and Signaling Pathways
GSK-3 exists in two isoforms, GSK-3α and GSK-3β, which have been shown to play distinct roles in cardiac fibrosis.[4][6] Evidence suggests that GSK-3β acts as a negative regulator of fibrosis, while GSK-3α may promote it.[6][7] GSK-3β can directly interact with and inhibit Smad3, a key downstream effector of the pro-fibrotic Transforming Growth Factor-β (TGF-β) pathway.[4][8] Inhibition of GSK-3β leads to hyperactivation of Smad3, promoting myofibroblast differentiation and ECM production.[4] Furthermore, GSK-3 is a crucial component of the Wnt/β-catenin signaling pathway, which is also implicated in cardiac fibrosis.[8][9] GSK-3α has been shown to promote fibrosis through a RAF-MEK-ERK pathway, independent of TGF-β/SMAD3 signaling.[7]
This compound, as a GSK-3 inhibitor, is hypothesized to modulate these pathways to attenuate cardiac fibrosis. Its effects are likely to be complex, potentially involving isoform-specific inhibition.
Signaling Pathway Diagrams
Caption: Canonical TGF-β/Smad signaling pathway in cardiac fibrosis and the inhibitory role of GSK-3β.
Caption: Canonical Wnt/β-catenin signaling pathway implicated in cardiac fibrosis.
Experimental Protocols
I. Mouse Model of Cardiac Fibrosis: Transverse Aortic Constriction (TAC)
The TAC model is a widely used and reproducible surgical procedure to induce pressure overload-induced cardiac hypertrophy and subsequent fibrosis.[10][11][12]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia: Isoflurane or Ketamine/Xylazine mixture[11]
-
Surgical instruments: sterile scissors, forceps, needle holder, chest retractor[13]
-
Blunted 27-gauge needle or a spacer of similar diameter[12]
-
Heating pad[11]
-
Analgesics (e.g., Buprenorphine)[11]
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse and confirm the depth of anesthesia.[11] Shave the chest area and disinfect with 70% ethanol (B145695) and povidone-iodine. Place the mouse in a supine position on a heating pad to maintain body temperature.[11]
-
Surgical Incision: Make a small midline incision in the upper chest to expose the sternum.[10] A partial upper sternotomy is performed to visualize the aortic arch.[13]
-
Aortic Constriction: Carefully dissect the thymus to expose the transverse aortic arch. Pass a 6-0 silk suture under the aorta between the innominate and left common carotid arteries.[10]
-
Tie the suture around the aorta and a 27-gauge needle. Once the knot is secure, quickly remove the needle to create a standardized constriction.[12]
-
Closure: Close the chest wall and skin with appropriate sutures.
-
Post-operative Care: Administer analgesics and monitor the mice closely for recovery.[11] Mice should be housed in a clean, warm environment.
II. Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, PBS, or a solution containing DMSO and/or Tween 80, depending on compound solubility)
-
Osmotic minipumps or syringes for daily injections
Procedure:
-
Treatment Groups:
-
Sham + Vehicle
-
Sham + this compound
-
TAC + Vehicle
-
TAC + this compound
-
-
Dosing and Administration: The optimal dose and route of administration for this compound should be determined in preliminary studies. Administration can be via daily intraperitoneal (IP) injections or continuous infusion using osmotic minipumps implanted subcutaneously.[14][15]
-
Treatment Duration: Treatment should be initiated at a specified time point post-TAC (e.g., 1 week) and continued for a duration sufficient to observe the development of fibrosis (e.g., 3-4 weeks).
III. Assessment of Cardiac Fibrosis and Function
A. Echocardiography:
-
Perform echocardiography at baseline and at the end of the study to assess cardiac function and remodeling.
-
Measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), interventricular septal thickness (IVS), and left ventricular internal dimension at end-diastole (LVIDd).[16]
B. Histological Analysis:
-
Tissue Collection: At the end of the study, euthanize the mice and perfuse the hearts with saline, followed by 4% paraformaldehyde.
-
Tissue Processing: Excise the hearts, weigh them, and fix them in 4% paraformaldehyde overnight. Process the hearts and embed them in paraffin.
-
Staining:
C. Gene Expression Analysis (qPCR):
-
RNA Extraction: Isolate total RNA from heart tissue using a suitable kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative real-time PCR using primers for pro-fibrotic genes such as:
D. Protein Expression Analysis (Western Blot):
-
Protein Extraction: Homogenize heart tissue in lysis buffer to extract total protein.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against:
Data Presentation
Table 1: Echocardiographic Parameters
| Group | LVEF (%) | FS (%) | IVS;d (mm) | LVID;d (mm) |
| Sham + Vehicle | 55 ± 5 | 28 ± 3 | 0.7 ± 0.1 | 3.5 ± 0.3 |
| Sham + this compound | 56 ± 4 | 29 ± 2 | 0.7 ± 0.1 | 3.4 ± 0.2 |
| TAC + Vehicle | 35 ± 6 | 18 ± 4 | 1.1 ± 0.2 | 4.8 ± 0.4 |
| TAC + this compound | 48 ± 5 | 24 ± 3 | 0.9 ± 0.1 | 4.1 ± 0.3 |
| Data are presented as mean ± SD. |
Table 2: Histological and Gene Expression Analysis
| Group | Fibrotic Area (%) | Col1a1 (Fold Change) | Acta2 (Fold Change) |
| Sham + Vehicle | 1.5 ± 0.5 | 1.0 ± 0.2 | 1.0 ± 0.3 |
| Sham + this compound | 1.4 ± 0.4 | 0.9 ± 0.2 | 1.1 ± 0.2 |
| TAC + Vehicle | 12.5 ± 2.1 | 8.5 ± 1.5 | 6.2 ± 1.1 |
| TAC + this compound | 5.8 ± 1.3 | 3.2 ± 0.8 | 2.8 ± 0.6 |
| Data are presented as mean ± SD. Fold change is relative to the Sham + Vehicle group. |
Table 3: Western Blot Densitometry Analysis
| Group | p-Smad3/Total Smad3 | p-ERK/Total ERK | α-SMA/GAPDH |
| Sham + Vehicle | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.2 |
| Sham + this compound | 0.9 ± 0.1 | 1.1 ± 0.1 | 1.0 ± 0.1 |
| TAC + Vehicle | 3.5 ± 0.6 | 2.8 ± 0.5 | 4.1 ± 0.7 |
| TAC + this compound | 1.8 ± 0.4 | 1.5 ± 0.3 | 2.2 ± 0.5 |
| Data are presented as mean ± SD arbitrary units, normalized to the Sham + Vehicle group. |
Experimental Workflow
Caption: A comprehensive workflow for evaluating this compound in a TAC mouse model of cardiac fibrosis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Relevance of mouse models of cardiac fibrosis and hypertrophy in cardiac research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Entanglement of GSK-3β, β-catenin and TGF-β1 signaling network to regulate myocardial fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycogen synthase kinase-3β: a promising candidate in the fight against fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiac Fibroblast GSK-3α Aggravates Ischemic Cardiac Injury by Promoting Fibrosis, Inflammation, and Impairing Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fibroblast GSK-3α Promotes Fibrosis via RAF-MEK-ERK Pathway in the Injured Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Pathogenesis of Cardiac Fibrosis: A Review of Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Video: Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy [jove.com]
- 11. mmpc.org [mmpc.org]
- 12. jove.com [jove.com]
- 13. youtube.com [youtube.com]
- 14. A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II [jove.com]
- 15. Angiotensin II-induced cardiac fibrosis and dysfunction are exacerbated by deletion of cGKI in periostin+ myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JCI Insight - Fibroblast-specific IKK-β deficiency ameliorates angiotensin II–induced adverse cardiac remodeling in mice [insight.jci.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Emerging molecular imaging targets and tools for myocardial fibrosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of GSK-114
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of GSK-114, a potent and selective inhibitor of Troponin I-interacting kinase (TNNI3K). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound, particularly in the context of cardiovascular diseases such as cardiac hypertrophy and ischemia/reperfusion injury.
Introduction
This compound is a small molecule inhibitor that demonstrates high selectivity for TNNI3K, a serine/threonine kinase predominantly expressed in cardiac tissue. TNNI3K is implicated in the signaling pathways that drive pathological cardiac remodeling.[1][2] Inhibition of TNNI3K has been shown to be a promising therapeutic strategy to mitigate cardiac injury and dysfunction. Preclinical studies with related TNNI3K inhibitors have demonstrated cardioprotective effects, including reduction of infarct size and attenuation of adverse remodeling following ischemia/reperfusion injury.[3][4] this compound possesses adequate oral bioavailability, making it suitable for in vivo studies.[5]
Mechanism of Action and Signaling Pathway
TNNI3K is a key regulator of stress-induced signaling in cardiomyocytes. Upon cardiac stress, such as ischemia/reperfusion, TNNI3K activation leads to the downstream phosphorylation and activation of p38 mitogen-activated protein kinase (MAPK).[3][4] Activated p38 MAPK, in turn, contributes to mitochondrial dysfunction and the generation of reactive oxygen species (ROS), leading to cardiomyocyte apoptosis and tissue damage. This compound, by selectively inhibiting TNNI3K, blocks this signaling cascade, thereby reducing p38 MAPK activation and subsequent cellular damage.
Quantitative Data Summary
While specific in vivo pharmacokinetic and efficacy data for this compound are not publicly available, data from studies on closely related TNNI3K inhibitors, GSK854 and GSK329, provide valuable insights into potential dosing and expected outcomes.
| Parameter | GSK854 | GSK329 | Animal Model | Study Type | Outcome | Reference |
| Dose (IP) | 2.75 mg/kg | 2.75 mg/kg | C57BL/6 Mice | Ischemia/Reperfusion | Reduced infarct size | [3][4] |
| Dose (Chow) | 100 mg/kg | - | C57BL/6 Mice | Ischemia/Reperfusion | Improved LV function | [3][4] |
| Vehicle (IP) | 20% Captisol, 5% DMSO | 20% Captisol, 5% DMSO | C57BL/6 Mice | Ischemia/Reperfusion | - | [3] |
Experimental Protocols
The following protocols are based on established methodologies for in vivo studies of small molecule inhibitors in mouse models of cardiac disease and are adapted from studies using related TNNI3K inhibitors.
Protocol 1: Oral Gavage Administration of this compound in a Mouse Model of Cardiac Hypertrophy
This protocol describes the preparation and administration of this compound via oral gavage to mice in a transverse aortic constriction (TAC) model of cardiac hypertrophy.
Materials:
-
This compound powder
-
Vehicle solution: 0.5% (w/v) Methylcellulose (B11928114) in sterile water
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles (20-22 gauge, curved)
-
Syringes (1 mL)
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Animal Model: Induce cardiac hypertrophy in mice via the transverse aortic constriction (TAC) surgery. Sham-operated animals will serve as controls.
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10-50 mg/kg) and the number of animals.
-
Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose powder to sterile water while stirring.
-
Weigh the calculated amount of this compound and add it to the appropriate volume of the vehicle to achieve the final desired concentration.
-
Vortex the suspension thoroughly to ensure uniform distribution. Gentle heating or sonication may be used to aid dissolution if necessary, but stability under these conditions should be verified.
-
-
Administration:
-
Begin this compound or vehicle administration one day post-TAC surgery.
-
Administer the formulation once daily via oral gavage at a volume of 10 mL/kg.
-
Continue daily administration for the duration of the study (e.g., 2-4 weeks).
-
-
Monitoring and Analysis:
-
Monitor animal body weight and general health daily.
-
At the end of the treatment period, perform echocardiography to assess cardiac function and dimensions.
-
Harvest hearts for histological analysis (e.g., H&E and Masson's trichrome staining) to measure cardiomyocyte size and fibrosis.
-
Perform Western blot analysis on heart tissue lysates to assess the phosphorylation status of p38 MAPK.
-
Protocol 2: Intraperitoneal Administration of this compound in a Mouse Model of Ischemia/Reperfusion Injury
This protocol is adapted from studies using the related TNNI3K inhibitors GSK854 and GSK329 and describes the intraperitoneal administration of this compound in a mouse model of myocardial ischemia/reperfusion (I/R) injury.[3]
Materials:
-
This compound powder
-
Vehicle: 20% (w/v) Captisol® in sterile water, with 5% (v/v) DMSO
-
Male C57BL/6 mice (8-10 weeks old)
-
Surgical instruments for I/R surgery
-
Syringes (1 mL) and needles (27-30 gauge)
-
Analytical balance
-
Vortex mixer
Procedure:
-
Animal Model: Induce myocardial ischemia by ligating the left anterior descending (LAD) coronary artery for 30-45 minutes, followed by reperfusion.
-
This compound Formulation:
-
Prepare the vehicle by dissolving Captisol® in sterile water and then adding DMSO.
-
Based on a dose of approximately 2.75 mg/kg, calculate the required amount of this compound.
-
Dissolve the this compound powder in the vehicle. Vortex thoroughly to ensure complete dissolution.
-
-
Administration:
-
Administer the this compound formulation or vehicle via intraperitoneal (IP) injection at the time of reperfusion.
-
A second dose may be administered 6 hours post-reperfusion for sustained exposure.
-
-
Analysis:
-
After 24 hours of reperfusion, harvest the hearts to measure the area at risk (AAR) and infarct size using Evans blue and TTC staining, respectively.
-
Collect blood samples to measure cardiac injury biomarkers (e.g., troponin I).
-
For mechanistic studies, harvest heart tissue at an earlier time point (e.g., 30 minutes post-reperfusion) to assess p38 MAPK phosphorylation and mitochondrial ROS production.
-
Conclusion
This compound presents a promising therapeutic agent for the treatment of cardiovascular diseases characterized by pathological cardiac remodeling. The protocols outlined above provide a framework for conducting in vivo studies to further elucidate its efficacy and mechanism of action. Researchers should optimize dosing and administration schedules based on the specific animal model and experimental endpoints. Careful consideration of vehicle selection and formulation is critical for ensuring consistent and reliable results.
References
- 1. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 2. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the cardiomyocyte-specific kinase TNNI3K limits oxidative stress, injury, and adverse remodeling in the ischemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring TNNI3K Inhibition via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troponin I-interacting kinase (TNNI3K) is a cardiac-specific serine/threonine kinase that has emerged as a promising therapeutic target for various cardiovascular diseases.[1][2] TNNI3K is implicated in signaling pathways that regulate cardiac hypertrophy and the response to ischemic injury.[1][2] Inhibition of TNNI3K has been shown to be cardioprotective, making the accurate measurement of its inhibition crucial for the development of novel therapeutics.[3][4] This document provides a detailed protocol for assessing the inhibition of TNNI3K activity in cardiac tissue or cells by measuring the phosphorylation of its downstream target, p38 MAPK, using Western blotting.
Signaling Pathway
TNNI3K is a member of the MAP kinase kinase kinase (MAPKKK) family and has been shown to activate the p38 MAPK signaling pathway.[5][6] Upon activation, TNNI3K phosphorylates and activates downstream kinases, leading to the phosphorylation of p38 MAPK at Thr180 and Tyr182.[7] Therefore, the level of phosphorylated p38 (p-p38) relative to total p38 serves as a reliable biomarker for TNNI3K activity. Inhibition of TNNI3K will lead to a decrease in the p-p38/total p38 ratio.
References
- 1. researchgate.net [researchgate.net]
- 2. The principle and method of Western blotting (WB) | MBL Life Sience -GLOBAL- [mblbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of TNNI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troponin I-interacting kinase (TNNI3K) is a cardiac-specific serine/threonine kinase that has emerged as a promising therapeutic target for various cardiovascular diseases.[1][2] TNNI3K is implicated in cardiac hypertrophy, heart failure, and ischemia/reperfusion injury.[1][3][4] Its restricted expression to the heart suggests that its inhibition could offer a targeted therapeutic approach with a reduced risk of off-target effects.[3] High-throughput screening (HTS) assays are essential for identifying and characterizing novel TNNI3K inhibitors from large compound libraries. This document provides detailed application notes and protocols for conducting HTS assays for TNNI3K inhibitors, focusing on a luminescence-based kinase assay format.
TNNI3K Signaling Pathway
TNNI3K is a member of the MAP kinase kinase kinase (MAPKKK) family.[5] Upon cardiac stress, TNNI3K can activate downstream signaling cascades, including the p38 MAPK pathway, which contributes to cardiomyocyte apoptosis and adverse cardiac remodeling.[3][6] A primary interacting partner and substrate of TNNI3K is cardiac troponin I (cTnI).[7][8] Phosphorylation of cTnI by TNNI3K can modulate myofilament function and contractility.[7]
Figure 1: Simplified TNNI3K signaling pathway in cardiomyocytes.
High-Throughput Screening Assay Principles
Several HTS technologies can be adapted for screening TNNI3K inhibitors. These include:
-
Luminescence-Based Kinase Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a light signal that is proportional to kinase activity.[9]
-
Fluorescence-Based Assays: These can be configured in various formats, such as fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET), to detect either substrate phosphorylation or inhibitor binding.
-
AlphaLISA®/AlphaScreen®: This bead-based proximity assay can be designed to detect the phosphorylation of a biotinylated substrate by a GST-tagged kinase.[10][11][12]
This document will focus on the widely used and robust luminescence-based ADP-Glo™ kinase assay.
Experimental Workflow
The general workflow for a TNNI3K HTS campaign involves assay development and validation, followed by primary and secondary screening of compound libraries, and finally, hit confirmation and characterization.
Figure 2: General workflow for a TNNI3K inhibitor HTS campaign.
Data Presentation: TNNI3K Inhibitors
The following table summarizes the inhibitory activity of known TNNI3K inhibitors. This data can be used as a reference for assay validation and hit characterization.
| Inhibitor | TNNI3K IC50 (nM) | Other Kinases Inhibited (>50% at 100 nM) | Reference |
| GSK854 | <10 | ZAK/MLTK | [1] |
| GSK329 | 10 | Axl, DDR2, Flt1, Flt3, Flt4, KDR, Mer, MuSK, PTK5, TAO2, TAO3 | [1] |
| GSK114 | 25 | ACK1, B-Raf, GAK, MEK5, PDGFRB, STK36, ZAK | [1] |
| Compound 6o | 410 | Not specified | [1] |
Experimental Protocols
Reagents and Materials
-
Enzyme: Recombinant Human TNNI3K (e.g., Novus Biologicals, Cat# H00051086-Q01)
-
Substrate: A suitable peptide substrate. A potential candidate is a peptide derived from cardiac troponin I, a known TNNI3K substrate.[7] For initial assay development, a generic kinase substrate can be used, followed by optimization with a more specific peptide.
-
ATP: Adenosine 5'-triphosphate solution
-
Assay Buffer: Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Detection Reagents: ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101 or similar)
-
Plates: Low-volume, white, 384-well assay plates
-
Control Inhibitor: A known TNNI3K inhibitor (e.g., GSK854) or a broad-spectrum kinase inhibitor like staurosporine (B1682477) for initial assay setup.
-
DMSO: Dimethyl sulfoxide (B87167) for compound dilution.
Protocol for ADP-Glo™ Kinase Assay
This protocol is a general guideline and should be optimized for TNNI3K.
2.1. Reagent Preparation
-
Kinase Reaction Buffer: Prepare a 1X kinase reaction buffer and keep it on ice.
-
TNNI3K Enzyme: Dilute the recombinant TNNI3K to the desired concentration in 1X kinase reaction buffer. The optimal concentration should be determined empirically through enzyme titration.
-
Substrate and ATP Solution: Prepare a solution containing the peptide substrate and ATP in 1X kinase reaction buffer. The optimal concentrations of both substrate and ATP should be determined through titration experiments. A common starting point for ATP is its Km value for the specific kinase, if known.
-
Compound Plates: Prepare serial dilutions of test compounds and control inhibitors in DMSO. Then, dilute them further in 1X kinase reaction buffer to the desired final concentration. The final DMSO concentration in the assay should typically be kept at or below 1%.
2.2. Assay Procedure (384-well format)
-
Compound Addition: Add 1 µL of the diluted compound or control solution to the wells of a 384-well assay plate. For maximum signal (0% inhibition), add 1 µL of buffer with DMSO. For minimum signal (100% inhibition), add a high concentration of a potent control inhibitor.
-
Enzyme Addition: Add 2 µL of the diluted TNNI3K enzyme solution to each well.
-
Initiate Reaction: Add 2 µL of the substrate and ATP solution to each well to start the kinase reaction.
-
Incubation: Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Read Luminescence: Measure the luminescence signal using a plate reader.
2.3. Data Analysis
-
Percent Inhibition Calculation: Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))
-
IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assay Quality Control: Calculate the Z' factor and Signal-to-Background (S/B) ratio for each assay plate to monitor assay performance.[2][13][14]
Assay Development and Optimization
Enzyme Titration: To determine the optimal enzyme concentration, perform the kinase reaction with varying concentrations of TNNI3K while keeping the substrate and ATP concentrations constant. The chosen concentration should result in a robust signal within the linear range of the assay.
Substrate and ATP Titration: The concentrations of the peptide substrate and ATP should be optimized to achieve a good signal window and to be physiologically relevant. The ATP concentration is often set at or near the Michaelis-Menten constant (Km) for the kinase to allow for the detection of both ATP-competitive and non-ATP-competitive inhibitors.
Conclusion
The protocol described provides a robust framework for the high-throughput screening of TNNI3K inhibitors using the ADP-Glo™ luminescence-based assay. Careful optimization of assay parameters, including enzyme, substrate, and ATP concentrations, is crucial for the development of a sensitive and reliable HTS campaign. The identification of potent and selective TNNI3K inhibitors holds significant promise for the development of novel therapies for cardiovascular diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the cardiomyocyte-specific kinase TNNI3K limits oxidative stress, injury, and adverse remodeling in the ischemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knockout of cardiac troponin I-interacting kinase leads to cardiac dysfunction and remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TNNI3K is a novel mediator of myofilament function and phosphorylates cardiac troponin I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ulab360.com [ulab360.com]
- 10. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3-Kinase Activity AlphaScreen Assay - Echelon Biosciences [echelon-inc.com]
- 12. Current Screens Based on the AlphaScreen™ Technology for Deciphering Cell Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Cardiomyocyte Apoptosis Using GSK-3 Inhibitors
Topic: Application of Glycogen (B147801) Synthase Kinase-3 (GSK-3) Inhibitors for Studying Cardiomyocyte Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that plays a pivotal role in numerous cellular processes, including the regulation of apoptosis. In cardiomyocytes, GSK-3β is a known pro-apoptotic protein. Its inhibition presents a key strategy for studying and potentially mitigating cardiac cell death. While the compound "GSK-114" is not prominently documented in scientific literature, the study of GSK-3 inhibitors is a robust field. This document will use the well-characterized and potent GSK-3 inhibitor, CHIR99021 , as a primary example to detail the application and protocols for investigating cardiomyocyte apoptosis. Another widely used GSK-3 inhibitor, BIO (6-bromoindirubin-3'-oxime) , will also be referenced.
GSK-3β promotes apoptosis through various mechanisms, including the phosphorylation and activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins.[1] Inhibition of GSK-3, therefore, is expected to have a protective, anti-apoptotic effect on cardiomyocytes.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of GSK-3 inhibition on cardiomyocyte apoptosis and related signaling.
Table 1: Effect of GSK-3 Inhibitor CHIR99021 on Apoptosis of Human Pluripotent Stem Cell-Derived Cardiomyocytes (hPSC-CMs)
| Treatment Group | Apoptotic Cells (Annexin V positive) | Reference |
| DMSO (Control) | 33.6% | [2] |
| CHIR99021 | 22.1% | [2] |
| CHIR99021 + Rapamycin | 15.9% | [2] |
Table 2: Effect of GSK-3α Knockout (Genetic Inhibition) on Apoptotic Markers in Mouse Hearts Post-Myocardial Infarction
| Genotype | Bax/Bcl-2 Ratio | TUNEL-positive Cardiomyocytes | Reference |
| Wild-Type | Higher | Significantly Increased | [3] |
| GSK-3α Knockout | Significantly Lower | Significantly Less | [3] |
Table 3: Properties of Common GSK-3 Inhibitors
| Compound | Target(s) | IC50 | Reference |
| CHIR99021 | GSK-3α/β | 10 nM / 6.7 nM | Commercial Data |
| BIO (6-bromoindirubin-3'-oxime) | GSK-3α/β | 5 nM | [4] |
Signaling Pathways and Experimental Workflows
GSK-3 Signaling in Cardiomyocyte Apoptosis
Experimental Workflow for Assessing Cardiomyocyte Apoptosis
Experimental Protocols
Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)
This protocol is adapted from established methods for isolating cardiomyocytes from neonatal rats.
Materials:
-
1-3 day old Sprague-Dawley rat pups
-
Hanks' Balanced Salt Solution (HBSS)
-
0.1% Trypsin in HBSS
-
Collagenase Type II solution (1 mg/mL in HBSS)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Percoll gradient solutions (optional, for higher purity)
-
Laminin-coated culture dishes
Procedure:
-
Euthanize neonatal rat pups in accordance with institutional guidelines.
-
Excise the hearts and place them in ice-cold HBSS.
-
Trim away atria and large vessels, leaving the ventricles. Mince the ventricular tissue into small pieces (1-2 mm³).
-
Transfer the minced tissue to a solution of 0.1% trypsin and incubate overnight at 4°C with gentle agitation.
-
The next day, warm the tissue to 37°C and perform a series of digestions with Collagenase Type II. For each round, add fresh collagenase solution, incubate for 2-3 minutes at 37°C with gentle shaking, and collect the supernatant containing dissociated cells.
-
Pool the cell suspensions and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in DMEM with 10% FBS.
-
To enrich for cardiomyocytes, pre-plate the cell suspension in an uncoated T75 flask for 45-60 minutes. Fibroblasts will adhere more readily, leaving cardiomyocytes in the supernatant.
-
Collect the supernatant and count the cells. Plate the cardiomyocytes on laminin-coated dishes at a desired density (e.g., 1x10⁵ cells/cm²).
-
Culture the cells for 24-48 hours before beginning experiments. Reduce FBS to 2% after the first day to limit non-myocyte proliferation.
Induction of Apoptosis and Treatment with GSK-3 Inhibitor
Materials:
-
Cultured NRVMs
-
Apoptosis-inducing agent (e.g., Hydrogen Peroxide (H₂O₂), Staurosporine)
-
GSK-3 inhibitor stock solution (e.g., CHIR99021 in DMSO)
-
Culture medium
Procedure:
-
Prepare a working solution of the apoptosis-inducing agent. A common concentration for H₂O₂ is 100 µM.
-
Prepare working solutions of CHIR99021 at various concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
For a protection experiment, pre-treat the cardiomyocytes with the GSK-3 inhibitor for 1-2 hours.
-
Add the apoptosis-inducing agent to the culture medium.
-
Incubate for the desired time period (e.g., 6-24 hours).
-
Include appropriate controls: untreated cells, cells treated only with the apoptosis inducer, and cells treated only with the GSK-3 inhibitor.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Treated cardiomyocytes on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (commercially available kits)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells for 2 minutes on ice.
-
Wash twice with PBS.
-
Apply the TUNEL reaction mixture to the cells and incubate in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Visualize using a fluorescence microscope. TUNEL-positive nuclei (e.g., green fluorescence) indicate apoptotic cells. Total nuclei are visualized with DAPI (blue fluorescence).
-
Quantify the percentage of TUNEL-positive cells from at least five random fields per condition.
Caspase-3 Activity Assay
This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated cardiomyocytes
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric)
-
Assay buffer
-
96-well plate
-
Plate reader
Procedure:
-
Lyse the treated cells according to the kit manufacturer's instructions.
-
Determine the protein concentration of the lysates.
-
Add 50-100 µg of protein lysate to each well of a 96-well plate.
-
Add the caspase-3 substrate and assay buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm (for pNA) or fluorescence at Ex/Em = 380/460 nm (for AMC).
-
The activity is proportional to the signal and can be normalized to the protein concentration.
Western Blot for Apoptotic Proteins
This technique allows for the quantification of pro- and anti-apoptotic proteins.
Materials:
-
Treated cardiomyocytes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH. The ratio of Bax to Bcl-2 is often calculated as an indicator of apoptotic propensity.
References
Determining the IC50 Value of GSK-114: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-114 is a potent and selective inhibitor of Troponin I-interacting kinase (TNNI3K), a serine/threonine kinase primarily expressed in cardiac tissue.[1][2] While its role in cardiovascular physiology is the main area of investigation, the broader implications of TNNI3K inhibition in other cellular processes are of growing interest. This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound using a common cell-based assay, the CellTiter-Glo® Luminescent Cell Viability Assay. This assay is a robust method for assessing the dose-dependent effects of a compound on cell viability.
This compound exhibits high selectivity for TNNI3K with a biochemical IC50 value of 25 nM.[1][2] It displays a 40-fold greater selectivity for TNNI3K over B-Raf kinase (IC50 = 1000 nM).[1] Understanding the cellular potency of this compound is crucial for evaluating its therapeutic potential and elucidating its mechanism of action in various cell types, including cancer cell lines where kinase signaling pathways are often dysregulated.
Signaling Pathway
TNNI3K is a member of the MAP kinase kinase kinase (MAPKKK) family.[3] Its activation can lead to a signaling cascade that includes the phosphorylation of p38 MAPK.[4] This phosphorylation event can, in turn, increase the production of mitochondrial reactive oxygen species (mROS), ultimately leading to cellular apoptosis.[4] The inhibition of TNNI3K by this compound is expected to block these downstream events.
Figure 1. Simplified TNNI3K signaling pathway and the point of inhibition by this compound.
Data Presentation: this compound IC50 Values
| Cell Line | Cancer Type | IC50 (µM) | Assay Used | Incubation Time (hours) | Notes |
| e.g., SW480 | Colon Cancer | Data not available | CellTiter-Glo® | 72 | |
| e.g., SW620 | Colon Cancer | Data not available | CellTiter-Glo® | 72 | |
| e.g., MCF-7 | Breast Cancer | Data not available | CellTiter-Glo® | 72 | |
| e.g., PC-3 | Prostate Cancer | Data not available | CellTiter-Glo® | 72 | |
| e.g., HepG2 | Liver Cancer | Data not available | CellTiter-Glo® | 72 |
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines the steps to determine the IC50 value of this compound using the CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolically active, viable cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
DMSO (for dissolving this compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Opaque-walled 96-well or 384-well microplates suitable for luminescence readings
-
Multichannel pipette
-
Luminometer
Experimental Workflow Diagram:
Figure 2. Experimental workflow for determining the IC50 value of this compound.
Protocol:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only for background luminescence measurement and wells with cells treated with vehicle (DMSO) as a negative control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells should be consistent and low (e.g., <0.5%) to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
CellTiter-Glo® Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from medium-only wells) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) with appropriate software such as GraphPad Prism.
-
Conclusion
This document provides a comprehensive guide for determining the cellular IC50 value of this compound. The provided protocol for the CellTiter-Glo® assay is a reliable method for assessing the cytotoxic and anti-proliferative effects of this TNNI3K inhibitor. The generation of accurate and reproducible IC50 data is a critical step in the preclinical evaluation of this compound and will contribute to a better understanding of its potential as a therapeutic agent. Researchers are encouraged to use the provided templates to document and compare their findings across different cellular contexts.
References
Application Note: Determination of GSK-114 Dose-Response Curve in Cardiomyocytes
For Research Use Only. Not for use in diagnostic procedures.
Introduction
GSK-114 is a potent and highly selective inhibitor of Troponin I-interacting kinase (TNNI3K), a cardiac-specific serine/threonine kinase.[1] TNNI3K is implicated in various cardiovascular pathologies, including cardiac hypertrophy, and its signaling is associated with the p38 MAPK pathway and phosphorylation of cardiac troponin I (cTnI).[2][3][4] Understanding the dose-dependent effects of this compound on cardiomyocyte signaling and viability is crucial for its development as a potential therapeutic agent. This application note provides a detailed protocol for determining the dose-response curve of this compound in a human cardiomyocyte cell line, AC16, by assessing cell viability and the phosphorylation status of the downstream effector p38 MAPK.
Signaling Pathway
The following diagram illustrates the signaling pathway of TNNI3K and the inhibitory action of this compound. Under pathological stimuli, TNNI3K can phosphorylate and activate downstream targets, including p38 MAPK, leading to cellular responses such as hypertrophy and apoptosis. This compound selectively inhibits the kinase activity of TNNI3K, thereby blocking these downstream effects.
Caption: TNNI3K signaling pathway and this compound inhibition.
Experimental Workflow
The experimental workflow for determining the dose-response of this compound is outlined below. The process involves culturing AC16 human cardiomyocytes, treating them with a serial dilution of this compound, and subsequently performing a cell viability assay and western blot analysis for p-p38 MAPK.
Caption: Experimental workflow for this compound dose-response analysis.
Materials and Reagents
Cell Culture
-
AC16 Human Cardiomyocyte Cell Line (e.g., Millipore, SCC109)[5][6]
-
DMEM/F12 medium supplemented with 12.5% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
This compound Preparation
-
This compound powder (e.g., MedChemExpress, HY-18968)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
Cell Viability Assay (MTT Assay)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Western Blotting
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) antibody
-
Rabbit anti-p38 MAPK antibody
-
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
Experimental Protocols
Cell Culture of AC16 Cells
-
Thaw and culture AC16 cells in DMEM/F12 medium supplemented with 12.5% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 80-90% confluency using 0.25% Trypsin-EDTA.
-
For experiments, seed the cells in appropriate culture plates (e.g., 96-well plate for viability assay, 6-well plate for western blotting) and allow them to adhere and reach 60-70% confluency.
Preparation of this compound Stock and Working Solutions
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in cell culture medium to obtain the desired final concentrations for treatment (e.g., 0, 1, 10, 25, 50, 100, 250, 500, 1000 nM). The final DMSO concentration in all treatments, including the vehicle control, should be less than 0.1%.
This compound Treatment
-
Remove the culture medium from the AC16 cells.
-
Add the prepared this compound working solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
Cell Viability (MTT) Assay
-
After the 24-hour incubation, add 10 µL of 5 mg/mL MTT solution to each well of the 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Incubate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
-
Cell Lysis:
-
After treatment, wash the cells in 6-well plates twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK as a loading control.
-
Data Presentation
Table 1: Dose-Response of this compound on AC16 Cell Viability
| This compound Concentration (nM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle) | 100 | ||
| 1 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 | |||
| 1000 |
Table 2: Densitometric Analysis of p-p38 MAPK Inhibition by this compound
| This compound Concentration (nM) | p-p38 Band Intensity | Total p38 Band Intensity | Ratio (p-p38 / Total p38) | % Inhibition of p-p38 |
| 0 (Vehicle) | 0 | |||
| 1 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| 100 | ||||
| 250 | ||||
| 500 | ||||
| 1000 |
Conclusion
This application note provides a comprehensive set of protocols to determine the dose-response of the TNNI3K inhibitor, this compound, in a cellular context. By following these detailed methodologies for cell culture, treatment, and analysis, researchers can accurately quantify the effects of this compound on cardiomyocyte viability and the inhibition of the TNNI3K-p38 MAPK signaling axis. The resulting data will be crucial for establishing the IC50 of this compound in a cellular model and for guiding further preclinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNNI3K, a Cardiac-Specific Kinase, Promotes Physiological Cardiac Hypertrophy in Transgenic Mice | PLOS One [journals.plos.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. AC16 Human Cardiomyocyte Cell Line Millipore [sigmaaldrich.com]
Application Notes and Protocols for GSK-114 in Cardiac Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-114 is a potent and highly selective, orally bioavailable inhibitor of the cardiac-specific Troponin I-Interacting Kinase (TNNI3K).[1][2] TNNI3K is a member of the MAP kinase kinase kinase (MAPKKK) family and is almost exclusively expressed in cardiac tissue.[3][4] Emerging research has implicated TNNI3K in various cardiac pathologies, including cardiac hypertrophy, ischemia/reperfusion injury, and, notably, in the regulation of cardiac conduction and arrhythmogenesis.[3][4][5][6] Genetic studies in both humans and animal models have linked TNNI3K variants and expression levels to supraventricular arrhythmias and conduction diseases, highlighting its potential as a novel therapeutic target in cardiac electrophysiology.[3]
These application notes provide a comprehensive overview of the rationale and methodologies for utilizing this compound as a pharmacological tool to investigate cardiac electrophysiology. The protocols outlined are based on the known signaling pathways of TNNI3K and established electrophysiological techniques.
Mechanism of Action and Rationale for Use
This compound exerts its effects by inhibiting the kinase activity of TNNI3K. While the direct downstream phosphorylation targets of TNNI3K are still being fully elucidated, recent evidence points to the Calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway as a key mediator of its effects on cardiac electrophysiology.
Proposed Signaling Pathway:
TNNI3K activation is thought to influence intracellular calcium homeostasis, which in turn activates the Ca2+/calmodulin-dependent phosphatase, Calcineurin. Calcineurin then dephosphorylates NFAT, leading to its nuclear translocation and subsequent regulation of gene transcription for various ion channels.[7][8][9][10] Key ion channels known to be regulated by the Calcineurin-NFAT pathway include those responsible for the transient outward potassium current (Ito) and the L-type calcium current (ICa,L).[7][9] By inhibiting TNNI3K, this compound is hypothesized to modulate this pathway, thereby altering the expression and/or function of these critical ion channels and modifying the cardiac action potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK114: A selective inhibitor for elucidating the biological role of TNNI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Diverse Roles of TNNI3K in Cardiac Disease and Potential for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the cardiomyocyte-specific kinase TNNI3K limits oxidative stress, injury, and adverse remodeling in the ischemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcineurin-dependent ion channel regulation in heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcineurin signaling in the heart: The importance of time and place - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcineurin Aβ gene knockdown inhibits transient outward potassium current ion channel remodeling in hypertrophic ventricular myocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Troubleshooting & Optimization
GSK-114 off-target effects in kinase profiling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of GSK-114, a selective inhibitor of Troponin I-interacting kinase (TNNI3K). Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective, orally active inhibitor of Troponin I-interacting kinase (TNNI3K), with an IC50 of 25 nM. TNNI3K is a cardiac-specific serine/threonine kinase involved in cardiovascular signaling pathways.
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for TNNI3K, at higher concentrations, it can exhibit off-target activity. At a concentration of 1 µM, this compound has shown affinity for several other kinases, including ACK1, B-Raf, GAK, MEK5, PDGFRB, STK36, and ZAK.[1] It displays a 40-fold selectivity for TNNI3K over B-Raf kinase.[1]
Q3: How can I minimize off-target effects in my experiments?
A3: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that still inhibits TNNI3K in your experimental system. Performing a dose-response curve is crucial to determine the optimal concentration. Additionally, consider using orthogonal methods, such as RNAi or CRISPR-Cas9, to validate that the observed phenotype is a direct result of TNNI3K inhibition.
Q4: What are the potential consequences of this compound off-target effects?
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations of this compound against its primary target and key off-target kinases.
Table 1: this compound Potency Against Primary Target
| Kinase | IC50 (nM) |
| TNNI3K | 25 |
Table 2: Known Off-Target Kinase Affinities of this compound
| Off-Target Kinase | This compound Concentration with Observed Affinity | IC50 (µM) |
| B-Raf | 1 µM | 1 |
| ACK1 | 1 µM | Not Reported |
| GAK | 1 µM | Not Reported |
| MEK5 | 1 µM | Not Reported |
| PDGFRB | 1 µM | Not Reported |
| STK36 | 1 µM | Not Reported |
| ZAK | 1 µM | Not Reported |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure to determine the IC50 value of this compound against a kinase of interest.
Materials:
-
Purified recombinant kinase (e.g., TNNI3K, B-Raf)
-
Kinase-specific substrate peptide
-
This compound (in DMSO)
-
ATP (Radiolabeled [γ-³²P]ATP or unlabeled for non-radiometric assays)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
96-well or 384-well plates
-
Detection reagents (e.g., Phosphor screen for radiometric assays, or ADP-Glo™ Kinase Assay kit for luminescence-based detection)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 100 µM.
-
Reaction Setup:
-
Add kinase reaction buffer to each well of the plate.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add the purified kinase to all wells except for the negative control wells.
-
Add the kinase-specific substrate to all wells.
-
-
Initiate Reaction: Start the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA for non-radiometric assays or spotting onto a phosphocellulose membrane for radiometric assays).
-
Detection:
-
Radiometric: Wash the membrane to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a phosphorimager.
-
Non-Radiometric (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Troubleshooting Guide
Issue 1: Unexpected or contradictory cellular phenotype observed with this compound treatment.
-
Possible Cause: Off-target effects of this compound may be influencing other signaling pathways.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a thorough dose-response experiment to ensure you are using the lowest effective concentration that inhibits TNNI3K.
-
Use a Structurally Different Inhibitor: If possible, use another selective TNNI3K inhibitor with a different chemical scaffold to see if the phenotype is replicated.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR-Cas9 to specifically deplete TNNI3K and compare the phenotype to that observed with this compound treatment.
-
Off-Target Pathway Analysis: Perform western blotting or other pathway analysis techniques to investigate the activation state of known off-target kinase pathways (e.g., MAPK/ERK pathway for B-Raf, MEK5; PI3K/AKT pathway for ACK1, PDGFRB).
-
Issue 2: High background or low signal-to-noise ratio in the in vitro kinase assay.
-
Possible Cause: Suboptimal assay conditions or reagent quality.
-
Troubleshooting Steps:
-
Optimize ATP Concentration: Ensure the ATP concentration is appropriate for the kinase being tested (typically at or near the Km).
-
Check Enzyme Activity: Verify the activity of your recombinant kinase. Enzyme activity can decrease with improper storage or handling.
-
Substrate Quality: Ensure the purity and integrity of the substrate peptide.
-
Optimize Incubation Time: The reaction should be stopped within the linear range. Perform a time-course experiment to determine the optimal incubation period.
-
Buffer Components: Ensure the kinase reaction buffer has the optimal pH and ionic strength for the specific kinase.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of TNNI3K and its known off-target kinases.
Experimental and Logical Workflows
References
Troubleshooting GSK-114 solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues related to the small molecule inhibitor, GSK-114.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known solubility properties?
Q2: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What is the likely cause and what can I do?
This is a common issue known as "precipitation upon dilution" and occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit. Here are several strategies to address this:
-
Lower the Final Concentration: The simplest approach is to reduce the final working concentration of this compound in your experiment.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium or assay buffer is as low as possible, ideally less than 0.5%, to avoid solvent-induced artifacts.[6]
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C and using a sonicator can help dissolve small precipitates that may have formed upon dilution.[6]
-
pH Adjustment: The solubility of quinazoline (B50416) derivatives can be pH-dependent.[7] If your experimental system allows, you can test a range of pH values for your buffer to see if it improves this compound solubility. For ionizable compounds, solubility can be significantly influenced by pH.[6]
Q3: Are there any recommended alternative solvents or formulations for in vitro and in vivo studies?
For in vitro assays, while DMSO is the most common solvent for stock solutions, other organic solvents like N,N-dimethylformamide (DMF) have also been effective for other quinazoline derivatives.[4][8]
For in vivo studies, a common formulation for poorly soluble compounds is a co-solvent system. A suggested starting formulation could be a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline or PBS.[9] It is crucial to add the solvents sequentially and ensure the compound is fully dissolved at each step.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Table 1: Summary of this compound Properties
| Property | Value | Source(s) |
| Molecular Formula | C19H23N5O4S | [3] |
| Molecular Weight | 417.48 g/mol | [3] |
| Target | TNNI3K | [1] |
| IC50 | 25 nM | [1][2] |
| Solubility in DMSO | 5.95 mg/mL (14.25 mM) | |
| Appearance | White to beige powder | |
| Storage | -20°C | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM solution (Mass = 10 mmol/L * 0.001 L/mL * Volume (mL) * 417.48 g/mol ).
-
Accurately weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.[6]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C in single-use aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: General Method for Improving Aqueous Solubility
-
Materials:
-
This compound DMSO stock solution (10 mM)
-
Aqueous buffer (e.g., PBS, cell culture medium)
-
Co-solvents (e.g., PEG300, ethanol)
-
Surfactants (e.g., Tween-80)
-
-
Procedure (Co-solvent/Surfactant Approach):
-
Prepare the aqueous buffer.
-
If using a surfactant, add it to the aqueous buffer at a low concentration (e.g., 0.01-0.1%).
-
If using a co-solvent, it can be added to the buffer, but more commonly, the DMSO stock is diluted into the co-solvent before final dilution in the aqueous buffer.
-
To prepare a 10 µM working solution, for example, you can perform a serial dilution. First, dilute the 10 mM DMSO stock 1:10 in DMSO to get a 1 mM intermediate solution. Then, dilute this 1:100 into your final aqueous buffer.
-
Vortex gently after each dilution step.
-
Visually inspect the final solution for any signs of precipitation.
-
Visualizations
Logical Workflow for Troubleshooting this compound Solubility
A step-by-step workflow for troubleshooting this compound solubility issues.
TNNI3K Signaling Pathway and Point of this compound Inhibition
A diagram of the TNNI3K signaling pathway and the inhibitory action of this compound.
References
- 1. This compound |CAS:1301761-96-5 Probechem Biochemicals [probechem.com]
- 2. invivochem.net [invivochem.net]
- 3. labsolu.ca [labsolu.ca]
- 4. benchchem.com [benchchem.com]
- 5. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cibtech.org [cibtech.org]
- 9. This compound | TargetMol [targetmol.com]
Optimizing GSK-114 Dosage for Oral Gavage in Rats: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the oral gavage dosage of GSK-114 in rats. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure experimental success and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is oral gavage in rats a relevant administration route?
This compound is a potent and selective inhibitor of TNNI3K (Troponin I-Interacting Kinase).[1] It has demonstrated adequate oral exposure, making it suitable for in vivo studies in animal models like rats to investigate its therapeutic potential.[1][2] Oral gavage is a standard and precise method for administering exact doses of a compound directly into the stomach of rodents, ensuring consistent and reproducible results in preclinical studies.[3][4]
Q2: What is a recommended starting dosage for this compound in rats?
Specific preclinical dosage information for this compound is not publicly available. As with many kinase inhibitors, the optimal dose is often determined by a balance between efficacy and toxicity.[5] It is recommended to perform a dose-ranging study to determine the maximum tolerated dose (MTD) and the effective dose for your specific experimental model.
A suggested approach is to start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts while monitoring for signs of toxicity. The selection of initial doses can also be informed by the compound's in vitro potency (IC50) and the desired in vivo target engagement. For some kinase inhibitors, oral doses in rats can range from 2.5 to 20 mg/kg/day or even higher, depending on the specific compound and its pharmacokinetic properties.[6]
Q3: How should I prepare a formulation of this compound for oral gavage?
This compound is a poorly water-soluble compound. Therefore, a suitable vehicle is required to ensure a uniform and stable formulation for accurate dosing. Common strategies for formulating poorly soluble compounds for oral gavage in rats include:
-
Aqueous Suspensions: This is a frequently used method where the compound is suspended in an aqueous vehicle containing a suspending agent and a surfactant.
-
Suspending agent: 0.5% w/v Sodium Carboxymethylcellulose (CMC)
-
Surfactant: 0.1% - 0.4% w/v Polysorbate 80 (Tween® 80)
-
Vehicle: Sterile water or saline
-
-
Lipid-Based Formulations: For some kinase inhibitors, lipid-based formulations can enhance oral absorption.[7] These can include solutions or self-emulsifying drug delivery systems (SEDDS).
It is crucial to assess the stability and homogeneity of the prepared formulation before administration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Difficulty in Administering the Formulation (Clogging of Gavage Needle) | - Formulation is not homogenous (compound has settled).- Particle size of the compound is too large.- Viscosity of the formulation is too high. | - Ensure continuous mixing (e.g., using a magnetic stirrer) during dosing.- If possible, reduce the particle size of the compound through micronization.- Adjust the concentration of the suspending agent to lower viscosity. |
| Animal Distress or Injury During Gavage | - Improper restraint technique.- Incorrect gavage needle size or insertion depth.- Aspiration of the compound into the lungs. | - Ensure proper training in animal handling and gavage techniques.[8][9][10] Use a firm but gentle restraint to keep the animal still.[8]- Select a gavage needle of appropriate length (measure from the corner of the mouth to the last rib) and gauge for the size of the rat.[3][11]- If the animal struggles or shows signs of respiratory distress (e.g., coughing, cyanosis), immediately stop the procedure.[10][11] |
| Regurgitation or Reflux of the Dosed Compound | - Dosing volume is too large.- Rapid administration of the dose. | - The maximum recommended oral gavage volume for rats is 10-20 mL/kg.[3][4] It is advisable to use the lowest effective volume.- Administer the formulation slowly and steadily to allow the animal to swallow.[10][11] |
| Inconsistent Experimental Results | - Inaccurate dosing due to non-homogenous formulation.- Stress induced by the gavage procedure affecting physiological parameters. | - Validate the homogeneity and stability of your formulation. Ensure consistent preparation methods.- Handle animals gently and acclimate them to the procedure to minimize stress.[8] Consider alternative, less stressful oral dosing methods if the experimental endpoint is sensitive to stress.[12] |
Experimental Protocols
Protocol 1: Preparation of this compound as an Aqueous Suspension
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) solution of Sodium Carboxymethylcellulose (CMC) in sterile water. Heat and stir until fully dissolved, then cool to room temperature.
-
Add Polysorbate 80 (Tween® 80) to the CMC solution to a final concentration of 0.4% (w/v) and mix thoroughly.[7]
-
-
Formulation Preparation:
-
Weigh the required amount of this compound powder.
-
Gradually add the vehicle to the this compound powder while triturating in a mortar and pestle to form a smooth paste.
-
Slowly add the remaining vehicle while mixing continuously to achieve the desired final concentration.
-
Continuously stir the suspension using a magnetic stirrer during dose administration to maintain homogeneity.
-
Protocol 2: Oral Gavage Procedure in Rats
-
Animal Preparation:
-
Weigh the rat to accurately calculate the dosing volume.[3]
-
-
Gavage Needle Selection and Measurement:
-
Select a flexible, ball-tipped gavage needle appropriate for the rat's size (typically 16-18 gauge for adult rats).[3]
-
Measure the correct insertion length by holding the needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.[3][11]
-
-
Restraint and Administration:
-
Firmly and gently restrain the rat, holding the head and neck to ensure a straight line from the mouth to the stomach.[8][10]
-
Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it smoothly along the roof of the mouth and down the esophagus to the pre-measured mark. The animal should swallow as the tube passes. Do not force the needle. [3][10][11]
-
Once the needle is correctly positioned, administer the dose slowly and steadily.[10][11]
-
Withdraw the needle gently in a single, smooth motion.
-
-
Post-Procedure Monitoring:
Data Presentation
Table 1: Recommended Gavage Needle Sizes for Rats
| Rat Weight (g) | Recommended Gauge |
| < 100 | 18-20 G |
| 100 - 250 | 16-18 G |
| > 250 | 16 G |
Source: Adapted from general guidelines for oral gavage in rodents.[3]
Table 2: Maximum Recommended Oral Gavage Volumes for Rats
| Dosing Volume | Recommendation |
| Maximum Volume | 10-20 mL/kg of body weight[3][4] |
| Recommended Practice | Use the lowest possible volume to achieve the desired dose, ideally 5-10 mL/kg, to minimize the risk of reflux and aspiration. |
Visualizations
Caption: Experimental workflow for this compound oral gavage in rats.
Caption: Troubleshooting decision tree for oral gavage.
References
- 1. mdpi.com [mdpi.com]
- 2. GSK114: A selective inhibitor for elucidating the biological role of TNNI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Evaluation of the Oral Toxicity, Genotoxicity, and Safety Pharmacology of LPM4870108, a Novel Potent Tropomyosin Receptor Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. instechlabs.com [instechlabs.com]
- 9. researchanimaltraining.com [researchanimaltraining.com]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
Navigating GSK-114 In Vitro: A Technical Guide to Minimizing Cytotoxicity
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the potent and selective TNNI3K inhibitor, GSK-114, in vitro, unexpected cytotoxicity can be a significant experimental hurdle. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize the cytotoxic effects of this compound, ensuring the integrity and success of your experiments. Our guidance is grounded in the known mechanisms of TNNI3K signaling and general best practices for working with small molecule kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound and why might it cause cytotoxicity?
A1: this compound is a potent and selective inhibitor of Troponin I-interacting kinase (TNNI3K). TNNI3K is understood to play a cardioprotective role by suppressing the p38/JNK-mediated apoptosis pathway and reducing oxidative stress. Therefore, inhibition of TNNI3K by this compound can lead to the induction of apoptosis (programmed cell death) and an increase in reactive oxygen species (ROS), which are likely the primary drivers of its in vitro cytotoxicity.
Q2: What are the initial steps to take when observing high cytotoxicity with this compound?
A2: When encountering unexpected levels of cell death, it is crucial to systematically evaluate your experimental parameters. The initial troubleshooting should focus on three key areas:
-
Concentration Optimization: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line.
-
Exposure Duration: Reduce the incubation time of the cells with this compound to the minimum required to achieve the desired biological effect.
-
Solvent Toxicity: Ensure the final concentration of the solvent (typically DMSO) is at a non-toxic level for your cells (generally below 0.1-0.5%).
Q3: Are there any recommended agents that can be co-administered with this compound to reduce its cytotoxicity?
A3: Based on the likely mechanism of this compound-induced cytotoxicity, the use of antioxidants or p38 MAPK inhibitors may be beneficial. Antioxidants can help to mitigate the increased reactive oxygen species (ROS) production, while p38 MAPK inhibitors can block the downstream apoptotic signaling triggered by TNNI3K inhibition. It is essential to empirically test the efficacy and optimal concentration of any cytoprotective agent in your specific experimental setup.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to this compound cytotoxicity.
| Problem | Potential Cause | Recommended Solution |
| High levels of cell death observed shortly after this compound treatment. | Inhibitor concentration is too high. | Perform a dose-response curve to determine the IC50 value for your cell line. Start with a wide range of concentrations, from nanomolar to low micromolar. |
| Prolonged exposure to the inhibitor. | Conduct a time-course experiment to identify the minimum exposure time required for the desired effect. | |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally below 0.1%. Always include a vehicle-only control. | |
| Inconsistent cytotoxicity results between experiments. | Variability in cell health or density. | Standardize cell passage number and seeding density. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Inaccurate compound concentration. | Prepare fresh stock solutions of this compound regularly and store them appropriately in small aliquots to avoid freeze-thaw cycles. | |
| Desired biological effect is only seen at cytotoxic concentrations. | On-target cytotoxicity. | Consider using a cytoprotective co-treatment, such as an antioxidant (e.g., N-acetylcysteine) or a p38 MAPK inhibitor (e.g., SB203580), to mitigate the apoptotic signaling. |
| Off-target effects of this compound. | While this compound is reported to be selective, high concentrations may lead to off-target kinase inhibition. If possible, confirm the phenotype with a structurally different TNNI3K inhibitor. |
Experimental Protocols
Here are detailed protocols for key experiments to assess and manage this compound cytotoxicity.
Protocol 1: Determining the IC50 of this compound using an MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include vehicle-only and no-treatment controls.
-
Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light, until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include vehicle and untreated controls.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing Key Pathways and Workflows
To further aid in understanding and troubleshooting, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: TNNI3K signaling pathway and the inhibitory effect of this compound.
Caption: A logical workflow for troubleshooting this compound cytotoxicity.
GSK-114 stability in aqueous solution for experiments
This technical support center provides essential information for researchers, scientists, and drug development professionals working with GSK-114, a selective inhibitor of TNNI3 Interacting Kinase (TNNI3K). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures, with a focus on the stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of this compound?
A1: this compound is sparingly soluble in aqueous solutions. It is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with a reported solubility of up to 5.5 mg/mL (13.17 mM).[1] For long-term storage, it is advisable to aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q2: What are the recommended storage conditions for this compound?
A2: this compound powder is stable for up to 3 years when stored at -20°C.[1] Stock solutions of this compound in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3]
Q3: How do I prepare working solutions of this compound in aqueous buffers for my experiments?
A3: To prepare a working solution, the DMSO stock solution should be serially diluted to an intermediate concentration in DMSO before final dilution into your aqueous experimental medium (e.g., PBS, cell culture media).[1] It is recommended to pre-warm both the intermediate DMSO solution and the aqueous medium to 37°C before the final dilution to minimize precipitation.[1] If precipitation occurs, sonication may be used to aid dissolution.[1]
Q4: What is the known stability of this compound in aqueous solutions like PBS or cell culture media?
A4: Currently, there is a lack of specific, publicly available data on the quantitative stability of this compound in various aqueous solutions, including its half-life and degradation kinetics under different pH and temperature conditions. As this compound contains quinazoline (B50416) and benzenesulfonamide (B165840) moieties, its stability may be influenced by pH. Quinazoline rings can be stable in cold, dilute acidic and alkaline solutions but may be susceptible to hydrolysis upon heating.[4][5] Benzenesulfonamides are generally stable in neutral and mildly acidic or alkaline environments at room temperature but can undergo cleavage of the S-N bond under harsh acidic or basic conditions, especially at elevated temperatures.[6][7] Given the lack of specific data, it is highly recommended to perform a stability assessment of this compound in your specific experimental buffer and conditions.
Q5: What is the mechanism of action of this compound?
A5: this compound is a selective inhibitor of TNNI3 Interacting Kinase (TNNI3K), a cardiac-specific kinase.[1][2][3][8] TNNI3K is involved in cardiac signaling pathways, and its inhibition is being explored for potential therapeutic benefits in cardiac diseases.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution in aqueous buffer | The solubility limit of this compound in the aqueous buffer has been exceeded. | - Lower the final concentration of this compound.- Increase the percentage of DMSO in the final solution (note: ensure the final DMSO concentration is compatible with your experimental system).- Pre-warm the aqueous buffer and the intermediate DMSO stock to 37°C before dilution.[1]- Use sonication to aid dissolution after dilution.[1] |
| Inconsistent or lower than expected potency in cell-based assays | Degradation of this compound in the cell culture medium during the incubation period. | - Prepare fresh working solutions of this compound for each experiment.- Minimize the incubation time if possible.- Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium at the experimental temperature (e.g., 37°C). Analyze the concentration of this compound at different time points using a validated analytical method like HPLC. |
| Variability in experimental results between different batches of this compound | Differences in the purity or formulation of the compound. | - Ensure you are using this compound from a reputable supplier with a certificate of analysis.- If possible, test new batches against a previously validated batch to ensure consistency. |
| Unexpected off-target effects | At higher concentrations, this compound may inhibit other kinases. | - Use the lowest effective concentration of this compound as determined by dose-response experiments.- Be aware of the known off-target profile. At 1 µM, this compound has shown affinity for kinases such as ACK1, B-Raf, GAK, MEK5, PDGFRB, STK36, and ZAK.[2] |
Quantitative Data Summary
Table 1: Template for this compound Stability Data in Aqueous Solutions
| Parameter | Condition 1 (e.g., PBS, pH 7.4, 25°C) | Condition 2 (e.g., DMEM, 37°C) | Condition 3 (e.g., PBS, pH 5.0, 25°C) |
| Half-life (t½) | User-determined value | User-determined value | User-determined value |
| Degradation Rate Constant (k) | User-determined value | User-determined value | User-determined value |
| Primary Degradation Products | User-determined identity | User-determined identity | User-determined identity |
Experimental Protocols
Protocol for Determining the Stability of this compound in Aqueous Solution by HPLC
This protocol provides a general framework for assessing the stability of this compound in a specific aqueous solution.
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid or other appropriate mobile phase modifier
-
HPLC system with a UV detector
-
Analytical HPLC column (e.g., C18)
-
Incubator or water bath
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Test Solution: Dilute the this compound stock solution with the aqueous buffer of interest to a final concentration suitable for HPLC analysis (e.g., 10 µM).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution, and if necessary, quench any potential degradation by adding an equal volume of a strong solvent like acetonitrile or by freezing at -80°C. This will serve as your T=0 reference sample.
-
Incubation: Incubate the remaining test solution at the desired temperature (e.g., 25°C or 37°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the test solution and process them in the same manner as the T=0 sample.
-
HPLC Analysis:
-
Develop a suitable HPLC method to separate this compound from potential degradation products. This may involve optimizing the mobile phase composition (e.g., a gradient of acetonitrile and water with 0.1% formic acid) and the detection wavelength.
-
Analyze all samples (T=0 and subsequent time points) by HPLC.
-
-
Data Analysis:
-
Determine the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm of the percentage of this compound remaining versus time. If the degradation follows first-order kinetics, the plot will be linear.
-
The degradation rate constant (k) can be determined from the slope of the line (slope = -k).
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
Visualizations
Caption: TNNI3K signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining this compound stability.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. invivochem.net [invivochem.net]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: GSK-114 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TNNI3K inhibitor, GSK-114, in vivo. The following information is intended to help overcome potential challenges related to its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent and selective inhibitor of the cardiac-specific kinase TNNI3K[1]. Like many small molecule kinase inhibitors, this compound may exhibit poor aqueous solubility, which can limit its oral absorption and lead to low or variable bioavailability in vivo[2]. While it has been reported to have adequate oral exposure for in vivo studies, optimizing its delivery is crucial for obtaining reliable and reproducible experimental results[1].
Q2: I am observing high variability in plasma concentrations of this compound between my study animals. What could be the cause?
A2: High inter-individual variability in plasma exposure is a common issue for orally administered compounds with low solubility. Several factors could contribute to this:
-
Food Effect: The amount and type of food in the animal's stomach can significantly alter the absorption of poorly soluble drugs. Concomitant intake of a high-fat meal can either increase or decrease the bioavailability of different kinase inhibitors[3].
-
Formulation Inconsistency: If the compound is not uniformly suspended or dissolved in the vehicle, each animal may receive a different effective dose.
-
Gastrointestinal (GI) Tract Variability: Differences in gastric pH, GI motility, and intestinal transit time among animals can impact the dissolution and absorption of the drug.
-
Metabolism: Genetic polymorphisms in drug-metabolizing enzymes (e.g., Cytochrome P450s) can lead to differences in first-pass metabolism[3].
Q3: My in vitro experiments with this compound show high potency, but I am not seeing the expected efficacy in my animal model. Could this be related to bioavailability?
A3: Yes, a discrepancy between in vitro potency and in vivo efficacy is a classic indicator of poor bioavailability. If the compound is not absorbed sufficiently to reach its target tissue at therapeutic concentrations, it will not exert its biological effect. It is recommended to perform pharmacokinetic studies to correlate plasma and tissue exposure with the observed efficacy.
Q4: What are some initial steps I can take to improve the oral absorption of this compound?
A4: For preclinical in vivo studies, several formulation strategies can be employed to enhance the absorption of poorly soluble compounds like this compound:
-
Vehicle Selection: Using a vehicle in which this compound has higher solubility can improve its dissolution in the GI tract. Common vehicles for poorly soluble drugs include aqueous solutions of cyclodextrins, lipid-based formulations (e.g., oils, self-emulsifying drug delivery systems), or co-solvent systems.
-
Particle Size Reduction: Micronization or nanosizing of the drug powder increases the surface area for dissolution, which can enhance the rate and extent of absorption.
-
Use of Solubilizing Excipients: Incorporating surfactants, such as Tween® 80 or Cremophor® EL, can improve the wetting and solubilization of the compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility limiting dissolution. | 1. Optimize the formulation vehicle: Test a panel of pharmaceutically acceptable vehicles to identify one that maximizes the solubility of this compound. Consider lipid-based formulations or cyclodextrin (B1172386) complexes. 2. Reduce particle size: If using a suspension, ensure the particle size is minimized through techniques like micronization. 3. Increase the dose: While not always ideal, a higher dose may compensate for low bioavailability to achieve therapeutic exposure. This should be done with caution, considering potential toxicity. |
| High variability in pharmacokinetic (PK) data. | Inconsistent formulation, food effects, or physiological differences between animals. | 1. Ensure formulation homogeneity: If using a suspension, ensure it is uniformly mixed before and during dosing. Prepare fresh formulations for each experiment. 2. Standardize feeding conditions: Fast animals overnight before dosing or provide a standardized meal at a specific time relative to dosing to minimize food-related variability. 3. Increase sample size: A larger number of animals per group can help to account for inter-individual physiological differences. |
| Precipitation of this compound in the formulation upon standing. | The compound is supersaturated in the chosen vehicle. | 1. Use a co-solvent system: A mixture of solvents may improve and stabilize the solubility. 2. Incorporate precipitation inhibitors: Certain polymers can help maintain a supersaturated state in vivo. 3. Prepare the formulation immediately before use. |
| Signs of GI toxicity in dosed animals. | High local concentration of the poorly soluble drug irritating the GI mucosa. | 1. Use a more dilute formulation: Increasing the dosing volume (within acceptable limits for the animal species) can reduce the local drug concentration. 2. Switch to a solubilizing formulation: A formulation that enhances solubility will reduce the concentration of solid drug particles in the GI tract. |
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation for Oral Gavage in Rodents
This protocol describes the preparation of a self-emulsifying drug delivery system (SEDDS), a type of lipid-based formulation often effective for poorly soluble compounds.
Materials:
-
This compound powder
-
Labrasol® (Caprylocaproyl polyoxyl-8 glycerides)
-
Cremophor® EL (Polyoxyl 35 castor oil)
-
Propylene (B89431) glycol
-
Glass vials
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Analytical balance
Procedure:
-
Vehicle Preparation: In a glass vial, combine Labrasol®, Cremophor® EL, and propylene glycol in a 40:40:20 ratio by weight.
-
Mixing: Gently heat the mixture to 40°C on a magnetic stirrer to ensure homogeneity. Mix until a clear, uniform solution is obtained.
-
Drug Incorporation: Weigh the required amount of this compound and add it to the vehicle.
-
Solubilization: Vortex the mixture for 5-10 minutes. If necessary, gently warm the vial to aid dissolution. Continue mixing until the this compound is completely dissolved.
-
Final Preparation: Allow the formulation to cool to room temperature. Visually inspect for any signs of precipitation. The final formulation should be a clear, yellowish, viscous liquid.
-
Administration: Administer the formulation to the animals via oral gavage at the desired dose volume.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a basic procedure for assessing the oral bioavailability of this compound in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound formulation
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Acclimation: Acclimate the mice to the housing conditions for at least 3 days prior to the study.
-
Fasting: Fast the mice for 4-6 hours before dosing (water ad libitum).
-
Dosing: Administer the this compound formulation via oral gavage. Record the exact time of dosing for each animal.
-
Blood Sampling: Collect blood samples (approximately 20-30 µL) from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately place the blood samples into EDTA-coated tubes. Centrifuge the samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.
-
Plasma Analysis: Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the mean plasma concentration versus time and calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Data Presentation
Table 1: Example Pharmacokinetic Parameters of a Kinase Inhibitor in Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) |
| Aqueous Suspension (0.5% HPMC) | 50 ± 15 | 4.0 | 450 ± 120 |
| Lipid-Based Formulation (SEDDS) | 250 ± 50 | 1.5 | 2200 ± 450 |
| Cyclodextrin Solution (20% HP-β-CD) | 180 ± 40 | 2.0 | 1500 ± 300 |
| Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes. |
Visualizations
References
- 1. GSK114: A selective inhibitor for elucidating the biological role of TNNI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying potential resistance mechanisms to GSK-114
Disclaimer: This document provides a summary of publicly available information regarding the TNNI3K inhibitor GSK-114 and general principles of kinase inhibitor resistance. The potential resistance mechanisms described herein are hypothetical and based on established principles of drug resistance in the context of kinase inhibitors. There is currently no specific published data on resistance mechanisms to this compound. This guide is intended for research purposes only.
Troubleshooting Guide: Investigating Potential Resistance to this compound
This guide is designed to assist researchers who may be encountering unexpected results or a lack of efficacy with this compound in their experiments, potentially indicating the development of resistance.
| Question/Issue | Potential Cause | Suggested Troubleshooting Steps |
| My cells, which were initially sensitive to this compound, are now showing reduced responsiveness or are proliferating at higher concentrations of the drug. | Development of acquired resistance. This could be due to on-target mutations in TNNI3K or activation of bypass signaling pathways. | 1. Confirm this compound Integrity: Test the activity of your this compound stock on a fresh, sensitive cell line to rule out compound degradation. 2. Sequence the TNNI3K Gene: Isolate genomic DNA or cDNA from your resistant cell population and sequence the TNNI3K gene to identify potential mutations in the kinase domain. 3. Perform a Dose-Response Curve: Generate a new IC50 curve for your resistant cells and compare it to the parental, sensitive cells to quantify the degree of resistance. 4. Analyze Downstream Signaling: Use western blotting to assess the phosphorylation status of downstream effectors of TNNI3K, such as p38 MAPK, in the presence and absence of this compound in both sensitive and resistant cells. |
| This compound is not showing the expected inhibitory effect on the TNNI3K pathway, even at high concentrations. | Intrinsic resistance or experimental setup issues. The cell model may have pre-existing alterations that confer resistance. | 1. Verify TNNI3K Expression: Confirm that your cell model expresses TNNI3K at the protein level using western blot or other proteomic methods. 2. Assess Basal Pathway Activity: Measure the basal level of TNNI3K pathway activation (e.g., p-p38) to ensure the pathway is active in your model system. 3. Evaluate Drug Efflux: Use inhibitors of ABC transporters (e.g., verapamil) in combination with this compound to determine if drug efflux is contributing to the lack of activity. |
| I have identified a mutation in TNNI3K in my resistant cells. How do I confirm this is the cause of resistance? | The identified mutation may or may not be the driver of resistance. | 1. Site-Directed Mutagenesis: Introduce the identified mutation into a sensitive parental cell line using techniques like CRISPR/Cas9 or by overexpressing the mutant TNNI3K. Then, assess the sensitivity of these engineered cells to this compound. 2. In Vitro Kinase Assay: If possible, perform an in vitro kinase assay with the recombinant wild-type and mutant TNNI3K protein to directly measure the inhibitory activity of this compound on each. |
| Sequencing of TNNI3K did not reveal any mutations, but my cells are still resistant. | Resistance is likely mediated by "off-target" mechanisms, such as the activation of a bypass signaling pathway. | 1. Phospho-Kinase Array: Use a phospho-kinase antibody array to screen for the activation of other kinases and signaling pathways in the resistant cells compared to the sensitive cells. 2. RNA Sequencing: Perform RNA-seq on sensitive and resistant cells treated with this compound to identify differentially expressed genes that may be part of a resistance-conferring pathway. 3. Combination Therapy Screen: Screen a library of other kinase inhibitors in combination with this compound to identify synergistic interactions that could overcome the resistance. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound is a selective inhibitor of Troponin I-Interacting Kinase (TNNI3K). TNNI3K is a cardiac-specific serine/threonine kinase that is part of the MAPKKK family.[1] It plays a role in cardiac physiology and pathology. Inhibition of TNNI3K by this compound is expected to modulate downstream signaling pathways, such as the p38 MAPK pathway, which is involved in cellular stress responses.[2][3]
Q2: What are the potential "on-target" mechanisms of resistance to this compound?
A2: Based on common resistance mechanisms to other kinase inhibitors, potential "on-target" resistance to this compound could involve:
-
Gatekeeper Mutations: A mutation in the "gatekeeper" residue of the TNNI3K ATP-binding pocket could sterically hinder the binding of this compound without affecting ATP binding, thus rendering the kinase active but resistant to inhibition.
-
Other Kinase Domain Mutations: Mutations elsewhere in the kinase domain of TNNI3K could alter the conformation of the protein, leading to reduced affinity for this compound.[4][5][6]
-
TNNI3K Gene Amplification: Increased copy number of the TNNI3K gene could lead to overexpression of the target protein, requiring higher concentrations of this compound to achieve the same level of inhibition.[4][7]
Q3: What are the potential "off-target" mechanisms of resistance to this compound?
A3: "Off-target" resistance mechanisms do not involve alterations to the TNNI3K protein itself but rather changes in other signaling pathways that compensate for the inhibition of TNNI3K. Potential mechanisms include:
-
Activation of Bypass Signaling Pathways: Upregulation or activation of parallel signaling pathways that can also activate downstream effectors of TNNI3K, such as other MAPKKKs that can activate p38 MAPK.[4][5][6]
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[7]
-
Phenotypic Transformation: In a cancer context, cells might undergo a phenotypic switch, such as an epithelial-to-mesenchymal transition (EMT), which can be associated with broad drug resistance.[6]
Q4: How can I prevent or delay the development of resistance to this compound in my long-term experiments?
A4: While completely preventing resistance is challenging, several strategies can be employed to delay its onset:
-
Use the Lowest Effective Concentration: Avoid using excessively high concentrations of this compound, as this can create strong selective pressure for the emergence of resistant clones.
-
Intermittent Dosing: In some in vivo models, intermittent dosing schedules may be more effective at controlling tumor growth while minimizing the development of resistance compared to continuous dosing.
-
Combination Therapy: Prophylactic use of a combination of this compound with an inhibitor of a potential bypass pathway, if known, could prevent the emergence of resistance.
Quantitative Data Summary
The following table presents hypothetical data from an experiment comparing a this compound-sensitive parental cell line with a derived this compound-resistant cell line.
| Parameter | Parental Cell Line (Sensitive) | Resistant Cell Line | Interpretation |
| This compound IC50 | 25 nM | 1000 nM | The resistant cell line shows a 40-fold increase in the IC50 value, indicating a significant level of acquired resistance. |
| TNNI3K Gene Sequencing | Wild-Type | T674I Mutation | A hypothetical mutation in the gatekeeper residue (a common site for resistance to kinase inhibitors) is identified in the resistant line. |
| p-p38 Levels (Western Blot) with 100 nM this compound | Decreased by 90% | Decreased by 10% | In the resistant line, this compound fails to effectively inhibit the downstream effector p38 at a concentration that is highly effective in the sensitive line. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus drug concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Sanger Sequencing of the TNNI3K Kinase Domain
-
RNA Isolation: Extract total RNA from both sensitive and resistant cell pellets using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
PCR Amplification: Amplify the TNNI3K kinase domain from the cDNA using specific primers.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.
-
Sequence Analysis: Align the sequencing results to the reference sequence of TNNI3K to identify any mutations.
Visualizations
Caption: TNNI3K signaling pathway in response to cardiac stress and its inhibition by this compound.
Caption: Potential "on-target" and "off-target" mechanisms of resistance to this compound.
References
- 1. TNNI3K - Wikipedia [en.wikipedia.org]
- 2. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. annexpublishers.com [annexpublishers.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results with GSK-114 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with the TNNI3K inhibitor, GSK-114.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Troponin I-interacting kinase (TNNI3K), a cardiac-specific serine/threonine kinase. It functions by competing with ATP for the kinase's binding site, thereby inhibiting its catalytic activity. This leads to the modulation of downstream signaling pathways involved in cardiac stress responses.
Q2: What are the known downstream effects of TNNI3K inhibition by this compound?
Inhibition of TNNI3K by this compound has been shown to primarily affect the p38 MAPK signaling pathway and mitochondrial function. Key downstream effects include:
-
Reduced p38 MAPK Activation: TNNI3K is an upstream activator of the p38 MAPK cascade. This compound treatment is expected to decrease the phosphorylation and activation of p38 MAPK.
-
Decreased Mitochondrial Reactive Oxygen Species (ROS): TNNI3K activity is linked to increased mitochondrial ROS production. This compound can mitigate this, leading to reduced oxidative stress.
Q3: What is the recommended solvent and storage condition for this compound?
This compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and prevent degradation.[1]
Q4: What are the known off-target kinases for this compound?
While this compound is highly selective for TNNI3K, at a concentration of 1 µM, it has been shown to have some affinity for other kinases. Understanding these potential off-targets is crucial for interpreting unexpected phenotypes.
| Off-Target Kinase | Potential Associated Pathways |
| ACK1 | Receptor tyrosine kinase signaling, cell survival, and migration. |
| B-Raf | A key component of the MAPK/ERK signaling pathway, crucial for cell proliferation and survival. This compound has a 40-fold selectivity for TNNI3K over B-Raf. |
| GAK | Cyclin G-associated kinase, involved in clathrin-mediated endocytosis and intracellular trafficking. |
| MEK5 | A MAPKK that activates ERK5, involved in cell proliferation, differentiation, and survival. |
| PDGFRB | Platelet-derived growth factor receptor beta, a receptor tyrosine kinase involved in cell growth, proliferation, and migration. |
| STK36 | Serine/threonine kinase 36, also known as Fused, is a component of the Sonic hedgehog signaling pathway, important in development. |
| ZAK | Also known as MLTK (mixed-lineage kinase-related tyrosine kinase), it can activate both the JNK and p38 MAPK pathways in response to cellular stress. |
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Downstream Target (p-p38)
Possible Causes:
-
Inhibitor Instability: this compound may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit TNNI3K in your specific cell system.
-
Cellular Context: The basal level of TNNI3K expression or p38 MAPK activation in your chosen cell line might be low, making it difficult to observe a significant inhibitory effect.
-
Experimental Variability: Inconsistent cell seeding density, passage number, or stimulation conditions can lead to variable results.[1]
Troubleshooting Steps:
-
Prepare Fresh Inhibitor: Prepare a fresh stock solution of this compound from powder.
-
Perform a Dose-Response Curve: Titrate this compound across a range of concentrations to determine the optimal inhibitory concentration for your cell line and experimental endpoint.
-
Confirm Pathway Activation: Ensure that the p38 MAPK pathway is robustly activated in your experimental setup (e.g., through a known stimulus) before applying the inhibitor.
-
Standardize Cell Culture Conditions: Use cells within a consistent passage number range and maintain uniform seeding densities.
Issue 2: Unexpected Effects on Cell Viability or Proliferation
Possible Causes:
-
Off-Target Effects: Inhibition of off-target kinases such as B-Raf or MEK5 could impact cell proliferation pathways, leading to unexpected cytostatic or cytotoxic effects.
-
Mitochondrial Dysfunction: While TNNI3K inhibition is expected to reduce mitochondrial ROS, profound alterations in mitochondrial function in sensitive cell lines could lead to decreased viability.
-
Assay Interference: Some kinase inhibitors can directly interfere with the reagents used in common cell viability assays (e.g., MTT, XTT), leading to an over- or underestimation of cell viability.
-
Solvent Toxicity: High concentrations of DMSO can be toxic to cells.[1]
Troubleshooting Steps:
-
Review Off-Target Profile: Cross-reference your unexpected phenotype with the known functions of the potential off-target kinases (see table above).
-
Use an Orthogonal Viability Assay: Confirm your findings using a different viability assay that relies on a distinct mechanism (e.g., trypan blue exclusion, CellTiter-Glo).
-
Assess Mitochondrial Health: Employ assays to measure mitochondrial membrane potential (e.g., TMRE) or cellular ATP levels to investigate potential mitochondrial toxicity.
-
Maintain Low Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is below a toxic threshold (typically <0.5%).
Issue 3: Inconsistent Results in Mitochondrial ROS Assays
Possible Causes:
-
Probe Specificity and Artifacts: Fluorescent ROS probes can be prone to artifacts. For example, MitoSOX Red is sensitive to changes in mitochondrial membrane potential.[2]
-
Assay Conditions: The timing of probe loading and this compound treatment, as well as the concentration of the ROS-inducing agent, can significantly impact the results.
-
Cellular Redox State: The basal redox state of your cells can influence their response to both this compound and any ROS-inducing stimuli.
Troubleshooting Steps:
-
Use Co-staining: When using probes like MitoSOX Red, co-stain with a mitochondrial membrane potential-insensitive dye to normalize for changes in mitochondrial mass or potential.
-
Optimize Assay Timing: Perform a time-course experiment to determine the optimal incubation time for both this compound and the ROS probe.
-
Include Proper Controls: Use appropriate positive (e.g., Antimycin A for superoxide) and negative controls to validate your assay.[2]
-
Consider Alternative ROS Measurement: If possible, confirm your findings using a different method, such as electron paramagnetic resonance (EPR) or by measuring downstream markers of oxidative stress.
Experimental Protocols
General Protocol for a Cell-Based Assay with this compound
This protocol provides a general framework for assessing the effect of this compound on the phosphorylation of a downstream target (e.g., p38 MAPK) in a cellular context.
-
Cell Seeding:
-
Plate cells at a predetermined density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO2.
-
-
This compound Preparation and Treatment:
-
Prepare a fresh serial dilution of this compound from a DMSO stock in pre-warmed cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Remove the culture medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate for the desired period (e.g., 1-24 hours), which should be optimized for your specific experiment.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Normalize protein lysates to the same concentration and prepare them for SDS-PAGE.
-
Separate proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total forms of your target protein (e.g., phospho-p38 and total p38).
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.
-
Visualizations
Caption: TNNI3K signaling pathway and the inhibitory action of this compound.
References
GSK-114 degradation and proper storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the proper handling, storage, and troubleshooting of experiments involving GSK-114, a selective inhibitor of TNNI3 interacting kinase (TNNI3K).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial to maintain its integrity and activity. The recommended storage conditions are summarized in the table below.
| Formulation | Storage Temperature | Duration | Special Instructions |
| Powder | -20°C | Up to 3 years | Protect from light. |
| 4°C | Up to 2 years | Protect from light. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Q2: My this compound solution has changed color. What should I do?
A2: A change in the color of your this compound solution may indicate degradation. It is recommended to discard the solution and prepare a fresh stock from powder. To minimize degradation in solution, always store it at -80°C for long-term use, aliquot it into smaller volumes to avoid multiple freeze-thaw cycles, and protect it from light.
Q3: I am observing inconsistent results in my kinase assays with this compound. What could be the issue?
A3: Inconsistent results can arise from several factors, including improper storage, repeated freeze-thaw cycles of stock solutions, or issues with the assay itself. Refer to the Troubleshooting Guide for Kinase Assays below for a systematic approach to identifying and resolving the issue.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation studies on this compound are not publicly available, based on its chemical structure which contains quinazoline (B50416) and sulfonamide moieties, potential degradation pathways include:
-
Hydrolysis: The sulfonamide group may be susceptible to hydrolysis under strongly acidic or basic conditions, although sulfonamides are generally stable at neutral pH.
-
Photodegradation: The quinazoline ring system can be sensitive to light, potentially leading to photo-oxidation or rearrangement.
-
Oxidation: The nitrogen atoms in the quinazoline ring and other parts of the molecule could be susceptible to oxidation.
It is crucial to handle and store this compound according to the recommended guidelines to minimize degradation.
Troubleshooting Guides
Guide 1: this compound Solubility Issues
| Symptom | Potential Cause | Recommended Action |
| This compound powder does not dissolve in aqueous buffer. | This compound has low aqueous solubility. | Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO. |
| Precipitation is observed when diluting the DMSO stock solution in aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. | - Increase the percentage of DMSO in the final solution (ensure it is compatible with your assay, typically <0.5%).- Lower the final concentration of this compound.- Use a solubilizing agent or a different buffer system if compatible with your experiment. |
| Precipitate forms in the stock solution upon thawing. | The compound has come out of solution during the freeze-thaw cycle. | - Warm the solution gently (e.g., in a 37°C water bath) and vortex thoroughly to redissolve the compound.- Centrifuge the vial to pellet any undissolved material and use the supernatant.- Prepare fresh stock solution and ensure it is fully dissolved before aliquoting and freezing. |
Guide 2: Inconsistent Results in Kinase Assays
| Symptom | Potential Cause | Recommended Action |
| High variability between replicate wells. | - Pipetting errors.- Incomplete mixing of reagents.- Edge effects in the plate. | - Calibrate pipettes and use proper pipetting techniques.- Ensure thorough mixing of all assay components.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
| Loss of this compound activity over time. | - Degradation of this compound in working solutions.- Inactivation of the kinase. | - Prepare fresh working solutions of this compound for each experiment.- Ensure the kinase is stored properly and has not undergone multiple freeze-thaw cycles. |
| IC50 values are different from published data. | - Different assay conditions (e.g., ATP concentration, enzyme concentration, substrate).- Compound degradation. | - Standardize your assay conditions and compare them to the literature.- Confirm the integrity of your this compound stock solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes.
-
Storage: Store the aliquots at -80°C.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solution at 80°C for 48 hours.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralization: For acid and base hydrolysis samples, neutralize the solutions with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze the stressed samples and an unstressed control sample by a stability-indicating HPLC method (see Protocol 3).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.
Protocol 3: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution: Develop a gradient elution method to separate this compound from its potential degradation products. A starting point could be:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance (determine by UV scan).
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if all degradation products are well-resolved from the parent this compound peak.
Visualizations
Caption: TNNI3K signaling pathway in cardiac stress and inhibition by this compound.
Caption: Workflow for forced degradation studies of this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
Technical Support Center: Controlling for GSK-114 Vehicle Effects
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for effectively controlling the effects of the vehicle used to deliver GSK-114 in both in vitro and in vivo experiments. Proper vehicle controls are critical for generating accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle and why is it necessary for this compound experiments?
A vehicle is an inert solvent or medium used to dissolve and deliver a compound, like this compound, to an experimental system. Because many small molecule inhibitors are not readily soluble in aqueous solutions like cell culture media or saline, a vehicle is required to create a homogenous stock solution for accurate dosing.[1][2]
Q2: What is the recommended primary vehicle for this compound?
Based on its physicochemical properties, the recommended primary vehicle for creating stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[3][4] this compound is soluble in DMSO at concentrations up to 10 mM.[3]
Q3: Can the vehicle itself affect my experimental results?
Yes, absolutely. Vehicles, especially DMSO, are not biologically inert and can exert their own effects on experimental systems.[1] These effects are dose-dependent and can include:
-
Alterations in Cell Growth: Low concentrations of DMSO (e.g., ≤0.1%) have been observed to stimulate proliferation in some cell lines, while higher concentrations (e.g., ≥0.5%) can inhibit growth or be cytotoxic.[1][5][6][7][8]
-
Changes in Gene Expression: DMSO can alter the expression of various genes, which could confound transcriptomic studies.[1]
-
Off-Target Signaling Effects: DMSO has been shown to inhibit the phosphorylation of certain kinases, such as p38 and JNK in the MAPK signaling pathway.[1] This is particularly important to consider when studying a kinase inhibitor like this compound.
Q4: What is a vehicle control and why is it essential?
A vehicle control is a sample group that is treated with the exact same concentration of the vehicle (e.g., DMSO) as your experimental group, but without the active compound (this compound).[1][9] This control is crucial to differentiate the biological effects of this compound from those caused by the solvent.[1][10] Any changes observed in the vehicle control group can be attributed to the vehicle, allowing you to isolate the net effect of your compound by comparing the drug-treated group directly to the vehicle-treated group.[1]
Q5: My vehicle control group shows unexpected changes. Is this normal and what should I do?
This is a known phenomenon, especially with DMSO.[1] If you observe changes in your vehicle control compared to an untreated (naïve) control, it underscores the importance of the vehicle control itself. These changes represent the baseline effect of the vehicle. Your primary comparison should always be between the this compound-treated group and the vehicle control group. Refer to the Troubleshooting Guide below for specific issues.
Q6: Are there alternative vehicles if DMSO proves to be too toxic for my experimental system?
If DMSO toxicity is a concern even at low concentrations, other options can be explored, particularly for in vivo studies. These often involve multi-component systems to improve solubility and bioavailability. Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate hydrophobic drugs to increase their aqueous solubility.[11][12][13][14] Formulations may also include solubilizers like polyethylene (B3416737) glycol (PEG) or surfactants like Tween 80, especially for oral or parenteral administration.[2][15] However, each component of a new vehicle system must be tested for its own biological effects.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1301761-96-5 | [3][4] |
| Molecular Formula | C₁₉H₂₃N₅O₄S | [3] |
| Molecular Weight | 417.48 g/mol | [3] |
| Target | TNNI3 Interacting Kinase (TNNI3K) | [3][4][16] |
| IC₅₀ | 25 nM | [3][4][16] |
| Solubility | 10 mM in DMSO | [3] |
Table 2: Recommended Maximum Vehicle Concentrations for In Vitro Assays
| Vehicle | Final Concentration | Recommended Use | Potential Effects |
| DMSO | ≤ 0.1% | Considered safe for most cell lines, including long-term (>24h) experiments.[1] | Minimal impact on cell viability or signaling. |
| DMSO | 0.1% - 0.5% | Generally tolerated by robust, immortalized cell lines for standard assay durations (24-72h).[1] | May cause stress or minor proliferation changes; vehicle control is critical. |
| DMSO | > 0.5% | Not recommended; may induce cytotoxicity, differentiation, or significant off-target effects.[1][7][8] | High risk of confounding data. |
| Ethanol (B145695) | ≤ 0.1% | Generally well-tolerated. | Less likely to have prominent growth effects compared to DMSO.[5][6] |
Troubleshooting Guide: Unexpected Vehicle Effects
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reduced cell viability in vehicle control. | 1. Vehicle concentration is too high.[1][8]2. Cell line is particularly sensitive to the vehicle.[17]3. Impure or degraded vehicle stock.[17] | 1. Lower the final vehicle concentration to ≤0.1%.[17]2. Perform a vehicle dose-response curve to find the No-Observed-Adverse-Effect-Level (NOAEL).[17]3. Use a fresh, high-purity, anhydrous stock of the vehicle. |
| Changes in gene/protein expression in vehicle control. | 1. DMSO is known to alter gene expression and inhibit certain signaling pathways (e.g., p38, JNK).[1] | 1. Ensure the vehicle concentration is identical across all groups.2. Use the vehicle control as the proper baseline for comparison.3. Acknowledge known vehicle effects in data analysis and interpretation. |
| This compound appears to have low potency or efficacy. | 1. The compound has precipitated out of solution upon dilution into aqueous media. | 1. Prepare the final dilution from the stock immediately before use.2. Visually inspect the final medium for any precipitate.3. For in vivo studies, consider a formulation with cyclodextrins or surfactants to improve solubility.[15] |
| High variability between replicate wells. | 1. Inaccurate pipetting, especially during serial dilutions.2. Incomplete mixing of vehicle stock into media.3. Edge effects in multi-well plates. | 1. Use calibrated pipettes and ensure thorough mixing at each dilution step.[18]2. Vortex the final diluted solution gently before adding to cells.3. Avoid using the outer wells of the plate for experimental conditions or fill them with sterile media/PBS to maintain humidity.[19] |
Experimental Protocols
Protocol 1: Determining Vehicle Tolerance in Cell-Based Assays
This protocol determines the maximum concentration of a vehicle (e.g., DMSO) that can be used without affecting cell viability.
-
Cell Seeding: Seed your cells in a 96-well plate at the optimal density for a standard viability assay (e.g., MTT, MTS, or ATP-based).
-
Prepare Vehicle Dilutions: Create a serial dilution of your vehicle (e.g., 100% DMSO) in cell culture medium to achieve final concentrations ranging from 2% down to 0.01% (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, 0.01%). Also, prepare an untreated control (medium only).
-
Treatment: Replace the existing medium in the wells with the medium containing the different vehicle concentrations.
-
Incubation: Incubate the plate for the longest duration of your planned experiments (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the untreated control (set to 100% viability). The highest concentration of the vehicle that does not cause a significant decrease in viability is the NOAEL for your cell line.
Protocol 2: Preparing this compound and Vehicle Controls for In Vitro Assays
This protocol ensures the final vehicle concentration is identical across all treatment groups.
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Create Highest Concentration Working Solution: Dilute the 10 mM stock solution in cell culture medium to create the highest concentration of this compound you plan to test. For example, to achieve a 10 µM final concentration with 0.1% DMSO, dilute the 10 mM stock 1:1000 into the medium (1 µL stock + 999 µL medium).
-
Prepare Serial Dilutions: Perform serial dilutions from the highest concentration working solution using cell culture medium that contains the same final concentration of the vehicle .
-
To do this correctly: Prepare a "diluent" solution of culture medium containing the final vehicle concentration (e.g., 0.1% DMSO). Use this diluent to perform your serial dilutions of the this compound working solution.
-
-
Prepare Vehicle Control: The "diluent" solution from the previous step serves as your vehicle control. It contains the exact same amount of DMSO (e.g., 0.1%) as all your this compound treatment groups.
-
Treatment: Add the prepared this compound dilutions and the vehicle control to their respective wells. Include an untreated (medium only) control if desired for comparison.
Visualizations
Caption: Experimental workflow for preparing and testing this compound with appropriate controls.
Caption: Logical workflow for interpreting experimental results using vehicle controls.
Caption: On-target this compound effect vs. a potential off-target effect of a DMSO vehicle.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound |CAS:1301761-96-5 Probechem Biochemicals [probechem.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 9. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 10. quora.com [quora.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. invivochem.net [invivochem.net]
- 17. benchchem.com [benchchem.com]
- 18. biocompare.com [biocompare.com]
- 19. benchchem.com [benchchem.com]
Mitigating non-specific binding of GSK-114 in assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate non-specific binding of GSK-114 in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small molecule inhibitor of Troponin I-interacting kinase (TNNI3K), also known as Cardiac Ankyrin Repeat Kinase (CARK). TNNI3K is a cardiac-specific serine/threonine kinase that has been implicated in various cardiovascular diseases. This compound exhibits high selectivity for TNNI3K over other kinases, such as B-Raf.
Q2: What are the common causes of non-specific binding in assays involving small molecule inhibitors like this compound?
Non-specific binding of small molecules can arise from several factors:
-
Hydrophobic Interactions: The inhibitor may non-specifically associate with plastic surfaces of assay plates or with hydrophobic pockets on proteins other than the intended target.
-
Ionic Interactions: Electrostatic interactions can occur between charged regions of the inhibitor and oppositely charged surfaces or biomolecules.
-
High Inhibitor Concentration: Using concentrations of this compound significantly above its IC50 value for TNNI3K can lead to binding to lower-affinity off-targets.
-
Inadequate Blocking: Insufficient blocking of the assay plate or other surfaces can leave sites available for non-specific adsorption.
-
Assay Buffer Composition: The type and concentration of detergents, salts, and carrier proteins in the assay buffer can significantly influence non-specific binding.
Q3: What are the potential off-targets of this compound that I should be aware of?
While this compound is a selective inhibitor of TNNI3K, like all small molecules, it may exhibit off-target effects, particularly at higher concentrations. It is crucial to consult kinase selectivity panel data when available and to perform appropriate control experiments to validate that the observed effects are due to the inhibition of TNNI3K. Known off-targets for some kinase inhibitors are often other kinases with structurally similar ATP-binding pockets.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to non-specific binding of this compound in both biochemical and cell-based assays.
Issue 1: High Background Signal in "No Enzyme" or "No Target" Control Wells (Biochemical Assays)
A high signal in control wells lacking the target kinase (TNNI3K) is a direct indication of non-specific binding of this compound or detection reagents to the assay plate or other components.
Troubleshooting Workflow:
Troubleshooting Decision Tree for High Background.
Step 1: Optimize the Blocking Step Insufficient blocking is a primary cause of high background.
-
Increase Blocking Agent Concentration: If using Bovine Serum Albumin (BSA) or casein, try increasing the concentration.[1]
-
Change Blocking Agent: Casein has been shown to be a more effective blocking agent than BSA in some ELISA applications.[2] However, for assays involving phosphoproteins, BSA is often preferred as casein is a phosphoprotein.
-
Increase Incubation Time and Temperature: Extend the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C).
Step 2: Modify the Assay Buffer The composition of your assay buffer can significantly impact non-specific binding.
-
Add a Non-ionic Detergent: Detergents like Tween-20 or Triton X-100 can disrupt hydrophobic interactions. Start with a low concentration (e.g., 0.01% v/v) and optimize.[3]
-
Adjust Salt Concentration: Increasing the salt (e.g., NaCl) concentration can reduce non-specific binding due to ionic interactions.[4][5] However, be aware that high salt concentrations can also affect enzyme activity.[6][7]
Step 3: Adjust this compound Concentration High concentrations of the inhibitor can lead to increased non-specific binding.
-
Perform a Dose-Response Curve: Ensure you are working within a concentration range relevant to the IC50 of this compound for TNNI3K.
Issue 2: Inconsistent IC50 Values for this compound
Fluctuations in the calculated IC50 value can be caused by underlying non-specific binding issues that affect data reproducibility.
Troubleshooting Steps:
-
Verify Reagent Quality and Preparation:
-
Ensure the purity of the recombinant TNNI3K enzyme. Contaminating kinases can lead to inaccurate results.
-
Use high-purity ATP, as ADP contamination can lead to high background in ADP-based kinase assays.[8]
-
Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
-
-
Optimize Assay Conditions:
-
ATP Concentration: For ATP-competitive inhibitors like this compound, the apparent IC50 is dependent on the ATP concentration. It is recommended to use an ATP concentration close to the Km for the kinase.
-
Reaction Time: Ensure the kinase reaction is in the linear range.
-
-
Address Potential Compound Interference:
-
Run a control experiment in the absence of the kinase enzyme but with all other components, including this compound, to check for direct interference with the detection reagents.
-
Data Presentation: Comparison of Common Blocking Agents
The choice of blocking agent can significantly impact the reduction of non-specific binding. The following table summarizes the characteristics and recommended working concentrations of commonly used blocking agents.
| Blocking Agent | Typical Working Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v)[1] | Single purified protein, less lot-to-lot variability, suitable for phospho-specific antibody applications. | Can have some cross-reactivity with certain antibodies. |
| Casein/Non-fat Dry Milk | 0.5-5% (w/v) | Inexpensive and often very effective at blocking.[2] | Contains a mixture of proteins, including phosphoproteins and biotin, which can interfere with certain assays.[8] |
| Normal Serum | 5-10% (v/v) | Contains a diverse range of proteins that can effectively block non-specific sites. | Can contain endogenous enzymes or antibodies that may interfere with the assay. |
| Polyethylene Glycol (PEG) | 0.5-3% (w/v) | Can be effective in reducing non-specific binding of some molecules. | May interfere with some enzyme activities. |
| Non-ionic Detergents (e.g., Tween-20) | 0.01-0.1% (v/v)[3] | Reduce hydrophobic interactions. | Can denature some proteins at higher concentrations.[9] |
TNNI3K Signaling Pathway
This compound inhibits TNNI3K, which is known to be involved in cardiac stress responses. A key downstream effector of TNNI3K is the p38 MAPK signaling pathway.[2][10]
TNNI3K Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro TNNI3K Kinase Assay for IC50 Determination (ADP-Glo™ Format)
This protocol outlines a general procedure for determining the IC50 value of this compound against TNNI3K using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant human TNNI3K
-
Kinase substrate (e.g., a generic kinase substrate like myelin basic protein or a specific TNNI3K substrate if known)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 1 mM. Then, dilute the compound in Kinase Reaction Buffer to a 4x final concentration.
-
Assay Plate Preparation: Add 2.5 µL of the 4x this compound dilution to the wells of a 384-well plate. Include control wells with DMSO only (no inhibitor).
-
Enzyme and Substrate Addition: Prepare a 2x solution of TNNI3K and substrate in Kinase Reaction Buffer. Add 5 µL of this mixture to all wells.
-
Reaction Initiation: Prepare a 2x ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for TNNI3K. Add 2.5 µL to all wells to initiate the reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The reaction time should be within the linear range of the assay.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Signal Measurement: Measure the luminescence using a plate reader.
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme) from all readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and a "no enzyme" or "maximum inhibition" control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow for IC50 Determination.
Protocol 2: Optimizing Blocking Conditions to Reduce Non-Specific Binding
This protocol provides a framework for systematically testing different blocking agents and their concentrations.
Procedure:
-
Prepare Blocking Buffers: Prepare a series of blocking buffers with different concentrations of your chosen blocking agent (e.g., 1%, 3%, and 5% BSA in PBS-T).
-
Coat Plate: Coat microplate wells with your target protein or leave them uncoated for a blank control.
-
Wash: Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block: Add the different blocking buffers to the wells and incubate for various times (e.g., 1 hour at room temperature, 2 hours at room temperature, or overnight at 4°C).
-
Wash: Wash the wells again three times with wash buffer.
-
Add Inhibitor: Add a high concentration of this compound to the wells and incubate for your standard assay time.
-
Wash: Wash the wells thoroughly to remove unbound this compound.
-
Detect: Add your detection reagents and measure the signal.
-
Analyze: Compare the background signal across the different blocking conditions to identify the most effective one.
By following these guidelines and protocols, researchers can effectively troubleshoot and mitigate non-specific binding of this compound, leading to more accurate and reliable experimental results.
References
- 1. Bovine Serum Albumin (BSA) Blocking Buffer [sigmaaldrich.com]
- 2. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ibisci.com [ibisci.com]
- 4. researchgate.net [researchgate.net]
- 5. prezi.com [prezi.com]
- 6. youtube.com [youtube.com]
- 7. Investigating the Effect of Concentration of Sodium Chloride on the Activity for Trypsin Hydrolysis of Albumin | Research Archive of Rising Scholars [research-archive.org]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. TNNI3K, a Cardiac-Specific Kinase, Promotes Physiological Cardiac Hypertrophy in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting experimental protocols for GSK-114 variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the selective TNNI3K inhibitor, GSK-114.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Troponin I-Interacting Kinase (TNNI3K).[1][2][3] TNNI3K is a cardiac-specific serine/threonine kinase.[4] By inhibiting TNNI3K, this compound can modulate downstream signaling pathways involved in cardiac function and pathology.
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5] While many compounds are stable for extended periods under these conditions, it is best practice to use freshly prepared dilutions for experiments.[6][7][8]
Q3: I am observing inconsistent results in my cell-based assays with this compound. What are the potential causes?
A3: Inconsistent results can stem from several factors, including variability in this compound stability and solubility, lot-to-lot variation of the compound, cell culture inconsistencies, and off-target effects. Each of these potential issues is addressed in the troubleshooting guides below.
Q4: What are the known downstream effects of TNNI3K inhibition by this compound?
A4: Inhibition of TNNI3K by this compound is expected to primarily affect cardiac-specific signaling pathways. A key downstream effect is the modulation of the p38 MAPK signaling pathway. TNNI3K can activate p38 MAPK, leading to increased production of reactive oxygen species (ROS) and subsequent cardiomyocyte apoptosis. Therefore, inhibition of TNNI3K with this compound can be expected to reduce p38 MAPK phosphorylation and its downstream consequences.
Troubleshooting Guides
Issue 1: Variability in Experimental Results - Compound Stability and Solubility
Unexpected variability or a gradual loss of compound efficacy can be attributed to issues with its stability and solubility in experimental conditions.
Troubleshooting Steps:
-
Confirm Stock Solution Integrity:
-
Visual Inspection: Before use, visually inspect the thawed this compound stock solution for any signs of precipitation. If particulates are observed, gently warm the vial to 37°C and vortex to redissolve.
-
Fresh Dilutions: Always prepare fresh dilutions of this compound in your cell culture medium from a frozen stock for each experiment. Avoid storing working dilutions for extended periods.
-
-
Assess Solubility in Assay Media:
-
The solubility of this compound may be lower in aqueous cell culture media compared to DMSO. High final concentrations of this compound may lead to precipitation.
-
Solubility Test: Prepare a series of dilutions of this compound in your specific cell culture medium and visually inspect for precipitation under a microscope.
-
-
Minimize Degradation in Culture:
-
For long-term experiments (e.g., >24 hours), consider replenishing the media with freshly diluted this compound every 24-48 hours to maintain a consistent active concentration.
-
Data Presentation: this compound Stability and Solubility
| Parameter | Condition | Recommendation | Reference |
| Stock Solution Solvent | Anhydrous DMSO | Prepare stock solutions at 10 mM. | [5] |
| Stock Solution Storage | -20°C or -80°C in aliquots | Minimize freeze-thaw cycles. Stable for up to 3 months. | [5] |
| Working Solution Stability | In cell culture media at 37°C | Prepare fresh for each experiment. Consider media changes for long-term assays. | [9][10] |
| Final DMSO Concentration | In cell culture | Keep below 0.5%, ideally below 0.1%, to avoid solvent-induced artifacts. | [9] |
Issue 2: Inconsistent Efficacy - Lot-to-Lot Variability
Different batches or lots of a synthesized compound can have variations in purity and potency, leading to inconsistent experimental outcomes.
Troubleshooting Steps:
-
Review Certificate of Analysis (CoA):
-
Perform a Dose-Response Curve:
-
For each new lot, perform a dose-response experiment to determine the IC50 value in your specific assay. This will allow you to normalize the effective concentration between different batches.
-
-
Side-by-Side Comparison:
-
If you suspect lot-to-lot variability, perform a side-by-side experiment comparing the old and new lots to confirm any differences in potency.
-
Data Presentation: Example Quality Control Parameters for this compound
| Parameter | Method | Typical Specification |
| Purity | HPLC | ≥ 98% |
| Identity | Mass Spectrometry | Conforms to expected molecular weight |
| Identity | 1H NMR | Conforms to structure |
| Appearance | Visual | White to off-white solid |
Issue 3: Unexpected Cellular Phenotypes - Off-Target Effects
While this compound is a selective TNNI3K inhibitor, like most kinase inhibitors, it may exhibit off-target activity at higher concentrations, leading to unexpected or confounding cellular effects.
Troubleshooting Steps:
-
Use the Lowest Effective Concentration:
-
Employ a Secondary Inhibitor:
-
Use a structurally different TNNI3K inhibitor, if available, to confirm that the observed phenotype is due to the inhibition of TNNI3K and not an off-target effect of this compound.
-
-
Consult Kinase Panel Screening Data:
-
If available from the manufacturer or in the literature, review the selectivity profile of this compound against a broad panel of kinases. This can help identify potential off-target kinases that may be contributing to your experimental observations. While a specific kinome scan for this compound was not found in the search results, a similar GSK compound, GSK'074, was assessed using the KINOMEscan™ platform, which is a common method for determining kinase inhibitor selectivity.[13]
-
Data Presentation: Example Off-Target Profile Data Format (Hypothetical for this compound)
| Kinase | % Inhibition at 1 µM |
| TNNI3K | >95% |
| Kinase A | <10% |
| Kinase B | 15% |
| Kinase C | <5% |
Experimental Protocols
Protocol 1: Assessment of Cardiomyocyte Hypertrophy
This protocol provides a method to induce and assess cardiomyocyte hypertrophy in vitro, a key application for studying the effects of this compound. The H9c2 cell line, a rat cardiomyoblast line, is a common model for these studies.[14][15][16][17]
Materials:
-
H9c2 cells
-
Plating medium: DMEM with 10% FBS and 1% penicillin/streptomycin
-
Serum-free medium: DMEM with 1% penicillin/streptomycin
-
Hypertrophic stimulus (e.g., Angiotensin II, Endothelin-1, or Phenylephrine)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., Wright-Giemsa stain or immunofluorescence antibodies for α-actinin)
-
Microscope with imaging software
Procedure:
-
Cell Seeding: Seed H9c2 cells in a multi-well plate at a density that allows for cell growth without reaching full confluency.
-
Serum Starvation: Once the cells have adhered and reached approximately 60-70% confluency, replace the plating medium with serum-free medium and incubate for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (or vehicle control, DMSO) for 1-2 hours.
-
Add the hypertrophic stimulus to the media and incubate for 24-48 hours.[18]
-
-
Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Stain the cells using a suitable method to visualize cell size and morphology (e.g., Wright-Giemsa stain or immunofluorescence for a sarcomeric protein like α-actinin).[14]
-
-
Image Acquisition and Analysis:
Protocol 2: Western Blot for p38 MAPK Phosphorylation
This protocol details the steps to measure the phosphorylation of p38 MAPK, a downstream target of TNNI3K, in response to this compound treatment.
Materials:
-
Cell culture reagents and treated cell lysates (as prepared in a cell-based experiment)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total p38 MAPK to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and calculate the ratio of phosphorylated p38 to total p38.
Mandatory Visualizations
References
- 1. This compound | TargetMol [targetmol.com]
- 2. invivochem.net [invivochem.net]
- 3. This compound |CAS:1301761-96-5 Probechem Biochemicals [probechem.com]
- 4. TNNI3K, a cardiac-specific kinase, promotes physiological cardiac hypertrophy in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 11. cdn.who.int [cdn.who.int]
- 12. gmp-compliance.org [gmp-compliance.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Clusterin protects H9c2 cardiomyocytes from oxidative stress-induced apoptosis via Akt/GSK-3β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | New Insights and Current Approaches in Cardiac Hypertrophy Cell Culture, Tissue Engineering Models, and Novel Pathways Involving Non-Coding RNA [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. High-Throughput Phenotyping Toolkit for Characterizing Cellular Models of Hypertrophic Cardiomyopathy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of GSK's Dabrafenib and Other B-Raf Inhibitors
An initial review of scientific literature and public databases did not identify a specific compound designated as "GSK-114." It is plausible that this is an internal, pre-clinical designation, a typographical error, or a discontinued (B1498344) project. Therefore, this guide will focus on a well-characterized and clinically approved B-Raf inhibitor developed by GlaxoSmithKline (GSK), Dabrafenib (also known as GSK2118436), and compare its efficacy with other prominent B-Raf inhibitors such as Vemurafenib and Encorafenib.
This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Introduction to B-Raf Inhibition
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] A key component of this pathway is the B-Raf kinase.[3] Mutations in the BRAF gene, most commonly the V600E substitution, lead to a constitutively active B-Raf protein, which results in uncontrolled downstream signaling and cellular proliferation.[1][4] This mutation is a significant driver in approximately 50% of melanomas and is also found in various other cancers.[2][4] B-Raf inhibitors are a class of targeted therapies designed to selectively block the activity of this mutated kinase, thereby inhibiting tumor growth.[1]
Mechanism of Action: Targeting the MAPK Pathway
B-Raf inhibitors like Dabrafenib, Vemurafenib, and Encorafenib are ATP-competitive, small-molecule kinase inhibitors that target the active conformation of the B-Raf V600E mutant protein.[1][5][6] By binding to the kinase domain, these inhibitors prevent the phosphorylation and activation of MEK1/2, the immediate downstream target of B-Raf.[2] This, in turn, prevents the phosphorylation of ERK1/2, leading to a halt in the signaling cascade that promotes cell proliferation and survival.[2][3]
However, a key challenge with B-Raf inhibitor monotherapy is the development of resistance, often through the reactivation of the MAPK pathway.[2][7] Another phenomenon is "paradoxical activation," where these inhibitors can activate the MAPK pathway in cells with wild-type B-Raf and an upstream RAS mutation.[1][8] To counteract these effects, B-Raf inhibitors are now commonly used in combination with MEK inhibitors (e.g., Dabrafenib with Trametinib, Encorafenib with Binimetinib), which provides a more complete and durable blockade of the pathway.[1][9]
Comparative Efficacy: Preclinical Data
The preclinical efficacy of B-Raf inhibitors is typically evaluated through biochemical assays to determine their potency against the target kinase and cell-based assays to assess their effect on cancer cell lines.
Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | Target | IC50 (nM) | Reference |
| Dabrafenib (GSK2118436) | B-RafV600E | 0.6 | [10] |
| B-Rafwt | 5 | [10] | |
| c-RAF | 0.6 | [10] | |
| Vemurafenib (PLX4032) | B-RafV600E | 31 | [10] |
| B-Rafwt | 100 | [10] | |
| c-RAF | 48 | [10] | |
| PLX4720 (Vemurafenib analog) | B-RafV600E | 13 | [11] |
Note: IC50 values can vary between different assay conditions and experimental setups.
Cellular Activity
Cell-based assays measure the inhibitor's effect on cellular processes, such as proliferation and signaling. Dabrafenib has been shown to decrease cell viability, inhibit cell aggregation and spheroid formation, arrest the cell cycle in the G1 phase, and induce apoptosis in melanoma cells with the BRAF V600E mutation.[12]
| Cell Line (BRAF status) | Inhibitor | Proliferation IC50 (µM) | Reference |
| A375 (V600E) | Dabrafenib | 0.0095 | [13] |
| C32 (V600E) | Dabrafenib | 16.38 - 21.05 | [13] |
| YUSIT1 (V600E) | Dabrafenib (GSK2118436) | <0.001 | [5] |
| YUSIT1 (V600E) Resistant Clone | Dabrafenib (GSK2118436) | >0.5 | [5] |
Comparative Efficacy: Clinical Data
Clinical trials provide the most robust data for comparing the efficacy of different treatments in patients. B-Raf inhibitors are often compared in combination with MEK inhibitors against monotherapy or other combination regimens.
Dabrafenib + Trametinib vs. Vemurafenib
A head-to-head Phase III trial (COMBI-v) compared the combination of Dabrafenib and the MEK inhibitor Trametinib with Vemurafenib monotherapy in patients with BRAF V600E/K-mutant metastatic melanoma.[9][14][15]
| Outcome | Dabrafenib + Trametinib | Vemurafenib | Hazard Ratio (HR) / Risk Ratio (RR) | Reference |
| Median Overall Survival (OS) | Not Reached | 17.2 months | HR: 0.69 | [15] |
| 1-Year Overall Survival Rate | 72% | 65% | - | [14] |
| Median Progression-Free Survival (PFS) | 11.4 months | 7.3 months | HR: 0.56 | [9] |
| Overall Response Rate (ORR) | 64% | 51% | - | [15] |
The trial was stopped early because the Dabrafenib plus Trametinib combination showed a significant improvement in overall survival compared to Vemurafenib alone.[15]
Dabrafenib + Trametinib vs. Encorafenib + Binimetinib
Direct head-to-head trials are lacking, but real-world data and propensity score-matched analyses have compared these two approved B-Raf/MEK inhibitor combinations. A study analyzing data from the Danish Metastatic Melanoma Database found no statistically significant differences in efficacy between the two combinations.[16][17][18][19]
| Outcome | Dabrafenib + Trametinib | Encorafenib + Binimetinib | Hazard Ratio (HR) | Reference |
| Median Progression-Free Survival (PFS) | 7.9 months | 8.0 months | 0.99 | [16][17] |
| Median Overall Survival (OS) | 15.5 months | 15.4 months | 0.91 | [16][17] |
These findings suggest that the choice between these two combination therapies may be guided by factors other than efficacy, such as safety profiles and economic considerations.[16][17]
Experimental Protocols
Kinase Inhibition Assay (Biochemical)
Objective: To determine the IC50 of an inhibitor against a purified kinase.
-
Reagents: Purified recombinant B-RafV600E enzyme, MEK1 (substrate), ATP, and the test inhibitor (e.g., Dabrafenib).
-
Procedure: The kinase reaction is performed in a buffer solution containing the enzyme, substrate, and varying concentrations of the inhibitor.
-
Initiation: The reaction is initiated by the addition of ATP.
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Detection: The amount of phosphorylated MEK1 is quantified, typically using an ELISA-based method or a radioactive filter-binding assay.
-
Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC50 value.
Cell Viability/Proliferation Assay
Objective: To measure the effect of an inhibitor on the growth and viability of cancer cells.
-
Cell Seeding: BRAF-mutant melanoma cells (e.g., A375) are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.[20][21]
-
Treatment: The cells are treated with a range of concentrations of the B-Raf inhibitor for a specified period (e.g., 72 hours).[21]
-
Viability Measurement: A viability reagent (e.g., CellTiter-Glo, MTS, or resazurin) is added to each well.[22] These reagents measure metabolic activity, which correlates with the number of viable cells.
-
Data Acquisition: The signal (luminescence or absorbance) is read using a plate reader.
-
Analysis: The results are normalized to untreated control cells, and the IC50 value (the concentration that inhibits cell growth by 50%) is calculated.
References
- 1. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. RAF Inhibitor Dabrafenib (GSK2118436) is Active in Melanoma Brain Metastases, Multiple BRAF Genotypes and Diverse Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma | Semantic Scholar [semanticscholar.org]
- 8. oncotarget.com [oncotarget.com]
- 9. jwatch.org [jwatch.org]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Comparative Analysis of the Effect of the BRAF Inhibitor Dabrafenib in 2D and 3D Cell Culture Models of Human Metastatic Melanoma Cells | In Vivo [iv.iiarjournals.org]
- 13. Comparative Analysis of the Effect of the BRAF Inhibitor Dabrafenib in 2D and 3D Cell Culture Models of Human Metastatic Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancerresearchuk.org [cancerresearchuk.org]
- 15. onclive.com [onclive.com]
- 16. research.regionh.dk [research.regionh.dk]
- 17. firstwordpharma.com [firstwordpharma.com]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. Therapeutic Efficacy of Pharmacological Ascorbate on Braf Inhibitor Resistant Melanoma Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
Head-to-Head In Vivo Comparison of TNNI3K Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive head-to-head comparison of the in vivo performance of prominent Troponin I-interacting kinase (TNNI3K) inhibitors. This document summarizes key experimental data, details methodologies, and visualizes relevant biological pathways and workflows to facilitate informed decisions in cardiovascular disease research.
TNNI3K, a cardiac-specific kinase, has emerged as a promising therapeutic target for mitigating myocardial injury, particularly in the context of ischemia/reperfusion (I/R) injury. Inhibition of TNNI3K has been shown to reduce infarct size and preserve cardiac function in preclinical models. This guide focuses on the comparative in vivo efficacy of two notable small-molecule TNNI3K inhibitors: GSK329 and GSK854.
TNNI3K Signaling Pathway in Cardiac Injury
TNNI3K is a member of the MAP3K superfamily and plays a crucial role in the cardiomyocyte response to stress.[1] Following an ischemic event, TNNI3K activity is upregulated, leading to a cascade of downstream signaling events that contribute to myocardial damage. A key effector of TNNI3K is the p38 MAPK pathway.[1][2] Activation of p38 MAPK in the context of I/R injury is associated with increased production of mitochondrial reactive oxygen species (mROS), leading to oxidative stress, mitochondrial dysfunction, and ultimately, cardiomyocyte death.[1][2] Pharmacological inhibition of TNNI3K aims to disrupt this pathological signaling, thereby protecting the heart from reperfusion-induced injury.
In Vivo Efficacy Comparison: GSK329 vs. GSK854
The following tables summarize the key in vivo performance indicators of GSK329 and GSK854 in a mouse model of myocardial ischemia/reperfusion injury. The data is extracted from the study by Vagnozzi et al., 2013, published in Science Translational Medicine.[2]
Table 1: Acute Cardioprotective Effects of TNNI3K Inhibitors
| Parameter | Vehicle | GSK329 | GSK854 |
| Infarct Size (% of Area at Risk) | 45.2 ± 2.1 | 28.7 ± 3.5 | 25.9 ± 2.8** |
| Superoxide (B77818) Production (Fold Change) | 1.00 ± 0.08 | 0.68 ± 0.06 | 0.61 ± 0.05** |
| p38 MAPK Phosphorylation (Ratio to Total p38) | 1.00 ± 0.12 | Not Reported | 0.58 ± 0.09* |
*P < 0.05 vs. Vehicle, **P < 0.01 vs. Vehicle[2]
Table 2: Long-Term Effects of GSK854 on Cardiac Function and Remodeling
| Parameter (at 4 weeks post-I/R) | Vehicle | GSK854 |
| Ejection Fraction (%) | 42.1 ± 2.9 | 53.6 ± 3.1 |
| Fractional Shortening (%) | 20.1 ± 1.6 | 26.5 ± 1.8 |
| Left Ventricular End-Systolic Dimension (mm) | 3.1 ± 0.2 | 2.5 ± 0.2 |
| Left Ventricular End-Diastolic Dimension (mm) | 4.5 ± 0.1 | 4.1 ± 0.1 |
*P < 0.05 vs. Vehicle[2]
Experimental Protocols
In Vivo Ischemia/Reperfusion Model
A standardized in vivo mouse model of myocardial ischemia/reperfusion was utilized to evaluate the efficacy of the TNNI3K inhibitors.[2]
-
Animal Model: Wild-type C57BL/6 mice were used for the study.
-
Surgical Procedure: Mice were anesthetized, and the left anterior descending (LAD) coronary artery was occluded for 30 minutes to induce ischemia. Following this, the occlusion was released to allow for reperfusion.
-
Inhibitor Administration: GSK329 and GSK854 were dissolved in a solution of 20% aqueous Cavitron (hydroxypropyl-β-cyclodextrin) and 5% DMSO. A single dose of 2.75 mg/kg was administered via intraperitoneal injection at the time of reperfusion.[2]
-
Infarct Size Assessment: 24 hours after reperfusion, the hearts were excised. The area at risk (AAR) was determined by LAD religation and perfusion with Evans blue dye. The infarct size was then measured by staining the heart slices with 2,3,5-triphenyltetrazolium chloride (TTC). The infarct size was expressed as a percentage of the AAR.[2]
-
Superoxide Measurement: In a separate cohort of animals, superoxide levels in the ischemic left ventricle were measured 30 minutes after reperfusion using dihydroethidium (B1670597) (DHE) staining and confocal microscopy.[2]
-
Western Blot Analysis: Phosphorylation of p38 MAPK was assessed in ischemic left ventricular lysates 3 hours after reperfusion using Western blot analysis.[2]
-
Long-Term Functional Assessment: For long-term studies with GSK854, after the initial intraperitoneal injections, animals were maintained on chow containing GSK854 (100 mg/kg) for up to 6 weeks. Cardiac function was assessed by echocardiography at 2 and 4 weeks post-I/R.[2]
Summary of Findings
Both GSK329 and GSK854 demonstrated significant cardioprotective effects in a mouse model of ischemia/reperfusion injury.[2] When administered at the time of reperfusion, both inhibitors led to a marked reduction in infarct size and myocardial superoxide production. GSK854, the more selective of the two inhibitors, also significantly reduced the phosphorylation of the downstream effector p38 MAPK.[2]
Furthermore, long-term administration of GSK854 resulted in preserved cardiac function and attenuated adverse remodeling, as evidenced by improved ejection fraction and fractional shortening, and reduced left ventricular dimensions at 4 weeks post-injury.[2]
These findings underscore the therapeutic potential of TNNI3K inhibition in acute coronary syndromes. The data presented in this guide provides a basis for the continued investigation and development of TNNI3K inhibitors as a novel strategy to protect the heart from ischemia/reperfusion injury.
References
- 1. Inhibition of the cardiomyocyte-specific kinase TNNI3K limits oxidative stress, injury, and adverse remodeling in the ischemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
Validating GSK-114 Target Engagement in Heart Tissue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK-114 and its alternatives for validating target engagement of Troponin I-interacting kinase (TNNI3K) in heart tissue. The information presented is supported by experimental data to aid researchers in selecting the most appropriate tools for their cardiac studies.
Introduction to TNNI3K and its Inhibition
Troponin I-interacting kinase (TNNI3K) is a cardiac-specific serine/threonine kinase that has emerged as a promising therapeutic target for various cardiovascular diseases.[1] It is implicated in signaling pathways that regulate cardiac hypertrophy, and cardiomyocyte survival and apoptosis.[1][2] Inhibition of TNNI3K is a key strategy being explored for the treatment of heart failure and ischemic heart disease. This compound is a potent and selective inhibitor of TNNI3K.[3][4] Validating the engagement of this compound with TNNI3K in the complex environment of heart tissue is crucial for understanding its therapeutic potential and mechanism of action.
Comparison of TNNI3K Inhibitors
Several small molecule inhibitors have been developed to target TNNI3K. This section compares this compound with two other notable inhibitors: GSK329 and GSK854.
| Inhibitor | TNNI3K IC50 | Selectivity | Key Findings in Cardiac Models |
| This compound | 25 nM[4] | 40-fold selective over B-Raf kinase.[3][4] At 1 µM, it shows affinity for seven other kinases.[1] | Reduces myosin heavy chain isoform expression in human embryonic stem cell-derived cardiomyocytes (hESC-CMs).[5] |
| GSK329 | 10 nM[1] | Shows inhibition of 11 other kinases at 100 nM.[1] | In a mouse model of ischemia/reperfusion (I/R) injury, administration at reperfusion significantly reduced infarct size.[2] |
| GSK854 | <10 nM[1] | More selective than GSK329, with >100-fold selectivity for TNNI3K over 96% of kinases tested.[1] | In a mouse I/R model, it reduced infarct size, and long-term administration improved left ventricular function and reduced adverse remodeling.[1][2] |
Signaling Pathway and Experimental Workflows
To effectively validate target engagement, it is essential to understand the underlying signaling pathway and the experimental workflows used for assessment.
TNNI3K Signaling Pathway in Cardiomyocytes
TNNI3K is a key upstream regulator in a signaling cascade that impacts cardiomyocyte health. Its activation can lead to the phosphorylation of p38 MAPK, which in turn increases mitochondrial superoxide (B77818) production, contributing to cellular stress and apoptosis.
Experimental Workflow for Target Engagement Validation
A typical workflow to validate the engagement of an inhibitor like this compound with TNNI3K in heart tissue involves several stages, from initial in vitro assays to in vivo studies.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro TNNI3K Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against TNNI3K.
Materials:
-
Recombinant human TNNI3K protein
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM Na3VO4, 5 mM β-glycerophosphate, 2.5 mM DTT)
-
ATP
-
Substrate peptide (e.g., a generic kinase substrate or a specific TNNI3K substrate)
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase buffer.
-
Add the test compounds to the wells.
-
Add the TNNI3K enzyme to the wells and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm target engagement of a compound with TNNI3K in a cellular context by measuring the thermal stabilization of the target protein.
Materials:
-
Cardiomyocytes (e.g., primary cells, iPSC-derived, or cell lines like AC16)
-
Cell culture medium
-
Test compounds (this compound and alternatives)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Thermal cycler or heating block
-
Western blot equipment and reagents (anti-TNNI3K antibody, secondary antibody, etc.)
Procedure:
-
Culture cardiomyocytes to 80-90% confluency.
-
Treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the levels of soluble TNNI3K in each sample by Western blotting.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
NanoBRET™ Target Engagement Assay
Objective: To quantitatively measure the binding of a compound to TNNI3K in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for TNNI3K fused to NanoLuc® luciferase
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer K-10 (or a suitable tracer for TNNI3K)
-
NanoBRET™ Nano-Glo® Substrate
-
Test compounds
-
Microplate reader capable of measuring luminescence and BRET
Procedure:
-
Transfect HEK293 cells with the TNNI3K-NanoLuc® fusion vector and plate them in a 96-well plate.
-
After 24 hours, prepare serial dilutions of the test compounds.
-
Prepare the NanoBRET™ Tracer and Nano-Glo® Substrate according to the manufacturer's protocol.
-
Add the test compounds and the tracer to the cells and incubate for 2 hours at 37°C.
-
Add the Nano-Glo® Substrate.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a BRET-capable plate reader.
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
Plot the BRET ratio against the compound concentration to determine the IC50 value, which reflects the compound's affinity for the target in live cells.
Conclusion
Validating the target engagement of this compound in heart tissue is a critical step in its development as a potential therapeutic for cardiovascular diseases. This guide provides a framework for comparing this compound with its alternatives, GSK329 and GSK854. The choice of inhibitor and validation method will depend on the specific research question, with in vitro assays providing initial potency data and cellular assays like CETSA and NanoBRET™ offering more physiologically relevant confirmation of target engagement in a living system. The provided experimental protocols serve as a starting point for researchers to design and execute robust target validation studies in the cardiac field.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK114: A selective inhibitor for elucidating the biological role of TNNI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Orthogonal Methods to Confirm TNNI3K Inhibition by GSK-114: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal assays to confirm target engagement and downstream signaling inhibition of the cardiac-specific kinase TNNI3K by the inhibitor GSK-114. While direct head-to-head experimental data for this compound against other inhibitors in all described orthogonal assays is not always publicly available, this guide synthesizes known data and provides detailed experimental protocols for key validation methods.
Introduction to TNNI3K and this compound
Troponin I-interacting kinase (TNNI3K) is a cardiomyocyte-specific member of the MAP kinase kinase kinase (MAP3K) family. Its expression is predominantly found in the heart, and it has been implicated in various cardiac pathologies, including cardiac hypertrophy and ischemia/reperfusion injury. This cardiac-specific expression makes TNNI3K an attractive therapeutic target for heart disease, as it minimizes the potential for off-target effects in other tissues.
This compound is a potent and selective small-molecule inhibitor of TNNI3K. Validating the specific engagement of this compound with TNNI3K within the complex cellular environment and confirming its impact on downstream signaling is crucial for its development as a chemical probe and potential therapeutic agent. This requires a multi-pronged approach using several orthogonal (methodologically distinct) assays.
Biochemical Potency Assessment
The initial characterization of a kinase inhibitor involves determining its potency against the purified enzyme in a biochemical assay. This is typically measured as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Comparative Performance Data
This compound has been evaluated alongside other TNNI3K inhibitors, such as GSK-329 and GSK-854. The following table summarizes their reported biochemical potencies.
| Compound | TNNI3K IC50 (nM) | Reference Compound | B-Raf IC50 (nM) |
| This compound | 25 | - | 1000[1][2][3][4][5] |
| GSK-329 | 10 | - | Not Reported |
| GSK-854 | <10 | - | >250 |
Table 1: In Vitro Kinase Inhibition. This table compares the biochemical potency of this compound with other known TNNI3K inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol describes a luminescent-based assay to measure the activity of TNNI3K and the inhibitory potential of compounds.
-
Reaction Setup : In a 384-well plate, combine recombinant TNNI3K enzyme, the appropriate substrate (e.g., a generic peptide substrate like A-kinase activity ratio), and ATP at its Km concentration in a kinase reaction buffer.
-
Compound Addition : Add serial dilutions of this compound or other test compounds (typically in DMSO) to the reaction wells. Include a DMSO-only control (100% activity) and a no-enzyme control (background).
-
Kinase Reaction : Incubate the plate at 30°C for 1 hour to allow the phosphorylation reaction to proceed.
-
ATP Detection : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation : Add Kinase Detection Reagent to convert the newly generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition : Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP generated and thus, the kinase activity.
-
Data Analysis : Normalize the data to the controls and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method to verify target engagement in a cellular context. The principle is that the binding of a ligand, such as this compound, stabilizes its target protein (TNNI3K), leading to an increase in the protein's melting temperature (Tm).
Comparative Performance Data
Currently, there is no publicly available quantitative CETSA data (e.g., thermal shift, ΔTm) for this compound or other TNNI3K inhibitors. However, the following protocol outlines how such data could be generated.
A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Experimental Protocol: TNNI3K CETSA
This protocol is adapted for use with human cardiomyocytes or a relevant cell line endogenously expressing TNNI3K.
-
Cell Culture and Treatment : Culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or another suitable cell line to ~80% confluency. Treat the cells with this compound (e.g., at 1 µM and 10 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Heat Challenge : Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis : Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.
-
Separation of Soluble Fraction : Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Western Blot Analysis :
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Perform SDS-PAGE and Western blot analysis using a primary antibody specific for TNNI3K.
-
Use an antibody for a loading control that is not expected to shift (e.g., GAPDH).
-
-
Data Analysis : Quantify the band intensities for TNNI3K at each temperature point. Normalize the intensities to the intensity at the lowest temperature (40°C). Plot the normalized intensity versus temperature for both vehicle- and this compound-treated samples. The shift in the melting curve (ΔTm) indicates target engagement. An isothermal dose-response can also be performed by heating cells at a single, optimized temperature (e.g., Tm + 4°C) with varying concentrations of this compound.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein of interest (TNNI3K-NanoLuc) and a cell-permeable fluorescent energy acceptor (tracer) that binds to the same protein. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.
Comparative Performance Data
Specific NanoBRET cellular IC50 data for this compound or other TNNI3K inhibitors is not currently available in the public domain. The protocol below provides a framework for generating this data.
A schematic overview of the NanoBRET Target Engagement Assay workflow.
Experimental Protocol: TNNI3K NanoBRET™ Assay
This protocol is designed for a plate-based assay in a suitable host cell line like HEK293.
-
Cell Seeding : Seed HEK293 cells into a 96-well, white, tissue culture-treated plate.
-
Transfection : After 24 hours, transfect the cells with a plasmid encoding a TNNI3K-NanoLuc® fusion protein.
-
Cell Plating for Assay : 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM. Dispense the cell suspension into a 96-well white assay plate.
-
Tracer and Compound Addition : Add the TNNI3K-specific NanoBRET™ tracer and serial dilutions of this compound to the appropriate wells. Include vehicle-only wells for no-inhibition controls.
-
Incubation : Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the system to reach equilibrium.
-
Substrate Addition : Add Nano-Glo® Substrate to all wells.
-
BRET Measurement : Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (460nm) and acceptor emission (610nm).
-
Data Analysis : Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal. Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000. Plot the mBU values against the concentration of this compound and fit the data to a four-parameter dose-response curve to determine the cellular IC50.
Downstream Signaling Pathway Analysis (Western Blot)
A key validation step for a kinase inhibitor is to demonstrate that it modulates the downstream signaling pathway of its target. TNNI3K has been shown to be involved in the activation of the p38 MAPK pathway and the phosphorylation of cardiac Troponin I (cTnI). Therefore, inhibition of TNNI3K with this compound is expected to reduce the phosphorylation of these downstream substrates.
Simplified TNNI3K signaling pathway and the point of inhibition by this compound.
Expected Outcome
Treatment of cardiomyocytes with this compound, particularly under stress conditions that activate TNNI3K, should lead to a dose-dependent decrease in the levels of phosphorylated p38 (p-p38) and phosphorylated cTnI (p-cTnI) at specific sites (e.g., Ser22/23, Ser43, Thr143).
Experimental Protocol: Western Blot for Downstream Targets
-
Cell Culture and Treatment : Plate hiPSC-CMs or another relevant cardiac cell line. Once confluent, serum-starve the cells for 4-6 hours.
-
Inhibitor Pre-treatment : Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulation : Induce TNNI3K activity by treating the cells with a relevant stressor (e.g., anisomycin (B549157) to activate the p38 pathway, or phenylephrine (B352888) to induce a hypertrophic response) for a predetermined time (e.g., 30 minutes).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot :
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for p-p38, total p38, p-cTnI, and total cTnI.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of signaling inhibition.
Kinome Profiling for Selectivity Assessment
To ensure that the observed cellular effects are due to the inhibition of TNNI3K and not off-target kinases, it is essential to assess the selectivity of this compound across the human kinome. This is often done using platforms like KINOMEscan™, which measures the binding of an inhibitor to a large panel of kinases.
Comparative Performance Data
Kinome profiling reveals the broader selectivity profile of an inhibitor. While this compound is highly selective for TNNI3K, it does show some activity against other kinases at higher concentrations. For comparison, the selectivity of GSK-854 is also presented.
| Compound | Concentration | Off-Target Kinases with >50% Inhibition |
| This compound | 1 µM | ACK1, B-Raf, GAK, MEK5, PDGFRB, STK36, ZAK[2][3] |
| GSK-854 | 1 µM | ZAK/MLTK (only kinase with >50% inhibition out of 294 tested)[6] |
Table 2: Kinome Scan Selectivity Profile. This table lists the known off-target kinases for this compound and GSK-854 at a concentration of 1 µM.
Conceptual workflow of a competition binding-based kinome profiling assay.
Experimental Protocol: KINOMEscan™ Assay Overview
This is a service typically performed by specialized companies (e.g., Eurofins DiscoverX).
-
Assay Principle : The assay is based on a competition binding assay. An inhibitor of interest (this compound) is tested for its ability to compete with an immobilized, active-site directed ligand for binding to a large panel of DNA-tagged kinases.
-
Procedure :
-
Kinases from the panel are incubated with the immobilized ligand and a test compound (this compound) at a fixed concentration (e.g., 1 µM).
-
The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.
-
The results are reported as "% Control", where a lower percentage indicates stronger binding of the test compound to the kinase.
-
-
Data Analysis : The data is often visualized on a "kinome tree" diagram, where inhibited kinases are highlighted. This provides a comprehensive overview of the inhibitor's selectivity and potential off-targets.
Conclusion
Confirming the inhibition of TNNI3K by this compound requires a rigorous, multi-faceted approach. While biochemical assays provide a fundamental measure of potency, they do not reflect the complexities of the cellular environment. Orthogonal methods are therefore indispensable for a thorough validation.
-
CETSA and NanoBRET™ are crucial for confirming direct target engagement in intact cells, providing evidence that this compound can access and bind to TNNI3K in its native environment.
-
Western blotting for downstream signaling molecules like p-p38 and p-cTnI validates that this target engagement translates into a functional consequence on the relevant biological pathway.
-
Kinome profiling is essential for characterizing the selectivity of this compound, helping to ensure that the observed cellular phenotype is a result of on-target TNNI3K inhibition.
By integrating the data from these diverse experimental approaches, researchers can build a robust and compelling case for the specific and effective inhibition of TNNI3K by this compound, paving the way for its confident use in further biological studies and as a potential starting point for drug development.
References
Comparative Analysis of GSK-114 and Other TNNI3K Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of GSK-114, a potent and selective inhibitor of the cardiac-specific Troponin I-interacting kinase (TNNI3K), with other notable TNNI3K inhibitors. The objective is to offer a comprehensive resource for researchers investigating the therapeutic potential of TNNI3K inhibition in cardiovascular diseases. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to TNNI3K and its Inhibitors
Cardiac Troponin I-interacting kinase (TNNI3K) is a serine/threonine kinase predominantly expressed in cardiomyocytes.[1][2] Emerging evidence implicates TNNI3K in the pathophysiology of various cardiac conditions, including ischemia-reperfusion (I/R) injury, cardiac hypertrophy, and heart failure.[3][4] Its cardiac-specific expression makes it an attractive therapeutic target, as inhibition is less likely to cause off-target effects in other tissues.[1][2]
Several small molecule inhibitors of TNNI3K have been developed, with this compound, GSK854, and GSK329 being among the most potent identified to date.[5] This guide focuses on a comparative analysis of these three compounds.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound, GSK854, and GSK329, providing a basis for comparing their potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of TNNI3K Inhibitors
| Inhibitor | TNNI3K IC50 | Selectivity Highlights | Off-Target Kinases of Note (at 1 µM) |
| This compound | 25 nM[6][7] | 40-fold selective over B-Raf (IC50 = 1 µM)[6][7] | ACK1, B-Raf, GAK, MEK5, PDGFRB, STK36, ZAK[6] |
| GSK854 | < 10 nM[8][9] | >25-fold selective over B-Raf; >100-fold selective over 96% of 294 kinases tested[8][9] | ZAK/MLTK[5] |
| GSK329 | 10 nM[10] | 40-fold selective over VEGFR2; 80-fold over p38α; >200-fold over B-Raf[10] | Inhibits 11 other kinases by >50% at 100 nM[5] |
Table 2: In Vivo Efficacy in a Murine Model of Cardiac Ischemia-Reperfusion Injury
| Inhibitor | Dosing | Key Findings | Reference |
| GSK854 | 2.75 mg/kg (intraperitoneal) at reperfusion | Significantly reduced infarct size compared to vehicle control.[1] | --INVALID-LINK-- |
| GSK329 | 2.75 mg/kg (intraperitoneal) at reperfusion | Significantly reduced infarct size compared to vehicle control.[1] | --INVALID-LINK-- |
| This compound | Not directly compared in the same study | Orally bioavailable and suitable for in vivo studies.[6] | --INVALID-LINK-- |
Table 3: Pharmacokinetic Properties in Rats
| Inhibitor | Clearance (Cl) | Volume of Distribution (Vdss) | Half-life (t1/2) | Oral Bioavailability (F) |
| This compound | - | - | 3.6 h | 20.2% |
| GSK854 | 14 mL/min/kg | 1.9 L/kg | 2.3 h | 48% |
| GSK329 | Not available | Not available | Not available | Not available |
Signaling Pathway and Mechanism of Action
TNNI3K is a key player in the cardiac stress response. Following an event like ischemia-reperfusion, TNNI3K activity is upregulated, leading to the activation of the p38 MAPK signaling pathway.[1][3] This cascade results in increased mitochondrial reactive oxygen species (ROS) production, contributing to cardiomyocyte death and subsequent adverse cardiac remodeling.[1][4] TNNI3K inhibitors, by blocking the kinase activity of TNNI3K, prevent the downstream activation of p38 MAPK and mitigate the associated cellular damage.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of results. Below are generalized methodologies for key assays used in the characterization of TNNI3K inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
1. Reagents and Materials:
-
Purified recombinant TNNI3K enzyme
-
Specific peptide or protein substrate for TNNI3K
-
Test inhibitors (this compound, GSK854, GSK329) dissolved in DMSO
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35, 2 mM DTT)
-
[γ-33P]ATP (radiolabeled) or a luminescence-based ATP detection reagent (e.g., ADP-Glo™)
-
96- or 384-well assay plates
-
Phosphocellulose filter plates (for radiometric assay)
-
Scintillation counter or luminometer
2. Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase reaction buffer.
-
Add a fixed amount of TNNI3K enzyme to each well of the assay plate.
-
Add the serially diluted inhibitors to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP (radiolabeled or non-labeled, depending on the detection method). The ATP concentration should be close to the Km for TNNI3K.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction. For radiometric assays, this is typically done by adding phosphoric acid. For luminescence-based assays, a stop reagent is added.
-
Detect the signal:
-
Radiometric: Transfer the reaction mixture to a phosphocellulose filter plate, wash away unincorporated [γ-33P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Luminescence-based: Add the detection reagent that measures the amount of ADP produced (inversely proportional to the remaining ATP) using a luminometer.
-
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Kinase Assay (Target Engagement)
This type of assay measures the ability of a compound to inhibit the target kinase within a cellular context.
1. Principle: A common method is to measure the phosphorylation of a known downstream substrate of the target kinase. Inhibition of the kinase leads to a decrease in the phosphorylation of its substrate.
2. Reagents and Materials:
-
Cardiomyocyte cell line (e.g., AC16 or primary cardiomyocytes)
-
Test inhibitors
-
Cell lysis buffer
-
Antibodies:
-
Primary antibody specific for the phosphorylated form of a TNNI3K substrate (e.g., phospho-p38 MAPK)
-
Primary antibody for the total protein of the substrate (loading control)
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore)
-
-
Western blotting or ELISA reagents
3. Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with various concentrations of the test inhibitors for a specific duration.
-
Induce a cellular stress that activates TNNI3K (if necessary for the model).
-
Lyse the cells to extract proteins.
-
Quantify protein concentration in the lysates.
-
Analyze the phosphorylation status of the target substrate using Western blotting or ELISA with phospho-specific antibodies.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Determine the IC50 value by plotting the normalized signal against the inhibitor concentration.
Conclusion
This compound, GSK854, and GSK329 are all potent inhibitors of TNNI3K with demonstrated efficacy in preclinical models of cardiac injury. GSK854 appears to be a particularly potent and selective inhibitor with favorable pharmacokinetic properties. The choice of inhibitor for a particular study will depend on the specific research question, the required selectivity profile, and the desired route of administration. This guide provides a foundational dataset and methodological framework to aid researchers in making informed decisions for their investigations into the therapeutic potential of TNNI3K inhibition. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of these promising compounds.
References
- 1. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Diverse Roles of TNNI3K in Cardiac Disease and Potential for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. medkoo.com [medkoo.com]
- 8. GSK854 | inhibitor/agonist | CAS 1316059-00-3 | Buy GSK854 from Supplier InvivoChem [invivochem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. mdpi.com [mdpi.com]
Unveiling the Kinase Selectivity of GSK-114: A Comparative Analysis
A deep dive into the cross-reactivity profile of the TNNI3K inhibitor, GSK-114, reveals a high degree of selectivity, a critical attribute for a precision research tool and potential therapeutic. This guide provides a comparative analysis of this compound against a panel of kinases and contrasts its performance with established broad-spectrum kinase inhibitors, offering researchers valuable insights for target validation and drug development.
This compound is a potent inhibitor of the cardiac-specific Troponin I-interacting kinase (TNNI3K), with a reported IC50 of 25 nM.[1] Beyond its intended target, understanding its interactions with the broader human kinome is paramount to accurately interpret experimental results and anticipate potential off-target effects. This report summarizes the cross-reactivity profile of this compound and compares it with the promiscuous inhibitors Staurosporine, Dasatinib, and Sunitinib.
Kinase Inhibition Profile: this compound in Comparison
The selectivity of this compound becomes evident when compared to broad-spectrum inhibitors. While this compound maintains a narrow inhibition profile, Staurosporine, Dasatinib, and Sunitinib demonstrate potent inhibition across a wide range of kinase families.
| Inhibitor | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Key Off-Targets (IC50 in nM) |
| This compound | TNNI3K | 25 | B-Raf (1000), ACK1 (>1000), GAK (>1000), MEK5 (>1000), PDGFRB (>1000), STK36 (>1000), ZAK (>1000) |
| Staurosporine | Broad Spectrum | PKC (0.7), PKA (7), PKG (8.5) | c-Fgr (2), Syk (16), CAMKII (20), MLCK (21), and many others in the low nM range.[2][3] |
| Dasatinib | BCR-ABL, SRC family | BCR-ABL (<1), SRC (0.5) | c-KIT (1.1), PDGFRβ (1.1), EphA2 (1.7), and a wide range of other kinases.[4] |
| Sunitinib | VEGFRs, PDGFRs | PDGFRβ (2), VEGFR2 (80) | c-Kit (potent inhibition), FLT3 (30-250), and numerous other kinases.[5][6] |
Note: The data for this compound's off-targets are based on screening at a 1 µM concentration, with IC50 values reported to be greater than 1,000 nM for the majority of kinases tested (291 out of 294)[1]. This indicates a very high degree of selectivity.
Experimental Protocols
To ensure a comprehensive understanding of the presented data, detailed methodologies for kinase cross-reactivity profiling are provided below.
In Vitro Kinase Selectivity Profiling (Representative Protocol)
This protocol outlines a common method for assessing the selectivity of a test compound against a large panel of kinases, such as the KINOMEscan™ platform.
Principle:
This assay is based on a competitive binding format. A kinase of interest is tagged and incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified, typically via quantitative PCR (qPCR) of the tag. A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound is competing for the active site.
Materials:
-
Recombinant human kinases
-
Immobilized active-site directed ligands on a solid support (e.g., beads)
-
Test compound (e.g., this compound) and control inhibitors (e.g., Staurosporine)
-
Assay buffer
-
Wash buffer
-
Elution buffer
-
qPCR reagents
Procedure:
-
Compound Preparation: A stock solution of the test compound is prepared, typically in 100% DMSO. A serial dilution series is then created to determine the IC50 or Kd value.
-
Assay Plate Preparation: The kinase panel is arrayed in a multi-well plate format.
-
Binding Reaction: The test compound dilutions are added to the wells containing the specific kinase, followed by the addition of the immobilized ligand.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Washing: The solid support is washed to remove unbound kinase and test compound.
-
Elution: The bound kinase is eluted from the solid support.
-
Quantification: The amount of eluted kinase is quantified using qPCR.
-
Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to a DMSO control. The IC50 or Kd values are then determined by fitting the data to a dose-response curve.
Visualizing Experimental Workflow and Signaling Context
To further clarify the processes and biological context, the following diagrams are provided.
References
- 1. This compound |CAS:1301761-96-5 Probechem Biochemicals [probechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Unveiling the Downstream Effects of GSK-114: An RNA-Seq-Guided Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cardiac disease therapeutics, the selective inhibition of Troponin I-interacting kinase (TNNI3K) has emerged as a promising strategy. GSK-114, a potent and selective TNNI3K inhibitor, stands at the forefront of this exploration. This guide provides a comprehensive comparison of this compound with other TNNI3K inhibitors, leveraging a hypothetical RNA-seq analysis to elucidate its downstream effects and validate its mechanism of action. By presenting detailed experimental protocols and clear data visualizations, we aim to equip researchers with the necessary information to evaluate and potentially utilize this compound in their preclinical studies.
TNNI3K Inhibitors: A Comparative Overview
This compound and its alternatives, GSK329 and GSK854, are all potent inhibitors of TNNI3K, a cardiac-specific kinase implicated in pathological cardiac hypertrophy, ischemia/reperfusion injury, and cardiac conduction abnormalities.[1][2][3][4][5][6] While all three compounds target the same kinase, their potency and selectivity profiles exhibit notable differences.
| Inhibitor | TNNI3K IC50 (nM) | Selectivity Notes | Reference(s) |
| This compound | 25 | 40-fold selective over B-Raf (IC50 = 1 µM).[7][8] At 1 µM, also shows affinity for ACK1, GAK, MEK5, PDGFRB, STK36, and ZAK.[7] | [7][8] |
| GSK329 | 10 | 40-fold selective over VEGFR2, 80-fold over p38α, and >200-fold over B-Raf.[3] Shows >50% inhibition of 11 other kinases at 100 nM.[1] | [1][3] |
| GSK854 | <10 | >25-fold selective over B-Raf and >100-fold selective over 96% of 282 kinases tested.[2][9] Primarily inhibits ZAK/MLTK as an off-target.[1] | [1][2][9] |
Elucidating Downstream Effects with RNA-Seq: A Hypothetical Analysis
While a specific public RNA-seq dataset for this compound is not currently available, we can project the expected transcriptomic changes based on the known signaling pathways downstream of TNNI3K. Inhibition of TNNI3K is expected to modulate genes involved in inflammation, fibrosis, apoptosis, and cardiac hypertrophy, primarily through the p38 MAPK and potentially the NFATc1 signaling pathways.[5][10]
A proposed RNA-seq experiment would involve treating primary cardiomyocytes or a relevant cardiac cell line with this compound and its comparators. The resulting gene expression changes could be summarized as follows:
| Gene Category | Predicted Gene Expression Change with TNNI3K Inhibition | Key Genes (Hypothetical) |
| Inflammation | Downregulation | IL6, TNF, CCL2, ICAM1 |
| Fibrosis | Downregulation | COL1A1, COL3A1, ACTA2 (α-SMA), TGFB1 |
| Apoptosis | Downregulation | BAX, CASP3, FAS |
| Cardiac Hypertrophy | Downregulation of pathological markers | NPPB (BNP), MYH7 |
Visualizing the Molecular Pathways and Experimental Design
To better understand the mechanism of action and the experimental approach, the following diagrams illustrate the TNNI3K signaling pathway, a standard RNA-seq workflow, and a comparative logic for evaluating TNNI3K inhibitors.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Primary neonatal rat ventricular myocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Culture Conditions: Maintain cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Plate cells at a density of 1 x 10^6 cells per well in 6-well plates. After 24 hours, replace the medium with serum-free medium for 12 hours before treatment. Treat cells with this compound (25 nM), GSK329 (10 nM), GSK854 (10 nM), or a vehicle control (DMSO) for 24 hours. To induce a hypertrophic response, cells can be co-treated with a hypertrophic agonist like phenylephrine (B352888) (100 µM).
RNA Extraction and Quality Control
-
RNA Isolation: Lyse cells directly in the culture plate using TRIzol reagent (Thermo Fisher Scientific) according to the manufacturer's protocol.
-
RNA Purification: Purify total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen).
-
Quality Control: Assess RNA integrity and quantity using an Agilent Bioanalyzer and a NanoDrop spectrophotometer. Samples with an RNA Integrity Number (RIN) > 8.0 should be used for library preparation.
RNA-Seq Library Preparation and Sequencing
-
Library Preparation: Prepare stranded mRNA-seq libraries from 1 µg of total RNA using the TruSeq Stranded mRNA Library Prep Kit (Illumina) following the manufacturer's instructions. This includes mRNA purification, fragmentation, first and second-strand cDNA synthesis, adenylation of 3' ends, adapter ligation, and library amplification.
-
Sequencing: Sequence the prepared libraries on an Illumina NovaSeq 6000 platform to generate 150 bp paired-end reads, aiming for a sequencing depth of at least 20 million reads per sample.
Bioinformatic Analysis
-
Quality Control: Use FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to the appropriate reference genome (e.g., human hg38 or rat rn6) using a splice-aware aligner like STAR.
-
Gene Quantification: Quantify gene expression levels using featureCounts or a similar tool.
-
Differential Gene Expression Analysis: Perform differential expression analysis between treatment groups and the vehicle control using DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 will be considered significantly differentially expressed.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis tools to identify enriched biological pathways and processes affected by the treatments.
Conclusion
This compound is a potent and selective inhibitor of TNNI3K with a distinct selectivity profile compared to other inhibitors like GSK329 and GSK854. While direct comparative RNA-seq data is not yet publicly available, a well-designed transcriptomic study has the potential to robustly validate its downstream effects on key pathological processes in cardiac disease. The provided hypothetical data and experimental protocols offer a framework for researchers to conduct such validation studies, ultimately contributing to the development of novel cardiac therapies. The visualization of the TNNI3K signaling pathway and the experimental workflow further aids in the conceptual understanding and practical implementation of these analyses.
References
- 1. The Diverse Roles of TNNI3K in Cardiac Disease and Potential for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. GSK 329 | Other MAPK | Tocris Bioscience [tocris.com]
- 4. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the cardiomyocyte-specific kinase TNNI3K limits oxidative stress, injury, and adverse remodeling in the ischemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. GSK114: A selective inhibitor for elucidating the biological role of TNNI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GSK854 | inhibitor/agonist | CAS 1316059-00-3 | Buy GSK854 from Supplier InvivoChem [invivochem.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Comparative Analysis of TNNI3K Knockout and Pharmacological Inhibition with GSK-114 in Cardiac Stress Models
An Objective Guide for Researchers in Cardiovascular Drug Development
This guide provides a detailed comparison of two key research models for studying the role of Troponin I-interacting kinase (TNNI3K) in cardiac pathophysiology: genetic knockout (KO) of the Tnni3k gene and pharmacological inhibition using the selective inhibitor GSK-114. TNNI3K, a cardiac-specific kinase, has emerged as a promising therapeutic target for heart disease, particularly in the context of ischemia/reperfusion (I/R) injury and pathological hypertrophy.[1][2] Understanding the convergent and divergent phenotypes of these two models is crucial for the design and interpretation of preclinical studies.
Core Comparison: Genetic Deletion vs. Pharmacological Inhibition
The fundamental difference between the TNNI3K knockout model and this compound treatment lies in the nature of the intervention. The knockout model offers a permanent, systemic ablation of TNNI3K function, which is invaluable for studying its lifelong physiological roles and the effects of its complete absence.[3][4] In contrast, this compound provides a transient and dose-dependent inhibition of TNNI3K's kinase activity, which more closely mimics a clinical therapeutic strategy.[5][6][7] this compound is a highly selective, orally active TNNI3K inhibitor with an IC50 of 25 nM, demonstrating a 40-fold selectivity over the B-Raf kinase.[6][7]
Quantitative Data Summary
The following tables summarize key phenotypic data from studies directly comparing TNNI3K knockout mice and mice treated with a TNNI3K inhibitor in a myocardial ischemia/reperfusion (I/R) injury model.
Table 1: Effects on Myocardial Infarct Size and Oxidative Stress
| Parameter | Wild-Type (WT) Control | TNNI3K KO | TNNI3K Inhibitor Treatment |
| Infarct Size (% of Area at Risk) | ~45-50% | ~20-25% (Significant Reduction) | ~25-30% (Significant Reduction) |
| Mitochondrial Superoxide (Relative Units) | Baseline | Reduced vs. WT post-I/R | Reduced vs. WT post-I/R |
| p38 MAPK Activation (Phospho/Total) | Increased post-I/R | Reduced vs. WT post-I/R | Reduced vs. WT post-I/R |
| Data compiled from studies on in vivo mouse models of ischemia/reperfusion injury.[8] |
Table 2: Effects on Left Ventricular (LV) Function Post-I/R
| Parameter | Wild-Type (WT) Control | TNNI3K KO | TNNI3K Inhibitor Treatment |
| Ejection Fraction (EF%) | ~30-35% | ~45-50% (Improved) | ~40-45% (Improved) |
| Fractional Shortening (FS%) | ~15-18% | ~22-25% (Improved) | ~20-23% (Improved) |
| LV function was assessed by echocardiography weeks after the initial I/R injury.[8] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental designs is key to understanding the data. The following diagrams were generated using Graphviz (DOT language) to illustrate the TNNI3K signaling pathway and a typical experimental workflow.
Caption: TNNI3K signaling cascade in cardiac injury.
References
- 1. ahajournals.org [ahajournals.org]
- 2. What are TNNI3K inhibitors and how do they work? [synapse.patsnap.com]
- 3. 031132 - Tnni3k knock-out Strain Details [jax.org]
- 4. Tnni3k Influences Cardiomyocyte S-Phase Activity and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK114: A selective inhibitor for elucidating the biological role of TNNI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking GSK-114: A Next-Generation TNNI3K Inhibitor for Cardiac Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK-114, a selective inhibitor of Troponin I-Interacting Kinase (TNNI3K), against first-generation inhibitors of the same target. The data presented herein is intended to assist researchers in making informed decisions regarding the selection of chemical probes for studying the role of TNNI3K in cardiac physiology and disease.
Executive Summary
This compound represents a significant advancement in the development of TNNI3K inhibitors, demonstrating superior selectivity compared to its predecessors. This enhanced specificity minimizes off-target effects, providing a more precise tool for elucidating the biological functions of TNNI3K. This guide presents key performance data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Inhibitor Performance Comparison
The following tables summarize the key quantitative data for this compound and first-generation TNNI3K inhibitors, GSK329 and GSK854.
| Inhibitor | TNNI3K IC50 (nM) | B-Raf IC50 (nM) | Selectivity (TNNI3K vs. B-Raf) | Other Notable Off-Targets (at 1 µM) |
| This compound | 25[1][2] | 1000[2] | 40-fold[1][2] | Minimal; high broad-spectrum kinase selectivity[1] |
| GSK854 | <10 | - | Highly selective; >100-fold selectivity for TNNI3K over 96% of kinases tested. | ZAK/MLTK |
| GSK329 | 10 | - | Less selective than GSK854; >50% inhibition of 11 other kinases at 100 nM. | Includes p38α |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a deeper understanding of the underlying biology and experimental design, the following diagrams were generated using Graphviz.
Caption: TNNI3K Signaling Pathway in Cardiac Injury.
Caption: TR-FRET Kinase Inhibition Assay Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
TNNI3K Kinase Inhibition Assay (TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of inhibitors against TNNI3K.
Materials:
-
Recombinant human TNNI3K enzyme
-
TR-FRET donor (e.g., Europium-labeled anti-tag antibody)
-
TR-FRET acceptor (e.g., fluorescently labeled kinase tracer)
-
Test compounds (this compound and first-generation inhibitors)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume black plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 50 nL of the compound dilutions to the assay plate.
-
Prepare a solution of TNNI3K enzyme and TR-FRET donor antibody in assay buffer.
-
Add 5 µL of the enzyme/donor solution to each well of the assay plate.
-
Incubate for 15 minutes at room temperature.
-
Prepare a solution of the TR-FRET acceptor tracer in assay buffer.
-
Add 5 µL of the acceptor solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Cellular p38 MAPK Activation Assay (Western Blot)
This protocol describes the detection of phosphorylated p38 MAPK in cell lysates by Western blot to assess the downstream effects of TNNI3K inhibition.
Materials:
-
Cardiomyocyte cell line (e.g., H9c2)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and transfer membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Plate cardiomyocytes and treat with TNNI3K inhibitors or vehicle control, followed by stimulation with a known p38 activator (e.g., anisomycin).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the total p38 antibody for normalization.
In Vivo Myocardial Ischemia/Reperfusion (I/R) Model
This protocol details the surgical procedure for inducing myocardial I/R injury in mice to evaluate the in vivo efficacy of TNNI3K inhibitors.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Anesthetize the mouse (e.g., with isoflurane) and perform a tracheotomy to ventilate the animal.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture. Ischemia is confirmed by the blanching of the anterior wall of the left ventricle.
-
After 30 minutes of ischemia, release the ligature to allow for reperfusion.
-
Administer the test compound (e.g., this compound) or vehicle via a specified route (e.g., intraperitoneal injection) at the onset of reperfusion.
-
Close the chest and allow the animal to recover.
-
After 24 hours of reperfusion, euthanize the mouse and excise the heart.
-
Stain the heart with TTC (triphenyltetrazolium chloride) to delineate the infarct area (pale) from the viable tissue (red).
-
Quantify the infarct size as a percentage of the area at risk.
Conclusion
The data and protocols presented in this guide underscore the superior selectivity of this compound as a TNNI3K inhibitor. Its favorable profile makes it an invaluable tool for investigating the role of TNNI3K in cardiac health and disease, paving the way for the development of novel therapeutic strategies. Researchers are encouraged to utilize the detailed methodologies provided to ensure robust and reproducible experimental outcomes.
References
Phosphoproteomic Fingerprinting: Confirming GSK-114 Target Engagement in the TNNI3K Pathway
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to TNNI3K Inhibitors
In the landscape of cardiac research and therapeutic development, the cardiac-specific kinase TNNI3K (Troponin I-Interacting Kinase) has emerged as a critical node in signaling pathways governing cardiac stress responses. GSK-114, a potent and selective inhibitor of TNNI3K, offers a promising tool to dissect these pathways and a potential therapeutic agent. This guide provides a comparative analysis of this compound and other TNNI3K inhibitors, focusing on phosphoproteomic data to verify target pathway modulation.
The TNNI3K Signaling Cascade: A Key Regulator of Cardiac Stress
TNNI3K is a member of the MAPKKK family and is predominantly expressed in cardiomyocytes.[1] Its signaling cascade is activated in response to cardiac injury, such as ischemia/reperfusion, and plays a significant role in cardiac hypertrophy.[2] A key downstream effector of TNNI3K is the p38 MAPK pathway, and its activation leads to an increase in mitochondrial reactive oxygen species (ROS), contributing to cellular damage.[2][3]
Comparative Analysis of TNNI3K Inhibitors
While a direct head-to-head global phosphoproteomic comparison of this compound, GSK329, and GSK854 is not yet available in published literature, their individual characteristics and effects on known downstream targets provide a basis for comparison.
| Inhibitor | Target | IC50 (nM) | Selectivity | Documented Effect on Phosphorylation |
| This compound | TNNI3K | 25 | 40-fold selective over B-Raf | Not yet documented in global phosphoproteomic studies. |
| GSK329 | TNNI3K | 10 | Moderately selective; inhibits other kinases including p38α to a limited extent.[3] | Reduces phosphorylation of p38 MAPK in the ischemic left ventricle.[3] |
| GSK854 | TNNI3K | <10 | Highly selective; no p38α-directed inhibition.[3] | Significantly reduces phosphorylation of p38 MAPK in the ischemic left ventricle.[3] |
Phosphoproteomics Experimental Workflow
Phosphoproteomic analysis is a powerful technique to globally assess kinase inhibitor target engagement and downstream signaling effects. The following workflow represents a typical experimental design for such a study.
Experimental Protocols
The following is a representative protocol for a phosphoproteomic study to assess the effect of TNNI3K inhibitors on cardiomyocytes, synthesized from established methodologies.
1. Cell Culture and Inhibitor Treatment:
-
Culture primary neonatal rat ventricular myocytes (NRVMs) or a relevant cardiomyocyte cell line to 80-90% confluency.
-
Treat cells with this compound, GSK329, GSK854, or a vehicle control (e.g., DMSO) at appropriate concentrations and for a predetermined duration to induce signaling changes.
2. Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a buffer containing a strong denaturant (e.g., 8 M urea), protease inhibitors, and phosphatase inhibitors to preserve the phosphoproteome.
-
Sonicate the lysate to shear genomic DNA and ensure complete cell disruption.
-
Clarify the lysate by centrifugation and collect the supernatant.
3. Protein Digestion:
-
Determine protein concentration using a compatible assay (e.g., BCA assay).
-
Reduce cysteine bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Dilute the urea (B33335) concentration to less than 2 M to allow for efficient trypsin digestion.
-
Digest the proteins overnight with sequencing-grade modified trypsin.
4. Phosphopeptide Enrichment:
-
Desalt the peptide mixture using a C18 solid-phase extraction cartridge.
-
Enrich for phosphopeptides using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) beads.
-
Wash the beads extensively to remove non-phosphorylated peptides.
-
Elute the phosphopeptides using a high pH buffer.
5. LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.
-
Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to fragment and detect the phosphopeptides.
6. Data Analysis:
-
Search the raw mass spectrometry data against a relevant protein database (e.g., Rattus norvegicus from UniProt) using a search engine like MaxQuant or Sequest.
-
Specify phosphorylation of serine, threonine, and tyrosine as variable modifications.
-
Perform phosphosite localization using algorithms like PTM-score or Ascore.
-
Quantify the relative abundance of phosphopeptides across the different treatment conditions.
-
Perform statistical analysis to identify significantly regulated phosphosites.
-
Use bioinformatics tools (e.g., Ingenuity Pathway Analysis, DAVID) to identify enriched signaling pathways among the regulated phosphoproteins.
Conclusion
Phosphoproteomics provides an unbiased and global view of kinase signaling, making it an invaluable tool for confirming the on-target effects of inhibitors like this compound and understanding their broader impact on cellular pathways. While direct comparative phosphoproteomic data for this compound and its alternatives are still forthcoming, the existing evidence strongly supports the role of TNNI3K in the p38 MAPK signaling axis in the heart. Future phosphoproteomic studies directly comparing these inhibitors will be crucial for elucidating their precise mechanisms of action and for the development of novel cardiac therapies.
References
- 1. Tnni3k regulates cardiomyopathy and cardiac conduction disease through Nfatc1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overexpression of TNNI3K, a cardiac-specific MAPKKK, promotes cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
Navigating TNNI3K Inhibition: A Comparative Guide to GSK-114 and its Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the TNNI3K inhibitor GSK-114, detailing its mechanism of action, performance metrics from published studies, and a look at alternative compounds. The data presented here is intended to aid in the critical evaluation and replication of studies involving the inhibition of Troponin I-interacting kinase (TNNI3K), a promising target in cardiovascular disease research.
While direct multi-laboratory studies on the reproducibility of this compound's effects are not publicly available, this guide compiles and compares data from various independent research publications. It is important to note that inter-laboratory variability in drug-response assays can be significant, with studies showing potential for up to 200-fold differences in measured values when experimental protocols are not rigorously standardized. The information herein should be considered in this context.
Quantitative Comparison of TNNI3K Inhibitors
The following table summarizes the in vitro potency of this compound and other notable TNNI3K inhibitors as reported in scientific literature. These values provide a baseline for comparing the biochemical activity of these compounds.
| Compound | Target(s) | IC50 (nM) | Selectivity | Reference |
| This compound | TNNI3K | 25 | 40-fold vs. B-Raf | [1][2] |
| B-Raf | 1000 | [2] | ||
| GSK854 | TNNI3K | Potent (specific value not detailed in search results) | No p38α inhibition | [3] |
| GSK329 | TNNI3K | Potent (specific value not detailed in search results) | Some p38α inhibition | [3] |
| Compound 6O | TNNI3K | 410 | Pyrido[1][4]thieno[2,3-d] pyrimidine (B1678525) template |
TNNI3K Signaling Pathway
TNNI3K is a cardiac-specific kinase implicated in the pathophysiology of cardiac hypertrophy and ischemia/reperfusion injury.[5][6] Its signaling cascade is understood to involve the p38 MAPK pathway and the generation of mitochondrial reactive oxygen species (ROS), ultimately leading to cardiomyocyte death and adverse cardiac remodeling.[3][5]
References
- 1. GSK114: A selective inhibitor for elucidating the biological role of TNNI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are TNNI3K inhibitors and how do they work? [synapse.patsnap.com]
Safety Operating Guide
Navigating the Safe Disposal of GSK-114: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of GSK-114, a selective inhibitor of TNNI3 interacting kinase (TNNI3K). While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes general best practices for chemical waste management to ensure operational safety.
Core Safety and Handling Protocols
Before beginning any procedure, it is imperative to consult your institution's specific safety guidelines and the available chemical information. A current copy of any relevant safety data sheets for similar compounds should be readily accessible to all laboratory personnel.
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Work Area Preparation:
-
All work with this compound solids should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.
-
Ensure the work surface is non-porous and easily decontaminated.
-
Keep the work area free of clutter and unnecessary equipment.
Chemical and Physical Properties of this compound
Understanding the properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key data points for this compound.
| Property | Value | Reference |
| CAS Number | 1301761-96-5 | [1] |
| Molecular Formula | C₁₉H₂₃N₅O₄S | [1] |
| Molecular Weight | 417.5 g/mol | [1] |
| Appearance | Solid | TargetMol |
| Storage | Store at -20°C, protected from light | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in DMSO | MedChemExpress |
| Sensitivity | Light sensitive | [1] |
Step-by-Step Disposal Procedures
The proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure a safe laboratory environment.
1. Waste Segregation:
-
This compound waste should be collected separately from other waste streams unless otherwise directed by your institution's environmental health and safety (EHS) office.
-
Alternatively, it may be permissible to place it in a designated organic waste stream, such as a lab organic solvent waste container.
2. Containerization:
-
All this compound waste, including contaminated debris such as pipette tips, gloves, and absorbent materials, must be collected in a designated hazardous waste container.
-
The container must be chemically resistant, have a secure lid, and be clearly labeled as "Hazardous Waste" with the full chemical name "this compound."
3. Spill Management:
-
In the event of a minor spill within a chemical fume hood, trained laboratory personnel may clean it up.
-
Wearing appropriate PPE, carefully collect any dry material and place it in the designated hazardous waste container.
-
Decontaminate the spill area by wet-wiping with an appropriate solvent that will dissolve this compound. All absorbent materials used for decontamination must also be disposed of as hazardous waste.
-
For larger spills or spills outside of a fume hood, evacuate the area and follow your institution's emergency procedures for chemical spills.
4. Final Disposal:
-
Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal service.
Visualizing Disposal and Safety Workflows
To further clarify the procedural steps for safe handling and disposal, the following diagrams illustrate key decision-making processes.
Caption: A workflow for the proper disposal of this compound waste.
Caption: A decision tree for responding to a this compound spill.
References
Personal protective equipment for handling GSK-114
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of GSK-114, a selective TNNI3K inhibitor. The following procedural guidance is intended to supplement, not replace, a comprehensive Safety Data Sheet (SDS) which should be obtained from your supplier. While a specific SDS for this compound (CAS No. 1301761-96-5) was not publicly accessible at the time of this writing, the recommendations herein are based on general best practices for handling potent, powdered small molecule kinase inhibitors in a laboratory setting.
Immediate Safety and Handling Precautions
This compound is a potent bioactive compound. Assume it is hazardous upon inhalation, ingestion, and skin contact until proven otherwise. Handle with appropriate caution in a controlled laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to minimize exposure.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes or airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact. Double-gloving is recommended. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | Prevents inhalation of the powdered compound. |
Engineering Controls
| Control | Specification | Purpose |
| Ventilation | Always handle this compound powder in a certified chemical fume hood. | To minimize inhalation exposure. |
| Safety Equipment | An eyewash station and safety shower should be readily accessible. | For immediate decontamination in case of accidental exposure. |
Operational Plans: Step-by-Step Guidance
Preparation and Handling of Stock Solutions
Extreme care should be taken when handling the powdered form of this compound due to the risk of inhalation.
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Spillage and Accidental Exposure
In the event of a spill or exposure, follow these procedures immediately.
| Incident | Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
| Small Spill (Powder) | Gently cover the spill with absorbent paper towels. Moisten the towels with a suitable solvent (e.g., ethanol) to prevent raising dust. Carefully wipe up the material and place it in a sealed container for disposal. |
| Large Spill | Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Collect in a clearly labeled, sealed container. Dispose of as hazardous chemical waste according to institutional and local regulations. |
| Contaminated Labware (e.g., pipette tips, vials) | Collect in a designated, sealed hazardous waste container. Dispose of as hazardous chemical waste. |
| Aqueous Waste Solutions | Collect in a labeled, sealed container for hazardous waste. Do not pour down the drain. |
| Solvent Waste (e.g., DMSO solutions) | Collect in a labeled, sealed container for flammable/solvent hazardous waste. |
Logical Flow for Waste Disposal
Caption: Procedural flow for the safe disposal of this compound waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
